H-Lys(Boc)-OH
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQIIIAZJXTLRE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89054-49-9 | |
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89054-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2418-95-3 | |
| Record name | (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Lys(Boc)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Nε-(tert-Butoxycarbonyl)-L-lysine, commonly referred to as H-Lys(Boc)-OH. This derivative of the essential amino acid L-lysine is a cornerstone in modern peptide synthesis, particularly in the construction of complex peptide chains for research and pharmaceutical development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its defining feature is the tert-Butoxycarbonyl (Boc) protecting group attached to the ε-amino group of the lysine (B10760008) side chain. This strategic protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds at the α-amino group.[2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoic acid | [3] |
| Synonyms | Nε-Boc-L-lysine, H-Lys(t-Boc)-OH | |
| CAS Number | 2418-95-3 | [4] |
| Molecular Formula | C₁₁H₂₂N₂O₄ | [4] |
| Molecular Weight | 246.30 g/mol | [4] |
| Melting Point | 250 °C (decomposes) | [3] |
| Boiling Point | 389.3°C (rough estimate) | [3] |
| Optical Rotation | [α]20/D +18° (c = 1 in acetic acid) | |
| pKa (Predicted) | 2.53 ± 0.24 | |
| Solubility | Slightly soluble in water. Soluble in DMSO and DMF. | [1] |
| Appearance | White to off-white powder/crystal | [1] |
| Storage | 2-8°C, protect from light | [4] |
Chemical Structure
The chemical structure of this compound is fundamental to its function in peptide synthesis. The Boc group on the side chain's ε-amino group is stable under the basic conditions often used for the deprotection of Nα-Fmoc groups in solid-phase peptide synthesis (SPPS), but it is readily cleaved under acidic conditions.[5]
2D Structure:
SMILES String: CC(C)(C)OC(=O)NCCCC--INVALID-LINK--C(O)=O[4]
Spectroscopic Data
Spectroscopic data is crucial for the identification and quality control of this compound.
-
¹H NMR: Spectra are available and can be used to confirm the presence of the characteristic peaks for the Boc group and the lysine backbone.[6]
-
¹³C NMR: Provides detailed information about the carbon skeleton of the molecule.[7][8]
-
IR Spectroscopy: Infrared spectra show characteristic absorption bands for the functional groups present in the molecule.[9]
Experimental Protocols
This compound is a versatile building block for both solution-phase and solid-phase peptide synthesis. The following sections provide detailed methodologies for its use.
Solution-Phase Dipeptide Synthesis: An Exemplary Protocol
This protocol outlines the synthesis of a simple dipeptide, for instance, by coupling this compound with an N-terminally protected amino acid ester (e.g., Z-Ala-OMe).
Logical Workflow for Dipeptide Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc-Lys-OH(13734-28-6) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(2418-95-3) Raman [m.chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of Nε-Boc-L-lysine
Introduction
Nε-(tert-Butoxycarbonyl)-L-lysine, commonly abbreviated as Nε-Boc-L-lysine or H-Lys(Boc)-OH, is a pivotal amino acid derivative extensively utilized in the fields of medicinal chemistry, biochemistry, and pharmaceutical development.[1] Its structure features a tert-butoxycarbonyl (Boc) protecting group on the epsilon (ε) amino group of the L-lysine side chain. This strategic protection prevents unwanted side-chain reactions during chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), making it an indispensable building block for creating complex peptides, bioconjugates, and novel therapeutics.[1][2] Understanding the solubility and stability of this compound is critical for its effective storage, handling, and application in synthetic workflows.[3]
Physicochemical Properties
Nε-Boc-L-lysine is typically a white to off-white crystalline powder.[4][5] Its key physicochemical properties are summarized below.
| Property | Value | References |
| CAS Number | 2418-95-3 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₄ | [1][5] |
| Molecular Weight | 246.30 g/mol | [1][5] |
| Melting Point | 244 - 250 °C (decomposes) | [1][4] |
| Appearance | White to off-white powder/crystal | [4][5] |
| Optical Rotation | [α]²⁰/D +15 to +18° (c=1 in Acetic Acid) | [1][6] |
Solubility Profile
The solubility of Nε-Boc-L-lysine is dictated by its zwitterionic nature at neutral pH and the presence of the hydrophobic Boc group. While the free amino and carboxyl groups confer some polarity, the bulky, nonpolar tert-butoxycarbonyl group limits its solubility in aqueous media.[3] It is generally characterized as being slightly soluble in water but shows good solubility in various organic solvents, which is advantageous for its use in organic synthesis.[4][7]
| Solvent | Qualitative Solubility | Observations & Use Case | References |
| Water | Slightly Soluble / Poor | The hydrophobic Boc group limits aqueous solubility. | [3][4][7] |
| Acetic Acid (AcOH) | Soluble | Often used as a solvent for measuring optical rotation. | [1][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | An effective solvent for creating stock solutions for various applications. | [4][8] |
| Dimethylformamide (DMF) | Soluble | A common solvent used for coupling reactions in peptide synthesis. | [4] |
| Methanol | Soluble | Nε-Boc-L-lysine methyl ester hydrochloride is noted to be soluble in methanol. | [9] |
Stability Profile
Nε-Boc-L-lysine is stable under standard room temperature conditions but can decompose at high temperatures.[4] Its stability is primarily influenced by the lability of the Boc protecting group under acidic conditions and the general stability of the amino acid backbone. For long-term storage, refrigeration is recommended to maintain its integrity.
| Condition | Stability Information | Recommendations | References |
| Storage Temperature | Stable at room temperature for short periods. | For long-term storage, keep at 0 - 8°C in a dry, well-ventilated place. | [1][5][7] |
| Moisture | Sensitive to moisture; hygroscopic nature can affect stability. | Store in a tightly sealed container. | [7][8] |
| pH | The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids (e.g., TFA). | Avoid strongly acidic conditions unless deprotection is intended. | [2][4] |
| Oxidizing Agents | Incompatible with strong oxidizing agents. | Store away from strong oxidizers to prevent hazardous reactions. | [7][10] |
| Light | Store away from bright light sources. | [11] | |
| Hazardous Decomposition | Upon combustion, may produce oxides of carbon (CO, CO₂) and nitrogen (NOx). | [10] |
Factors Influencing Stability
The following diagram illustrates the key environmental factors that can affect the chemical stability of Nε-Boc-L-lysine.
Caption: Key factors impacting the stability of Nε-Boc-L-lysine.
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This protocol provides a general method for determining the qualitative solubility of Nε-Boc-L-lysine in various solvents.
Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
Nε-Boc-L-lysine powder
-
Selection of solvents (e.g., Water, DMSO, DMF, Methanol, Acetic Acid)
-
Vortex mixer
-
Small test tubes or vials
-
Spatula and analytical balance
Procedure:
-
Preparation: Weigh approximately 1-2 mg of Nε-Boc-L-lysine using an analytical balance and place it into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube. This creates an initial concentration of 1-2 mg/mL.
-
Mixing: Vigorously mix the sample using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background.
-
Soluble: The solution is clear and free of any visible particles.
-
Partially Soluble: The solution is cloudy, or some solid particles remain undissolved.
-
Insoluble: The majority of the compound remains as a solid precipitate.
-
-
Heating (Optional): If the compound is not fully soluble, gently warm the solution to observe if solubility increases with temperature. Note any changes.
-
Documentation: Record the observations for each solvent tested.
Protocol 2: Stability Assessment using HPLC
This protocol outlines a method to assess the stability of Nε-Boc-L-lysine under specific stress conditions (e.g., temperature, pH) over time.
Objective: To quantitatively measure the degradation of the compound by monitoring the decrease in the main peak area and the appearance of degradation products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Nε-Boc-L-lysine
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate solvents for stock solution (e.g., DMSO or DMF)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Mobile phase (e.g., Acetonitrile/Water with 0.1% TFA)
Procedure:
-
Sample Preparation: Prepare a stock solution of Nε-Boc-L-lysine (e.g., 1 mg/mL) in a suitable organic solvent. Dilute this stock solution with the desired aqueous buffers to create the final test solutions for different pH conditions.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each test solution using a validated HPLC method to establish the initial peak area of the intact Nε-Boc-L-lysine.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A time-dependent gradient from 5% to 95% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
-
Incubation: Store the remaining test solutions under the desired stress conditions (e.g., 40°C in a pH 9 buffer). Protect samples from light if assessing photostability.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from each stressed sample and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of the intact Nε-Boc-L-lysine at each time point to the initial (T=0) peak area. Calculate the percentage of the compound remaining. Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.
Application in Solid-Phase Peptide Synthesis (SPPS)
Nε-Boc-L-lysine is a cornerstone reagent in peptide synthesis, particularly for methodologies that use Boc-protection for the alpha-amino group.[12] The Boc group on the lysine (B10760008) side chain is orthogonal to the Fmoc group used for Nα-protection in Fmoc-based SPPS. This allows for the selective deprotection of the Nα-Fmoc group to elongate the peptide chain, while the Nε-Boc group remains intact, preventing unwanted branching. The Nε-Boc group is typically removed during the final cleavage step from the solid support using a strong acid like trifluoroacetic acid (TFA).[2]
Workflow: Incorporating Nε-Boc-L-lysine in Fmoc-SPPS
The diagram below illustrates the key steps for incorporating an Nε-Boc-L-lysine residue into a growing peptide chain during Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Cycle for incorporating Fmoc-Lys(Boc)-OH in SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. leapchem.com [leapchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. Ne-BOC-L-LYSINE | 2418-95-3 | INDOFINE Chemical Company [indofinechemical.com]
- 6. This compound | 2418-95-3 [chemicalbook.com]
- 7. Thermo Scientific Chemicals N(epsilon)-Boc-L-lysine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.co.uk]
- 8. CAS 13734-28-6: α-tert-Butoxycarbonyl-L-lysine [cymitquimica.com]
- 9. N-Boc-L-lysine methyl ester hydrochloride | 2389-48-2 [chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. biolongevitylabs.com [biolongevitylabs.com]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Side-Chain Protection of Lysine with tert-Butoxycarbonyl (Boc)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the side-chain protection of the amino acid lysine (B10760008) using the tert-butoxycarbonyl (Boc) group, yielding H-Lys(Boc)-OH. This protecting group strategy is fundamental in peptide synthesis and other areas of medicinal chemistry and drug development, ensuring the selective reactivity of the α-amino group while the ε-amino group of the lysine side chain remains inert.
Core Concepts: The Role of the Boc Protecting Group
In chemical synthesis, particularly in the stepwise assembly of peptides, it is crucial to temporarily block reactive functional groups to prevent unwanted side reactions. The ε-amino group of lysine is highly nucleophilic and, if left unprotected, can interfere with peptide bond formation at the α-amino group. The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[1][2] Its utility stems from its ease of introduction, stability to a wide range of reaction conditions (including basic and nucleophilic reagents), and clean, quantitative removal under specific acidic conditions.[1][3] This orthogonality with other protecting groups, such as the base-labile Fmoc group, is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][4]
Mechanism of Side-Chain Protection
The protection of the ε-amino group of lysine is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O).[1][5]
The reaction proceeds via the nucleophilic attack of the ε-amino group of lysine on one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) and tert-butoxide.[6] The tert-butoxide then acts as a base to neutralize the protonated carbamate (B1207046), yielding the protected this compound. The reaction can be performed with or without an external base, though the addition of a mild base like sodium bicarbonate or triethylamine (B128534) can accelerate the reaction.[1][5]
Logical Relationship of Protection Mechanism
Caption: Mechanism of Boc protection of the lysine side chain.
Quantitative Data on Boc Protection and Deprotection
The efficiency of the Boc protection and deprotection steps is critical for the overall yield and purity of the final product. The following tables summarize typical reaction conditions and outcomes.
Table 1: Quantitative Data for ε-Amino Group Protection of Lysine
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| (Boc)₂O | NaHCO₃ | Dioxane/Water | 0 to RT | 24 h | 81 | [5] |
| (Boc)₂O | DMAP, Benzotriazole | THF/Water | 0 | 2 h | 93 (as complex) | [7] |
| (Boc)₂O | None | THF | 50 | 5 h | - | [8] |
Note: Yields can vary significantly based on the specific reaction scale and purification method.
Table 2: Quantitative Data for Boc Deprotection of Lysine Side Chain
| Reagent | Solvent | Temperature (°C) | Reaction Time | Scavengers | Yield (%) | Reference |
| 50% TFA | DCM | Room Temperature | 22 min | - | Quantitative | [9] |
| 100% TFA | - | Room Temperature | 2-3 h | Water, TIS | - | [9] |
| TFA (2 equiv) | TTP-NTf₂ (Ionic Liquid) | 130 | 10 min | - | High | [6] |
| HCl | Dioxane | Room Temperature | 10-30 min | - | - | [6] |
TFA: Trifluoroacetic acid; DCM: Dichloromethane; TIS: Triisopropylsilane.
Experimental Protocols
Protocol for this compound Synthesis
This protocol outlines the procedure for the selective protection of the ε-amino group of L-lysine.
Materials:
-
L-Lysine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water in a flask and cool the solution in an ice-water bath.[5]
-
In a separate vessel, dissolve di-tert-butyl dicarbonate in dioxane.[5]
-
Add the (Boc)₂O solution dropwise to the stirring lysine solution.[5]
-
Allow the reaction mixture to stir at room temperature for 24 hours.[5]
-
After the reaction is complete, wash the mixture three times with diethyl ether to remove unreacted (Boc)₂O.[5]
-
Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.[5]
-
Extract the product into ethyl acetate (three times).[5]
-
Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.[5]
Protocol for Boc Deprotection of Lysine Side Chain
This protocol details the removal of the Boc protecting group from a lysine residue using trifluoroacetic acid.
Materials:
-
Boc-protected lysine-containing compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.[10]
-
Add an equal volume of trifluoroacetic acid to the solution. For example, for every 1 mL of DCM, add 1 mL of TFA.[10]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2 hours.[10]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo.[10]
-
The resulting deprotected amine will be the TFA salt.[11]
Mechanism of Side-Chain Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a stable carbocation intermediate.[6][12]
The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA).[6][11] This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][11][13] The carbamic acid is unstable and rapidly decarboxylates to release the free ε-amino group of lysine and carbon dioxide.[6][11][13] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can be eliminated to form isobutylene (B52900) gas.[3][11]
Signaling Pathway of Deprotection Mechanism
Caption: Acid-catalyzed deprotection of the Boc group from the lysine side chain.
Conclusion
The tert-butoxycarbonyl group is an indispensable tool in the synthesis of complex molecules, particularly peptides and pharmaceuticals. Its robust nature under a variety of synthetic conditions, coupled with its facile and clean removal under acidic conditions, makes it an ideal choice for the protection of the lysine side chain. A thorough understanding of the mechanisms of protection and deprotection, along with optimized experimental protocols, is essential for researchers and drug development professionals to achieve high yields and purity in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]
- 8. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Role of Boc protecting group in lysine synthesis
An In-depth Technical Guide on the Role of the Boc Protecting Group in Lysine (B10760008) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate field of chemical synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is paramount.[1] These molecular scaffolds temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions and guiding the synthesis toward the desired product.[2] The amino acid lysine, with its two primary amine groups (the α-amino group at the chiral center and the ε-amino group on the side chain), presents a significant synthetic challenge.[1][3] Uncontrolled reactivity of these nucleophilic amines can lead to undesired branching, oligomerization, and a host of side products.[4]
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry, serving as a robust and versatile protecting group for amines.[5] Its widespread use stems from its stability in a broad range of reaction conditions and, most critically, its clean and efficient removal under specific acidic conditions.[6][7] This guide provides a comprehensive technical overview of the role of the Boc protecting group in lysine synthesis, focusing on its application in orthogonal protection strategies, its utility in both solid-phase and solution-phase peptide synthesis, and detailed experimental protocols.
The Chemistry of Boc Protection
The Boc group is introduced to an amino group, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[7] The key to the Boc group's utility is its lability under strong acidic conditions, such as with trifluoroacetic acid (TFA).[3] This cleavage mechanism proceeds via the formation of a stable tert-butyl cation, which subsequently decomposes into isobutylene (B52900) and carbon dioxide.[6] This acid-lability contrasts sharply with its stability to basic and nucleophilic conditions, which is the foundation of its use in orthogonal synthesis strategies.[6][7]
Core Principle: Orthogonal Protection in Peptide Synthesis
Orthogonality in peptide synthesis refers to the use of multiple, distinct classes of protecting groups that can be removed under different chemical conditions without affecting the others.[1] This principle is crucial for the stepwise assembly of a peptide chain and for site-specific modifications.[1][8] The Boc group is a central player in the most common orthogonal strategy used in modern solid-phase peptide synthesis (SPPS): the Fmoc/tBu strategy.[3][9]
In this strategy:
-
The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.
-
The reactive side chains of amino acids, including the ε-amino group of lysine , are protected by acid-labile groups like Boc or tert-butyl (tBu).[3][9]
This allows for the selective removal of the N-terminal Fmoc group at each cycle of peptide elongation using a mild base (e.g., piperidine), leaving the Boc-protected lysine side chain completely intact.[3] The Boc group remains on the lysine side chain throughout the entire chain assembly process and is only removed during the final step, when the completed peptide is cleaved from the solid support using a strong acid cocktail, typically containing TFA.[3][9]
Figure 1: Logical diagram of the orthogonal Fmoc/Boc protection strategy.
Key Building Block: Fmoc-Lys(Boc)-OH
The most critical reagent for incorporating lysine into a peptide using the Fmoc/tBu strategy is N-α-Fmoc-N-ε-Boc-L-lysine (Fmoc-Lys(Boc)-OH).[3] This derivative has the α-amino group protected by Fmoc, ready for standard SPPS, and the ε-amino group protected by Boc. The Boc group's stability to the basic conditions used for Fmoc removal is essential to prevent the formation of branched peptides, where the peptide chain could inadvertently grow from the lysine side chain.[4][9]
Alternative Strategy: Boc-SPPS
While Fmoc/tBu is now more common, the original SPPS methodology, developed by Merrifield, utilized the Boc group for temporary N-α protection (Boc/Bzl strategy).[6][8] In this approach, Boc-Lys(PG)-OH is used, where the side chain protecting group (PG) must be stable to the mild acid used for N-α-Boc removal (e.g., 50% TFA in DCM) but cleavable by strong acid (e.g., HF) in the final step.[4] A common derivative for this method is Boc-Lys(2-Cl-Z)-OH, where the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group protects the side chain.[4]
Quantitative Data Summary
The efficiency of protection and deprotection steps is critical for the overall yield and purity of the final peptide. While yields are highly dependent on the specific peptide sequence and reaction scale, the following tables summarize typical data found in the literature for key reagents and reactions.
Table 1: Physicochemical and Quality Control Data for Lysine Derivatives
| Compound | CAS Number | Molecular Weight ( g/mol ) | Typical Purity | Melting Point (°C) |
|---|---|---|---|---|
| Boc-Lys-OH | 13734-28-6 | 246.30 | ≥98-99%[10] | ~205 (dec.)[10] |
| Fmoc-Lys(Boc)-OH | 71989-26-9 | 468.55 | ≥98% | 125-135 |
| Boc-Lys(Boc)-OH | 2483-46-7 | 346.43 | ≥98% | 98-102 |
Table 2: Comparative Analysis of Common Lysine ε-Amino Protecting Groups
| Protecting Group | Abbreviation | Deprotection Condition | Stability | Key Feature |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HF)[6] | Base, Nucleophiles, Hydrogenation[6] | Standard for Fmoc/tBu SPPS; clean cleavage.[9] |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (H₂/Pd-C)[6] | Acid, Base[6] | Orthogonal to Boc; risk of catalyst poisoning.[6] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Acid, Mild Base | Orthogonal to Fmoc and Boc; allows on-resin side-chain modification. |
| 4-Methyltrityl | Mtt | 1-5% TFA in DCM[4] | Base, Hydrogenation | Highly acid-labile; allows selective on-resin deprotection.[4] |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of lysine using the Boc group. Optimal conditions may vary based on the specific substrate and scale.
Protocol 1: Synthesis of Nα,Nε-di-Boc-L-lysine
This protocol describes the protection of both amine groups of L-lysine. Selective protection often involves intermediate steps like copper chelation of the α-amino and carboxyl groups.[11][12]
Materials:
-
L-lysine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Acetone
-
Water
-
Ethyl acetate (B1210297) (for extraction)
-
Stir plate and magnetic stir bar
-
Reaction flask and standard glassware
Procedure:
-
Dissolve L-lysine hydrochloride in an aqueous solution of base (e.g., 1N NaOH) in a reaction flask and cool the mixture to 0-5 °C in an ice bath.[13]
-
Separately, dissolve an excess of Boc₂O (typically 2.2-2.6 equivalents) in an organic solvent like THF.[11][13]
-
Add the Boc₂O solution portion-wise to the vigorously stirred lysine solution, maintaining the temperature below 5 °C.
-
Maintain a basic pH (around 10) throughout the addition, adding more base solution as needed.[13]
-
After the addition is complete, allow the reaction to stir for 1-2 hours at low temperature, then let it warm to room temperature and stir overnight.[13]
-
If an organic co-solvent was used, remove it under reduced pressure (rotary evaporation).
-
Wash the aqueous solution with a non-polar solvent like ethyl acetate to remove unreacted Boc₂O and byproducts.
-
Carefully acidify the aqueous layer with a cold acid (e.g., 1N HCl or citric acid) to a pH of ~3 to precipitate the product.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield Boc-Lys(Boc)-OH.
Protocol 2: Boc Deprotection from a Peptide-Resin in SPPS
This protocol outlines the final cleavage and deprotection step in Fmoc/tBu SPPS, where the Boc group is removed from the lysine side chain.
Materials:
-
Boc-protected peptide bound to resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, anisole, dithiothreitol (B142953) (DTT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge and reaction vessel
Figure 2: General workflow for final peptide cleavage and Boc deprotection.
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare a "cleavage cocktail." A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. The scavengers are critical to capture the reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[6]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 1-3 hours.[6]
-
Filter the resin and collect the filtrate, which contains the cleaved and deprotected peptide.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).[6]
-
Isolate the peptide precipitate by centrifugation.
-
Wash the peptide pellet with more cold diethyl ether to remove residual scavengers and byproducts.[6]
-
Dry the final peptide pellet under vacuum or by lyophilization.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the synthesis of lysine-containing molecules and peptides. Its unique acid lability, combined with its stability to a wide range of other chemical conditions, makes it ideal for use in orthogonal protection strategies.[3][6] As the standard for protecting the ε-amino group of lysine in the dominant Fmoc-SPPS methodology, the Boc group prevents unwanted side-chain reactions, ensuring the synthesis of high-purity linear peptides.[9] Furthermore, its historical role in Boc-SPPS and its continued use in solution-phase synthesis underscore its versatility and fundamental importance to researchers, scientists, and drug development professionals. A thorough understanding of its chemistry and application is essential for the successful design and execution of complex synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Lys-OH 99 13734-28-6 [sigmaaldrich.com]
- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 12. researchgate.net [researchgate.net]
- 13. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, a thorough understanding of the available methodologies is paramount. The tert-butyloxycarbonyl (Boc) strategy for Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, represents a foundational and robust approach to constructing peptide chains.[1] This guide provides an in-depth exploration of the core principles of Boc-SPPS, detailed experimental protocols, quantitative comparisons of reagents, and strategies to mitigate common side reactions.
Introduction: The Chemistry of Boc-SPPS
Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process to simple filtration and washing steps.[2] The Boc strategy is characterized by its use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[3] This methodology operates on a principle of graduated acid lability: the Nα-Boc group is removed by a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the peptide-resin linkage require a strong acid, such as hydrofluoric acid (HF), for final cleavage.[4][5]
While Fmoc/tBu chemistry has become more prevalent due to its milder conditions, Boc/Bzl chemistry, particularly with in situ neutralization protocols, can offer superior results for the synthesis of long or "difficult" peptide sequences prone to aggregation.[6][7] The acidic deprotection step in Boc-SPPS results in a protonated N-terminus, which can disrupt interchain hydrogen bonding and improve solvation of the peptide-resin matrix.[6]
The Boc-SPPS Workflow: A Step-by-Step Approach
The synthesis of a peptide using Boc-SPPS follows a cyclical process of deprotection, neutralization, and coupling, culminating in a final cleavage and deprotection step.
Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Deprotection of the Boc Group
The removal of the acid-labile Boc group exposes the N-terminal amine for the subsequent coupling reaction. This is typically achieved with a moderately strong acid.
Caption: Mechanism of Boc deprotection using Trifluoroacetic Acid (TFA).
During this process, reactive tert-butyl carbocations are generated, which can alkylate nucleophilic side chains (e.g., Trp, Met, Cys).[8] The addition of scavengers to the deprotection solution is crucial to prevent these side reactions.
Experimental Protocols
The following protocols provide a detailed methodology for manual Boc-SPPS. Quantities are provided for a synthesis scale of approximately 0.5 mmol.
Resin Preparation and First Amino Acid Attachment (Merrifield Resin)
-
Resin Swelling : Swell 1 gram of Merrifield resin (chloromethylated polystyrene, ~0.5 mmol/g substitution) in dichloromethane (B109758) (DCM, 10-15 mL) for 1-2 hours in a reaction vessel.
-
Cesium Salt Preparation : In a separate flask, dissolve the first Boc-protected amino acid (1.0 mmol) in methanol (B129727) (5 mL) and add 0.5 mL of water. Neutralize the solution with a 20% aqueous solution of cesium carbonate to a pH of 7.0.
-
Esterification : Evaporate the cesium salt solution to dryness. Add the dried salt to the swollen resin in 5 mL of dimethylformamide (DMF). Heat the mixture to 50°C and agitate for 12-24 hours.
-
Washing : Wash the resin sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
Standard Boc-SPPS Cycle
For each amino acid to be added, perform the following cycle:
-
Resin Swelling : Swell the peptide-resin in DCM (10 mL/g) for 30 minutes.
-
Deprotection :
-
Washing : Wash the resin with DCM (3x), isopropanol (B130326) (IPA, 2x), and DCM (3x) to remove residual TFA.[10]
-
Neutralization :
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) (10 mL/g) for 5 minutes and drain.
-
Repeat the neutralization step.
-
-
Washing : Wash the resin with DCM (3x) and DMF (3x) to remove excess base.
-
Amino Acid Coupling :
-
In a separate vessel, pre-activate the next Boc-amino acid (1.5-2.0 mmol, 3-4 equivalents) with a suitable coupling reagent (see Table 1) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, extend the reaction time or perform a second coupling (double coupling).[1]
-
-
Monitoring : Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[11] If the test is positive (blue beads), repeat the coupling step.
-
Washing : Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Coupling Reagents and Quantitative Data
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered amino acids like Valine or Isoleucine.[1][11]
Caption: General scheme for an amino acid coupling reaction in SPPS.
| Coupling Reagent Class | Example Reagent | Typical Equivalents (AA/Reagent/Base) | Activation Time (min) | Coupling Time (min) | Relative Efficiency |
| Carbodiimide | DIC/HOBt | 3 / 3 / - | 2-5 | 60-120 | Moderate |
| Aminium/Uronium Salt | HBTU/DIEA | 3 / 2.9 / 6 | 2-5 | 15-60 | High |
| Aminium/Uronium Salt | HATU/DIEA | 3 / 2.9 / 6 | 2-5 | 15-60 | Very High |
| Phosphonium Salt | PyBOP/DIEA | 3 / 3 / 6 | 2-5 | 15-90 | High |
| Aminium/Uronium Salt | COMU/DIEA | 3 / 3 / 6 | 1-3 | 10-45 | Very High |
Table 1: Comparison of Common Coupling Reagents in Boc-SPPS. Data compiled from multiple sources.[11][12] Efficiency can vary based on the specific amino acid sequence.
| Reagent | Coupling Yield for Hindered Residues (e.g., Val) | Racemization Risk | Notes |
| DIC/HOBt | 85-90% | Moderate | A classic and economical choice. Byproduct (DIU) is soluble. |
| HBTU | 90-95% | Low | Cost-effective and reliable for routine and challenging couplings. |
| HATU | >95% | Very Low | Generally offers faster reaction times and lower racemization than HBTU. |
| COMU | >95% | Very Low | A third-generation uronium reagent with high solubility and a better safety profile.[12] |
Table 2: Performance of Coupling Reagents for Difficult Couplings. [11][12] Yields are approximate and can be sequence-dependent.
Common Side Reactions and Troubleshooting
Several side reactions can occur during Boc-SPPS, potentially compromising the purity and yield of the final peptide.
| Side Reaction | Description | Cause | Prevention & Mitigation |
| Incomplete Coupling | Failure to form the peptide bond, leading to deletion sequences. | Steric hindrance (e.g., Val, Ile), peptide aggregation. | Use a more powerful coupling reagent (HATU, COMU), double couple, increase reaction time, switch to a solvent like NMP or add chaotropic salts.[1][13] |
| Diketopiperazine Formation | Cyclization of a resin-bound dipeptide to release a cyclic dipeptide. | Most prevalent at the dipeptide stage, especially with Pro or Gly. | Utilize in situ neutralization protocols to minimize the time the free N-terminus is exposed.[13] |
| Aspartimide Formation | Cyclization of an aspartic acid residue to form a stable five-membered ring. | Can occur under both acidic (deprotection) and basic (neutralization) conditions. Can lead to α- and β-peptide impurities. | Use Asp(OChx) (cyclohexyl ester) instead of Asp(OBzl) as the side-chain protecting group.[13] |
| Alkylation of Side Chains | Modification of Trp, Met, Cys, or Tyr by carbocations generated during deprotection/cleavage. | Reaction with tert-butyl cations (from Boc) or benzyl (B1604629) cations (from side-chain protecting groups). | Add scavengers (e.g., DTE, anisole, thiocresol, triisopropylsilane) to the deprotection and cleavage cocktails.[8] |
| Pyroglutamate Formation | Cyclization of an N-terminal glutamine or glutamic acid residue. | Acidic conditions of the deprotection step can promote this intramolecular reaction. | Couple the N-terminal Gln/Glu residue quickly after deprotection. If it's the final residue, consider incomplete deprotection before cleavage. |
Table 3: Troubleshooting Guide for Common Side Reactions in Boc-SPPS.
Final Cleavage and Global Deprotection
The final step involves cleaving the completed peptide from the resin support and simultaneously removing all side-chain protecting groups. This requires a strong acid.
Cleavage Cocktails
The composition of the cleavage cocktail is critical and must be tailored to the peptide sequence to scavenge reactive cationic species effectively.
| Reagent | Composition (v/v or w/v) | Target Residues Protected |
| Standard HF Cleavage Cocktail | Anhydrous HF (90%), Anisole (10%) | General purpose, protects Tyr. |
| HF Cocktail for Cys, Met | HF (90%), Anisole (5%), Dimethyl Sulfide (DMS) (5%) | Scavenges cations and helps prevent S-alkylation. |
| TFMSA "Low-High" Cleavage | Low: TFMSA/TFA/DMS (1:6:3) + m-cresol. High: TFMSA/TFA (1:1) + m-cresol | Two-step procedure for sensitive peptides. Low concentration (SN2 mechanism) removes most protecting groups, followed by a high concentration step for cleavage. |
| TMSOTf Cleavage Cocktail | TMSOTf/TFA/m-cresol (10:80:10) | Alternative to HF, but less effective for Arg(Tos).[9] |
Table 4: Common Cleavage Cocktails for Boc-SPPS. Always use appropriate safety precautions and specialized equipment when handling strong acids like HF.
General Protocol for HF Cleavage
Warning: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation : Dry the peptide-resin (up to 1 g) thoroughly under vacuum and place it in a Teflon HF reaction vessel. Add the appropriate scavenger cocktail (e.g., 1 mL anisole).
-
HF Distillation : Cool the reaction vessel to -5 to 0°C using a dry ice/methanol bath. Carefully distill anhydrous HF (approx. 10 mL) into the vessel.
-
Cleavage Reaction : Stir the mixture at 0°C for 45-60 minutes. For peptides containing Arg(Tos), the reaction may require up to 2 hours.
-
HF Removal : Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation : Suspend the resin and cleaved peptide in cold diethyl ether to precipitate the crude peptide.
-
Washing and Collection : Wash the solid product thoroughly with cold diethyl ether (3x) to remove scavengers and cleaved protecting groups. The crude peptide can then be collected by filtration, dried, and prepared for purification, typically by reverse-phase HPLC.[14]
Conclusion
The Boc-SPPS methodology, though one of the original techniques in the field, remains a powerful and relevant strategy for peptide synthesis. Its advantages in synthesizing difficult and aggregation-prone sequences ensure its continued use in both academic and industrial research. A comprehensive understanding of the underlying chemistry, meticulous execution of the experimental protocols, and strategic selection of reagents and scavengers are essential for successfully producing high-purity peptides. This guide provides the foundational knowledge and practical details necessary for researchers to effectively implement and troubleshoot the Boc-SPPS workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptiteam.com [peptiteam.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into H-Lys(Boc)-OH: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protected amino acids is fundamental to achieving high-purity, well-defined peptide sequences. Among these crucial building blocks is H-Lys(Boc)-OH, or Nε-(tert-Butoxycarbonyl)-L-lysine, a derivative of the essential amino acid L-lysine. This in-depth technical guide provides a comprehensive overview of this compound for beginners and experienced researchers alike, detailing its properties, applications, and the methodologies central to its successful implementation in solid-phase peptide synthesis (SPPS).
Core Concepts: Understanding this compound
This compound is an L-lysine molecule where the ε-amino group on the side chain is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection is pivotal in peptide synthesis as it prevents the highly reactive ε-amino group from participating in unwanted side reactions during the peptide chain elongation process. The α-amino group remains free for coupling to the growing peptide chain.
The choice of the Boc group for side-chain protection is significant due to its stability under the basic conditions often used for the removal of the temporary Nα-protecting group (like Fmoc) and its lability under acidic conditions, allowing for its removal during the final cleavage of the peptide from the resin.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.
| Property | Value |
| CAS Number | 2418-95-3 |
| Molecular Formula | C₁₁H₂₂N₂O₄ |
| Molecular Weight | 246.30 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 250 °C (decomposes) |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), slightly soluble in water |
| Storage Temperature | 2-8°C |
| Purity (typical) | ≥95% |
The Role of this compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone in both Boc and Fmoc-based solid-phase peptide synthesis strategies.
-
In Boc-SPPS: The Boc group on the lysine (B10760008) side chain is stable to the repetitive trifluoroacetic acid (TFA) treatments used to deprotect the Nα-Boc group of the growing peptide chain. It is then typically removed during the final, harsh acid cleavage step (e.g., with hydrofluoric acid).
-
In Fmoc-SPPS: The Boc group serves as an orthogonal protecting group. It is stable to the basic conditions (e.g., piperidine) used to remove the Nα-Fmoc group at each cycle. The Boc group is then selectively removed during the final acidic cleavage from the resin.
The use of this compound allows for the precise incorporation of lysine residues into the peptide sequence, which is crucial for the biological activity of many peptides. Lysine's positively charged side chain at physiological pH often plays a key role in receptor binding, solubility, and cell penetration.
Experimental Protocols
The following sections provide detailed methodologies for the key steps involving this compound in a manual Boc-SPPS workflow.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin for Boc-SPPS, such as Merrifield resin (for C-terminal acids) or MBHA resin (for C-terminal amides).
-
Weighing: Weigh the desired amount of resin based on the desired synthesis scale and the resin's substitution level.
-
Swelling: Place the resin in a reaction vessel and add dichloromethane (B109758) (DCM) to swell the resin beads. Gently agitate for at least 30 minutes. Drain the DCM.
Boc-SPPS Cycle: A Step-by-Step Guide
The following diagram illustrates a typical cycle for adding an amino acid in Boc-SPPS.
Caption: A typical workflow for a single amino acid addition cycle in Boc-SPPS.
Protocol for a Single Coupling Cycle:
-
Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times).
-
Wash with isopropanol (B130326) (IPA) (2 times) to help remove residual acid.
-
Wash again with DCM (3 times).
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times).
-
-
Amino Acid Coupling (using this compound as an example):
-
Pre-activation (recommended): In a separate vial, dissolve this compound (3-4 equivalents relative to resin substitution) and a coupling agent like HOBt (1-hydroxybenzotriazole) (3-4 equivalents) in dimethylformamide (DMF). Add a carbodiimide (B86325) coupling reagent such as DIC (N,N'-diisopropylcarbodiimide) (3-4 equivalents) and allow to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the resin with DMF (3 times).
-
Wash with DCM (3 times).
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of resin beads (10-20).
-
Wash the beads with ethanol.
-
Add 2-3 drops each of Kaiser test solutions A (potassium cyanide in pyridine (B92270) and water), B (ninhydrin in butanol), and C (phenol in butanol).[1]
-
Heat at 100-120°C for 5 minutes.
-
Interpretation:
-
Blue beads: Incomplete coupling (free primary amines present). Recouple.
-
Yellow/colorless beads: Complete coupling. Proceed to the next cycle.
-
-
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups (including the Boc group on lysine) must be removed.
Cleavage Cocktail Composition:
The composition of the cleavage cocktail depends on the amino acid composition of the peptide. A common "universal" cleavage cocktail is Reagent K.
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Strong acid for cleavage and deprotection |
| Water | 5% | Scavenger for carbocations |
| Phenol | 5% | Scavenger, protects tyrosine |
| Thioanisole | 5% | Scavenger, protects tryptophan and methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, protects cysteine |
Cleavage Protocol:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a well-ventilated fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).
| Analytical Technique | Purpose | Typical Outcome |
| Analytical RP-HPLC | Assess purity | Chromatogram showing a major peak for the target peptide and minor peaks for impurities. Purity is calculated as the area of the target peak relative to the total peak area. |
| Mass Spectrometry (MS) | Confirm molecular weight | Mass spectrum showing the expected mass-to-charge ratio (m/z) of the synthesized peptide. |
Signaling Pathways of Lysine-Containing Peptides
Lysine residues are prevalent in biologically active peptides and play crucial roles in their interaction with cellular targets and subsequent signaling cascades.
Vasopressin Signaling
Vasopressin, a nonapeptide containing a lysine residue, is a key regulator of water homeostasis and blood pressure. It exerts its effects by binding to G-protein coupled receptors (GPCRs).[2][3][4]
Caption: Simplified signaling pathway of vasopressin via the V2 receptor in kidney collecting duct cells.
GHK-Cu Signaling
The tripeptide Gly-His-Lys (GHK) has a high affinity for copper(II) ions, forming the GHK-Cu complex. This peptide is involved in wound healing, tissue regeneration, and has anti-inflammatory properties. Its signaling is multifaceted, involving the modulation of gene expression and activation of various cellular pathways.[5][6]
Caption: Overview of the multifaceted biological effects of the GHK-Cu peptide.
Conclusion
This compound is an indispensable tool in the arsenal (B13267) of the peptide chemist. Its unique properties allow for the strategic incorporation of lysine into synthetic peptides, enabling the creation of molecules with diverse biological functions. A thorough understanding of the principles of Boc-SPPS, coupled with meticulous execution of the experimental protocols outlined in this guide, will empower researchers to successfully synthesize lysine-containing peptides for a wide range of applications in research, diagnostics, and drug development.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. imrpress.com [imrpress.com]
- 3. Bypassing vasopressin receptor signaling pathways in nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rethinking Vasopressin: New Insights into Vasopressin Signaling and Its Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is GHK and Copper Peptide - Creative Peptides [creative-peptides.com]
- 6. GHK-Cu: The Regenerative Peptide for Skin, Hair, and Healing - Pulse & Remedy [pulseandremedy.com]
The Acid Lability of the Boc Group: A Technical Guide for Researchers
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals.[1][2] Its popularity stems from its robustness under a wide range of reaction conditions, yet its facile and clean removal under mild acidic conditions.[1][2][3] This technical guide provides an in-depth exploration of the acid-lability of the Boc group, offering insights into its cleavage mechanism, factors influencing its stability, and detailed experimental protocols for its removal.
Core Principles of Boc Group Lability
The Boc group's utility lies in its nature as an acid-labile protecting group for amines.[4][5] It remains stable in neutral and basic environments but is readily cleaved by acids.[3] This characteristic allows for the selective deprotection of Boc-protected amines in the presence of other protecting groups that are sensitive to different conditions, a crucial strategy in multistep synthesis.[4][6]
The mechanism of acid-catalyzed Boc deprotection is a well-understood process.[1][2] It commences with the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This initial protonation step is followed by the fragmentation of the protonated intermediate. This fragmentation results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[1][4] The tert-butyl cation is a highly stable carbocation, which is a key thermodynamic driving force for the reaction.[7] The byproducts, gaseous isobutylene (B52900) (formed from the deprotonation of the tert-butyl cation) and carbon dioxide, are volatile, leading to a clean reaction and straightforward workup.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
The Cornerstone of Peptide Innovation: A Technical Guide to H-Lys(Boc)-OH in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
H-Lys(Boc)-OH, or Nε-(tert-butoxycarbonyl)-L-lysine, stands as a pivotal building block in the landscape of biochemical research and pharmaceutical development. Its unique structural design, featuring a selectively protected ε-amino group, allows for the precise and controlled synthesis of complex peptides and bioconjugates. This technical guide delves into the core applications of this compound, providing in-depth experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| CAS Number | 2418-95-3 | |
| Molecular Formula | C₁₁H₂₂N₂O₄ | |
| Molecular Weight | 246.30 g/mol | |
| Appearance | White powder | |
| Melting Point | 250 °C (decomposition) | |
| Purity | ≥95% - 99% | |
| Optical Activity | [α]20/D +18°, c = 1 in acetic acid | |
| Storage Conditions | 2–8 °C, in a dry place protected from moisture |
Applications in Biochemical Research
The strategic placement of the Boc (tert-butyloxycarbonyl) protecting group on the ε-amino group of lysine (B10760008) makes this compound an indispensable tool in a multitude of biochemical applications. This protection prevents unwanted side reactions at the side chain, while leaving the α-amino group available for peptide bond formation.
Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) strategies. In Fmoc-based SPPS, the acid-labile Boc group on the lysine side chain remains intact during the repeated base-labile Fmoc deprotection steps, ensuring the integrity of the side chain throughout peptide assembly. This allows for the precise incorporation of lysine residues into a growing peptide chain.
The general workflow for incorporating an this compound residue in Fmoc-based SPPS is depicted below.
Synthesis of Branched and Modified Peptides
The orthogonal protection offered by the Boc group on the lysine side chain is instrumental in the synthesis of branched peptides. After the full-length linear peptide is assembled, the Boc group can be selectively removed on-resin to expose the ε-amino group for the synthesis of a second peptide chain, creating a branched structure.
Development of Bioactive Probes and Drug Conjugates
This compound and its derivatives are crucial for the development of sophisticated biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these applications, the lysine side chain serves as a versatile attachment point for linkers, payloads, or other functional moieties after selective deprotection.
The general structure of an ADC often involves a linker attached to a lysine residue on the antibody.
Experimental Protocols
The following protocols provide a detailed methodology for common experiments involving this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Lysine-Containing Peptide (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a generic peptide containing a lysine residue.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)
-
Wang or Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for Fmoc-Lys(Boc)-OH):
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To confirm complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates completion. If positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a tube of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Synthesis of Nα, Nε-bis(Boc)-L-lysine (Boc-Lys(Boc)-OH)
This protocol describes the synthesis of Boc-Lys(Boc)-OH from L-lysine hydrochloride.
Materials:
-
L-lysine hydrochloride
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Dilute hydrochloric acid (HCl) or Potassium bisulfate (KHSO₄) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolution: Dissolve L-lysine hydrochloride and sodium bicarbonate in a mixture of dioxane and water.
-
Reaction: Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate in dioxane dropwise with stirring.
-
Stirring: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up:
-
Wash the mixture with diethyl ether.
-
Acidify the aqueous phase to a pH of 2-3 with dilute HCl or KHSO₄ solution.
-
Extract the product into ethyl acetate (3 times).
-
-
Drying and Isolation:
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the product as a white solid.
-
Conclusion
This compound is a versatile and indispensable reagent in modern biochemical research. Its application in peptide synthesis, from linear to complex branched structures, and its role in the construction of targeted therapeutics like ADCs and PROTACs, underscore its importance. The detailed protocols and workflows provided in this guide offer a practical framework for researchers to harness the full potential of this critical molecule in their pursuit of scientific discovery and innovation.
The Role of Nε-Boc-L-lysine in the Synthesis of Bioactive Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of protected amino acids is a cornerstone of modern peptide synthesis. Among these, Nε-Boc-L-lysine stands out as a critical building block for the creation of complex and bioactive peptides. Its unique ability to selectively protect the ε-amino group of lysine (B10760008) enables the synthesis of peptides with diverse functionalities, from therapeutic agents to research tools. This technical guide provides a comprehensive overview of the use of Nε-Boc-L-lysine in solid-phase peptide synthesis (SPPS), with a focus on experimental protocols, quantitative data, and the visualization of key processes.
The Core Principle: Orthogonal Protection in Peptide Synthesis
The synthesis of peptides with specific sequences requires a strategy of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others. Nε-Boc-L-lysine exemplifies this principle. The tert-butyloxycarbonyl (Boc) group on the ε-amino group of the lysine side chain is stable under the conditions used for the removal of the temporary Nα-protecting group (e.g., Fmoc) during peptide chain elongation. This ensures that the lysine side chain does not participate in unwanted side reactions. The Boc group is typically removed during the final cleavage of the peptide from the solid support under acidic conditions, such as with trifluoroacetic acid (TFA).[1][2]
This selective protection is instrumental in the synthesis of a wide array of bioactive peptides, including those with post-translational modifications, branched structures, and cyclic topologies, which are often crucial for their biological activity.
Experimental Workflow: Solid-Phase Synthesis of a Bioactive Peptide
The following diagram illustrates a typical workflow for the solid-phase synthesis of a bioactive peptide using Nε-Boc-L-lysine, following the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.
Case Study: Synthesis of the Antimicrobial Peptide Buforin II
To illustrate the practical application of Nε-Boc-L-lysine, we will focus on the synthesis of Buforin II, a 21-amino acid antimicrobial peptide with the sequence TRSSRAGLQFPVGRVHRLLRK.[5] Buforin II is known for its potent, broad-spectrum antimicrobial activity, which it exerts by penetrating the cell membrane and inhibiting cellular functions by binding to DNA and RNA.[6]
Detailed Experimental Protocol for Buforin II Synthesis via Boc-SPPS
This protocol is a representative example based on established Boc-SPPS methodologies.
1. Resin Preparation and Swelling:
-
Start with a suitable resin, such as Merrifield or PAM resin.
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes with gentle agitation.[3]
-
Drain the solvent.
2. Peptide Chain Elongation (Iterative Cycles):
For each amino acid in the Buforin II sequence, starting from the C-terminal Arginine:
-
a. Nα-Boc Deprotection:
-
Wash the resin-bound peptide with DCM (2 x 1 min).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin).
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the peptide-resin with DCM (3 x 1 min), followed by isopropanol (B130326) (IPA) (2 x 1 min) and DCM (3 x 1 min).[3][4]
-
-
b. Neutralization:
-
Wash the peptide-resin with DCM (2 x 1 min).
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Agitate for 5-10 minutes and drain. Repeat the neutralization step once more.
-
Wash the peptide-resin with DCM (5 x 1 min) to remove excess base.[3]
-
-
c. Amino Acid Coupling:
-
Dissolve the corresponding Nα-Boc-protected amino acid (2-4 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, DIC/HOBt) in N,N-dimethylformamide (DMF). For the lysine residue at position 21, Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH) is used.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.[3]
-
After complete coupling, drain the reaction solution and wash the peptide-resin with DMF (3 x 1 min) and DCM (3 x 1 min).[3]
-
3. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the fully assembled peptide-resin thoroughly and dry it under vacuum.
-
Place the dried peptide-resin in a specialized cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, thioanisole) to protect sensitive amino acid side chains.
-
Cool the apparatus to 0°C and carefully add anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the strong acid by vacuum distillation.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
4. Purification and Characterization:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetic acid or TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.[7]
Quantitative Data for Peptide Synthesis
The efficiency of peptide synthesis can be influenced by various factors, including the sequence, coupling reagents, and reaction conditions. The following table provides a template for recording and comparing data from syntheses, with hypothetical but realistic values for the synthesis of a 21-mer peptide like Buforin II. Actual yields will vary.
| Parameter | Value | Reference |
| Resin Substitution Level | 0.5 - 1.0 mmol/g | [4] |
| Crude Peptide Yield | 70 - 85% | [8][9] |
| Purity of Crude Peptide (by HPLC) | 50 - 70% | [9] |
| Overall Yield of Purified Peptide | 15 - 30% | [9] |
| Final Purity of Peptide (by HPLC) | >95% | [9] |
Mechanism of Action: Buforin II's Intracellular Target
Unlike many antimicrobial peptides that function by forming pores in the bacterial membrane, Buforin II has a distinct mechanism of action. It penetrates the cell membrane without causing lysis and accumulates in the cytoplasm, where it binds to DNA and RNA, thereby inhibiting essential cellular processes and leading to cell death.[5][6] The proline hinge in its structure is crucial for this cell-penetrating ability.[10]
The following diagram illustrates the proposed mechanism of action for Buforin II.
Conclusion
Nε-Boc-L-lysine is an indispensable tool in the synthesis of bioactive peptides. Its role in orthogonal protection strategies allows for the precise and efficient construction of complex peptide sequences. The successful synthesis of peptides like Buforin II highlights the power of Boc-SPPS in generating valuable molecules for research and therapeutic development. A thorough understanding of the synthetic protocols, expected yields, and the biological mechanisms of the target peptides is crucial for any professional in the field of drug discovery and development.
References
- 1. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. Structure–activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The proline hinge is responsible for the cell-penetrating ability of buforin II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the antimicrobial peptide buforin II: buforin II kills microorganisms by penetrating the cell membrane and inhibiting cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: the proline hinge is responsible for the cell-penetrating ability of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Lys(Boc)-OH: A Technical Guide for Peptide Library Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and chemical biology, peptide libraries have emerged as powerful tools for identifying novel therapeutic leads, mapping protein-protein interactions, and developing diagnostic agents. The synthesis of these diverse molecular collections relies on robust and versatile building blocks. Among these, Nε-(tert-butoxycarbonyl)-L-lysine (H-Lys(Boc)-OH) stands out as a cornerstone for its utility in introducing chemical diversity and enabling site-specific modifications. This technical guide provides an in-depth exploration of this compound as a critical building block for peptide library synthesis, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
This compound is a derivative of the amino acid L-lysine where the ε-amino group on the side chain is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is crucial for directing peptide bond formation to the α-amino group during synthesis.[2] The acid-labile nature of the Boc group allows for its selective removal, unmasking a reactive amine on the lysine (B10760008) side chain for further diversification, a key step in the generation of complex peptide libraries.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | References |
| CAS Number | 2418-95-3 | [4][5][6][7][8] |
| Molecular Formula | C₁₁H₂₂N₂O₄ | [1][7][8][9][10] |
| Molecular Weight | 246.30 g/mol | [1][5][6][7][8][10] |
| Appearance | White crystalline powder | [4][11] |
| Melting Point | ~250 °C (decomposes) | [4][5][6][7][11] |
| Solubility | Soluble in DMSO; Slightly soluble in water | [4][9][11] |
| Optical Activity ([α]20/D) | +18° (c = 1 in acetic acid) | [5][6] |
| Storage Temperature | 2-8°C | [1][4][5][6][7] |
| Purity (Typical) | ≥95% to ≥99% | [1][4][5][10] |
This compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is a versatile reagent for both solution-phase and solid-phase peptide synthesis (SPPS).[5][6][7] In the context of peptide libraries, SPPS is the predominant method due to its efficiency and amenability to automation. The Boc group on the lysine side chain is stable to the basic conditions used for the removal of the temporary Nα-Fmoc protecting group, which is a cornerstone of the most common SPPS strategy.[2][12] This orthogonality is fundamental to its utility.
Orthogonal Protection Strategy
The concept of orthogonal protection allows for the selective removal of one protecting group in the presence of others.[13] In the case of synthesizing a peptide library with lysine modifications, an Nα-Fmoc group is used for temporary protection of the alpha-amine, while the Nε-Boc group serves as a semi-permanent protecting group on the lysine side chain.[14][15]
Caption: Orthogonal protection workflow using Fmoc and Boc groups for peptide library synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involving this compound in the synthesis of a peptide library.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Peptide Elongation
This protocol outlines a single coupling cycle using Fmoc-protected amino acids, including Fmoc-Lys(Boc)-OH.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test (ninhydrin test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[16]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[16]
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: On-Resin Deprotection of the Lysine Side-Chain Boc Group
This protocol is for the selective removal of the Boc group from the lysine side chain while the peptide is still attached to the resin, enabling subsequent modification.
Materials:
-
Peptide-resin containing Lys(Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
DIPEA or other suitable base
Procedure:
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Deprotection Cocktail: Prepare a deprotection cocktail of 20-50% TFA in DCM with 2.5% TIS.
-
Boc Removal: Treat the peptide-resin with the deprotection cocktail for 30-60 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DCM to remove the TFA and cleaved Boc groups.
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF, followed by extensive washing with DMF. The resin now has a free ε-amino group on the lysine side chain, ready for diversification.
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol describes the final step to release the peptide from the solid support and remove any remaining side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v)[3]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[17]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Isolate the peptide precipitate by centrifugation.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and organic byproducts.
-
Drying: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Building Peptide Libraries with this compound
The true power of this compound is realized in the construction of diverse peptide libraries. After the synthesis of a core peptide sequence, the orthogonally protected lysine side chain can be deprotected on-resin (as in Protocol 2) and subsequently reacted with a variety of reagents to introduce diversity.
Caption: Workflow for creating a peptide library using a split-and-pool strategy with this compound.
This "split-and-pool" method allows for the creation of libraries with thousands to millions of unique peptide sequences, where each sequence has a different modification at the lysine position.
Characterization of Peptides and Peptide Libraries
Once synthesized, the purity and identity of the peptides and the composition of the library must be confirmed.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of individual peptides and the complexity of peptide libraries.[18][19]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the synthesized peptides and for sequencing in some cases.[18][20][21] Techniques like MALDI-TOF and ESI-MS are commonly employed.[18][21]
The combination of HPLC and MS (LC-MS) is a powerful tool for the analysis of peptide library composition.[19][21]
Applications in Biological Systems and Drug Discovery
Peptide libraries generated using this compound have a wide range of applications. For instance, they can be used to identify peptides that bind to specific biological targets, such as receptors or enzymes, which is a critical step in drug development.[21]
A hypothetical signaling pathway where a peptide identified from such a library could act as an inhibitor is depicted below.
Caption: Example of a peptide inhibitor, identified from a library, blocking a signaling pathway.
Conclusion
This compound is an invaluable building block in the synthesis of peptide libraries. Its key feature is the orthogonal Boc protecting group on the ε-amino side chain, which allows for controlled, site-specific diversification of peptide sequences. This capability is fundamental to generating the vast molecular diversity required for modern drug discovery and chemical biology research. The protocols and workflows presented in this guide provide a framework for the effective utilization of this compound in the construction and application of peptide libraries. By leveraging the unique properties of this reagent, researchers can continue to explore the rich chemical space of peptides to uncover novel therapeutics and biological probes.
References
- 1. This compound | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 2418-95-3 [chemicalbook.com]
- 5. This compound = 95 2418-95-3 [sigmaaldrich.com]
- 6. This compound = 95 2418-95-3 [sigmaaldrich.com]
- 7. This compound | 2418-95-3 | FL37225 | Biosynth [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. apexbt.com [apexbt.com]
- 10. raybiotech.com [raybiotech.com]
- 11. chembk.com [chembk.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. ijsra.net [ijsra.net]
- 19. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 20. polarispeptides.com [polarispeptides.com]
- 21. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing H-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) in solid-phase peptide synthesis (SPPS). This guide is intended to assist researchers in the successful synthesis of peptides containing lysine (B10760008) residues, a common amino acid in biologically active peptides.
Introduction to Fmoc-Lys(Boc)-OH in SPPS
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and automated production of peptides.[1][2] The choice of protecting groups for the α-amino group of the amino acid backbone and the reactive side chains is critical for a successful synthesis. The most widely adopted strategy is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups for permanent side-chain protection.[3][4]
Fmoc-Lys(Boc)-OH is a key building block in this strategy.[1][5] The Nα-Fmoc group is removed at each cycle of amino acid addition under mild basic conditions, typically with piperidine (B6355638).[1][6] The Nε-tert-butyloxycarbonyl (Boc) group on the lysine side chain is stable to these conditions, preventing unwanted side reactions.[1][7] This Boc group is then removed during the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[1][5] This orthogonal protection scheme ensures the integrity of the lysine side chain throughout the synthesis.[4]
Key Considerations and Advantages
The use of Fmoc-Lys(Boc)-OH in SPPS offers several advantages:
-
High Purity and Yield: The robust protection of the lysine side chain minimizes side reactions, leading to a higher purity of the final peptide.[2][5]
-
Compatibility: It is fully compatible with standard automated and manual Fmoc-SPPS protocols.[5]
-
Versatility: The deprotected lysine side chain can be a site for post-synthetic modifications, such as bioconjugation with fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) chains.[5] It is also crucial for the synthesis of branched or multivalent peptides.[5]
During the final TFA cleavage, the Boc group generates a reactive tert-butyl carbocation. This can lead to the alkylation of nucleophilic residues like tryptophan and cysteine. Therefore, it is essential to use a "cleavage cocktail" containing scavengers to quench these reactive species.[7]
Experimental Protocols
The following section details a standard protocol for manual Fmoc-SPPS incorporating Fmoc-Lys(Boc)-OH. The quantities and volumes are provided for a synthesis scale of 0.1 mmol.
Resin Preparation and Swelling
-
Place 0.1 mmol of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 1-2 hours with gentle agitation.[7]
-
After swelling, drain the DMF.
Fmoc-SPPS Cycle
The following cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the peptide sequence.
3.2.1. Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes.[8]
-
Drain the solution.
3.2.2. Washing
-
Wash the resin thoroughly with DMF (5-7 times).
-
Wash with Dichloromethane (DCM) (3 times).
-
Wash again with DMF (3 times).
3.2.3. Amino Acid Coupling
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Lys(Boc)-OH) (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to pre-activate it. Agitate for 1-2 minutes.[8]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[8]
3.2.4. Coupling Monitoring (Optional but Recommended)
-
The Kaiser (ninhydrin) test can be performed on a small sample of resin beads to check for the presence of free primary amines.[9]
-
A negative result (yellow beads) indicates complete coupling.[8]
-
A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.[8]
3.2.5. Post-Coupling Washing
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times).
-
Wash with DCM (3 times).
Repeat the synthesis cycle (steps 3.2.1 to 3.2.5) for each amino acid in the sequence. After the final amino acid has been coupled, perform a final Fmoc deprotection and washing step.
Cleavage and Deprotection
-
After the final wash, dry the peptide-resin under vacuum for at least 1 hour.[8]
-
Prepare a cleavage cocktail in a fume hood. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.[8]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[8]
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of ice-cold diethyl ether.[8] A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters in Fmoc-SPPS.
Table 1: Reagent Equivalents for a 0.1 mmol Synthesis Scale
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Agent (e.g., HBTU, HATU) | 3 - 5 |
| Base (e.g., DIPEA) | 6 - 10 |
Table 2: Typical Reaction Times for Key SPPS Steps
| Step | Reagent/Solvent | Typical Duration |
| Resin Swelling | DMF | 1 - 2 hours |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 minutes |
| Amino Acid Coupling | Fmoc-AA, Coupling Agent, Base in DMF | 1 - 2 hours |
| Final Cleavage | TFA-based cocktail | 2 - 4 hours |
Visualizing the Workflow
The following diagrams illustrate the key processes in SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal protection scheme of Fmoc-Lys(Boc)-OH in SPPS.
References
Application Notes and Protocols for Solution-Phase Coupling of H-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Lys(Boc)-OH is a critical building block in peptide synthesis, where the ε-amino group of lysine (B10760008) is protected by a tert-butyloxycarbonyl (Boc) group. This selective protection allows for the formation of a peptide bond at the α-amino group without unintended reactions at the side chain. Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods for long peptides, offers advantages in scalability, purification of intermediates, and cost-effectiveness for the production of short peptides and peptide fragments.
These application notes provide detailed protocols for common and effective solution-phase coupling methods for this compound, a comparison of their performance, and visual workflows to guide researchers in their synthetic endeavors.
Data Presentation: Comparison of Common Coupling Methods
The choice of coupling reagent is crucial for achieving high yields and purity while minimizing side reactions such as racemization. The following table summarizes quantitative data for commonly employed coupling methods for Boc-protected amino acids in solution-phase synthesis.
| Coupling Method | Coupling Reagent(s) | Additive | Base | Typical Coupling Time (hours) | Typical Yield (%) | Key Advantages & Considerations |
| Carbodiimide (B86325) | EDC (or DCC) | HOBt | DIPEA or NMM | 2-12 | 75-90 | Cost-effective; EDC and its urea (B33335) byproduct are water-soluble, simplifying workup.[1][2] HOBt is essential to suppress racemization.[2] DCC can also be used, but the dicyclohexylurea byproduct is poorly soluble in many organic solvents.[2] |
| Aminium/Uronium Salt | HATU (or HBTU) | None (HOAt is intrinsic to HATU's effectiveness) | DIPEA or Collidine | 1-4 | 85-95 | Highly efficient, especially for sterically hindered couplings, with low racemization.[3] Faster reaction times compared to carbodiimides. More expensive than carbodiimide reagents. |
| Mixed Anhydride (B1165640) | Isobutyl Chloroformate | None | NMM | 1-2 | 80-90 | Rapid reaction at low temperatures, minimizing racemization. The formation of urethane (B1682113) byproducts can occur, though the use of N-methylmorpholine (NMM) as a base can reduce this.[4][5] |
Mandatory Visualization
A general workflow for the solution-phase coupling of this compound is depicted below. This diagram outlines the key steps from the preparation of reactants to the purification of the final dipeptide.
Caption: General workflow for a solution-phase coupling of this compound.
The incorporation of D-amino acids, often synthesized using these coupling methods, is a key strategy to enhance the metabolic stability of peptide therapeutics. The diagram below illustrates a simplified signaling pathway where a stabilized peptide (containing a D-amino acid) can have a more sustained effect.
Caption: A stabilized peptide's enhanced interaction with its target.
Experimental Protocols
The following are detailed protocols for the solution-phase coupling of this compound to an amino acid ester using three different common methodologies.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a classic and cost-effective approach for peptide bond formation. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is crucial for suppressing racemization.[2]
Materials:
-
This compound (1.0 eq.)
-
Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 eq.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.)[1]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0 eq.)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Amine Salt Neutralization: Dissolve the amino acid methyl ester hydrochloride in DCM and cool the solution to 0 °C in an ice bath. Add DIPEA or NMM (1.0 eq.) dropwise and stir for 15-20 minutes.
-
Carboxylic Acid Activation: In a separate flask, dissolve this compound, EDC·HCl, and HOBt in DCM or DMF. Stir the solution at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the pre-activated this compound solution to the neutralized amino acid ester solution at 0 °C. Add the remaining equivalent of base (DIPEA or NMM). Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM or ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes excess reagents, byproducts, and unreacted starting materials.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide.
Protocol 2: HATU Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient coupling reagent that provides rapid reaction times and minimal racemization, making it suitable for more challenging couplings.[3]
Materials:
-
This compound (1.0 eq.)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq.)
-
HATU (1.1 eq.)
-
DIPEA or 2,4,6-collidine (3.0 eq.)
-
DMF, peptide synthesis grade
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound and the amino acid methyl ester hydrochloride in DMF.
-
Base Addition: Cool the solution to 0 °C and add DIPEA or collidine.
-
Coupling Reaction: Add HATU to the reaction mixture in one portion. Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and 1M HCl.
-
Separate the layers and wash the organic phase sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
-
Purification: Purify the crude dipeptide using silica gel column chromatography.
Protocol 3: Mixed Anhydride Method
This method involves the activation of the carboxylic acid with an alkyl chloroformate to form a mixed anhydride, which then reacts with the amine component. It is a rapid and effective method, particularly when conducted at low temperatures to minimize side reactions.[4][5]
Materials:
-
This compound (1.0 eq.)
-
Amino acid ethyl ester hydrochloride (e.g., H-Val-OEt·HCl) (1.0 eq.)
-
N-methylmorpholine (NMM) (2.0 eq.)
-
Isobutyl chloroformate (1.0 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Mixed Anhydride Formation: Dissolve this compound in anhydrous THF and cool the solution to -15 °C in a dry ice/acetone bath. Add NMM (1.0 eq.) and stir for a few minutes. Add isobutyl chloroformate dropwise, ensuring the temperature remains below -10 °C. Stir the mixture for 10-15 minutes to form the mixed anhydride.
-
Amine Preparation: In a separate flask, suspend the amino acid ethyl ester hydrochloride in anhydrous THF at -15 °C and add NMM (1.0 eq.) to neutralize the salt.
-
Coupling Reaction: Add the neutralized amino acid ester suspension to the mixed anhydride solution at -15 °C. Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Reaction Monitoring: Check for the completion of the reaction by TLC.
-
Workup:
-
Filter off any precipitated salts (NMM·HCl).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the resulting crude dipeptide by silica gel column chromatography.
References
Application Notes and Protocols for the Incorporation of H-Lys(Boc)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, particularly for therapeutic and research applications, the precise incorporation of amino acids with protected side chains is paramount. H-Lys(Boc)-OH, or more commonly its Nα-Fmoc protected form, Fmoc-Lys(Boc)-OH, is a cornerstone building block in automated solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the ε-amino group of the lysine (B10760008) side chain offers a critical advantage: it is stable under the basic conditions used for the removal of the temporary Nα-Fmoc group, yet it is readily cleaved during the final acidic cleavage of the peptide from the resin. This orthogonal protection strategy is fundamental to the synthesis of well-defined linear peptides and serves as a gateway to more complex structures like peptide-drug conjugates and branched peptides.[1]
These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-Lys(Boc)-OH in automated peptide synthesizers, covering essential protocols, performance data, and applications for researchers in academia and the pharmaceutical industry.
Key Advantages of Using Fmoc-Lys(Boc)-OH in Automated SPPS
-
Orthogonal Protection: The acid-labile Boc group is compatible with the base-labile Fmoc group, preventing unwanted side reactions at the lysine side chain during peptide elongation.[1]
-
High Purity and Yield: When used with modern coupling reagents and automated synthesizers, Fmoc-Lys(Boc)-OH generally exhibits high coupling efficiencies, contributing to higher purity and overall yield of the target peptide.
-
Versatility: It is the standard choice for introducing lysine residues in a wide range of peptide sequences and is compatible with various resins and cleavage cocktails.
-
Automation Compatibility: Its chemical properties are well-suited for the standardized cycles of deprotection, coupling, and washing in automated peptide synthesizers, ensuring reproducibility and high throughput.[1]
Data Presentation: Performance in Automated Synthesis
The choice of coupling reagents and synthesis conditions can influence the efficiency of Fmoc-Lys(Boc)-OH incorporation. Below is a summary of expected performance based on commonly used automated synthesis protocols.
Table 1: Comparison of Coupling Reagents for Fmoc-Lys(Boc)-OH Incorporation
| Coupling Reagent | Activation Method | Typical Coupling Time (Microwave) | Crude Purity | Key Considerations |
| DIC/Oxyma | Carbodiimide (B86325)/Oxime | 2 minutes at 90°C | Generally >80% | Cost-effective and reduces epimerization. Considered a standard for high-efficiency synthesis. |
| HBTU/DIPEA | Onium Salt | 5 minutes at 75°C | Generally >75% | A classic and effective coupling agent, though may present a higher risk of racemization for sensitive residues compared to carbodiimide methods. |
| HATU/DIPEA | Onium Salt | 2-5 minutes at 75°C | Often >85% | Highly efficient, especially for difficult couplings, but is a more expensive option. |
| HCTU/DIPEA | Onium Salt | 2-5 minutes at 75°C | Often >85% | A cost-effective alternative to HATU with comparable efficiency for many sequences.[2] |
Data compiled from various sources and represents typical outcomes. Actual results may vary depending on the peptide sequence, resin, and synthesizer.
Table 2: Impact of Synthesis Technology on a Model Peptide Containing Lys(Boc)
| Synthesis Technology | Total Synthesis Time | Crude Purity of Target Peptide | Overall Yield |
| Conventional Room Temperature SPPS | >10 hours | 60-70% | Moderate |
| Microwave-Assisted SPPS (e.g., Liberty Blue™) | < 3 hours | >80% | High |
This table illustrates the general advantages of microwave-assisted SPPS in terms of speed and purity.
Experimental Protocols
Protocol 1: Standard Incorporation of Fmoc-Lys(Boc)-OH using a Microwave-Assisted Automated Peptide Synthesizer (e.g., CEM Liberty Blue™)
This protocol outlines the automated synthesis of a generic 10-mer peptide on a Rink Amide resin, incorporating one Fmoc-Lys(Boc)-OH residue.
1. Materials and Reagents:
-
Fmoc-Rink Amide resin (100-200 mesh)
-
Fmoc-amino acids (including Fmoc-Lys(Boc)-OH)
-
Deprotection Solution: 20% piperidine (B6355638) with 0.1 M Oxyma Pure in N,N-Dimethylformamide (DMF)
-
Amino Acid Solution: 0.2 M solution of each Fmoc-amino acid in DMF
-
Activator Solution: 1.0 M Diisopropylcarbodiimide (DIC) in DMF and 1.0 M Oxyma Pure in DMF
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
2. Automated Synthesizer Setup:
-
Load the appropriate resin into the reaction vessel.
-
Place the vials containing the Fmoc-amino acid solutions, activator solutions, and deprotection solution into the designated positions on the synthesizer.
-
Enter the desired peptide sequence into the control software.
-
Select the appropriate synthesis scale and methods. For this protocol, a 0.1 mmol scale with microwave-assisted heating is used.
3. Synthesis Cycle (automated): The synthesizer will perform the following steps for each amino acid coupling:
-
Resin Swelling: The resin is washed with DMF to induce swelling.
-
Fmoc Deprotection: The deprotection solution is added to the resin, and the mixture is heated with microwave energy (e.g., 1 minute at 90°C). The vessel is then drained and washed with DMF.
-
Amino Acid Coupling: The corresponding Fmoc-amino acid, DIC, and Oxyma Pure solutions are delivered to the reaction vessel. The mixture is then heated with microwave energy (e.g., 2 minutes at 90°C) to facilitate peptide bond formation.
-
Washing: The vessel is drained and the resin is washed thoroughly with DMF to remove excess reagents and byproducts.
4. Final Steps (automated and manual):
-
Final Deprotection: After the last amino acid has been coupled, the N-terminal Fmoc group is removed using the deprotection cycle.
-
Resin Washing and Drying: The resin is washed with DMF, followed by IPA, and then dried under a flow of nitrogen.
-
Cleavage and Side-Chain Deprotection: The dried peptide-resin is transferred to a cleavage vessel. The cleavage cocktail is added, and the mixture is agitated for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Boc protecting group from the lysine side chain, as well as other acid-labile side-chain protecting groups.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dried and can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin Monitoring of Coupling Efficiency (Kaiser Test)
While most automated synthesizers proceed without intermediate checks, a manual Kaiser test can be performed to troubleshoot difficult couplings.
-
After a coupling cycle, pause the synthesizer and carefully remove a few resin beads.
-
Wash the beads with ethanol.
-
Add a few drops each of ninhydrin (B49086) in ethanol, phenol (B47542) in ethanol, and pyridine (B92270) to the beads.
-
Heat the mixture at 100°C for 5 minutes.
-
Interpretation:
-
Blue/Purple beads: Incomplete coupling (free primary amines present). Recoupling is necessary.
-
Yellow/Colorless beads: Complete coupling (no free primary amines). The synthesis can proceed.
-
Visualizations
Workflow for Automated Peptide Synthesis
Caption: Automated Fmoc-SPPS cycle for incorporating Fmoc-Lys(Boc)-OH.
Orthogonal Deprotection Strategy
Caption: Orthogonal removal of Fmoc and Boc protecting groups in SPPS.
Application in Studying the Ubiquitin Signaling Pathway
The synthesis of ubiquitin fragments or ubiquitinated peptides is crucial for studying the enzymes involved in the ubiquitin-proteasome system, a key regulator of cellular processes such as protein degradation.[3] Fmoc-Lys(Boc)-OH is used to build the primary peptide chain, and other orthogonally protected lysine derivatives can be used at specific sites to allow for the attachment of ubiquitin or other molecules.
Caption: Simplified ubiquitin conjugation pathway.
References
Application Notes and Protocols for the Synthesis of GLP-1 Analogs Using H-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) analogs, such as liraglutide (B1674861) and semaglutide (B3030467), are a cornerstone in the management of type 2 diabetes and obesity. A key strategy to extend the short half-life of native GLP-1 is the attachment of a fatty acid moiety to a lysine (B10760008) residue within the peptide sequence. This modification enhances binding to serum albumin, thereby reducing renal clearance.[1] The synthesis of these acylated GLP-1 analogs is a complex process, heavily reliant on solid-phase peptide synthesis (SPPS). A critical component in this synthesis is the use of orthogonally protected lysine derivatives, such as H-Lys(Boc)-OH, which allow for the selective modification of the lysine side chain after the full peptide backbone has been assembled.
These application notes provide a detailed overview and protocols for the synthesis of GLP-1 analogs, with a particular focus on the strategic use of this compound and other protected lysine variants.
The Role of Protected Lysine in GLP-1 Analog Synthesis
In the solid-phase synthesis of GLP-1 analogs, the peptide chain is built sequentially on a solid support resin. To prevent unwanted side reactions, the reactive side chains of the amino acids are protected with temporary protecting groups. For lysine, the ε-amino group is a primary site for such side reactions. The use of a protecting group on this amine is therefore essential.
The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the ε-amino group of lysine (this compound). Its key advantage is its stability under the conditions used for the removal of the Nα-Fmoc protecting group (typically piperidine (B6355638) in DMF) during SPPS. The Boc group is typically removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA), during the cleavage of the peptide from the resin.
However, for the specific acylation of the lysine side chain with a fatty acid, an orthogonal protecting group is often preferred. Orthogonal protecting groups can be removed under conditions that do not affect other protecting groups on the peptide or the resin linkage. This allows for the selective deprotection and subsequent acylation of the lysine side chain while the peptide is still on the solid support. Common orthogonal protecting groups for lysine in GLP-1 analog synthesis include:
-
Alloc (allyloxycarbonyl): Removable with a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).[2][3][4][5][6]
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Removable with a dilute solution of hydrazine (B178648) in DMF.[7]
-
Mtt (4-methyltrityl): Removable with a mildly acidic solution.
The choice of the protecting group depends on the overall synthetic strategy and the compatibility with other protecting groups used for other amino acids in the sequence. While this compound is a standard building block in peptide synthesis, for the specific purpose of side-chain acylation in GLP-1 analogs, derivatives like Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Dde)-OH are more commonly employed to achieve selective modification.[2][7]
Signaling Pathway of GLP-1 Analogs
GLP-1 analogs exert their therapeutic effects by activating the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR).[8] Upon binding of the GLP-1 analog, the receptor undergoes a conformational change, leading to the activation of the associated Gαs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin (B600854) secretion from pancreatic β-cells.
Caption: GLP-1 Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analog Backbone
This protocol describes the general steps for the synthesis of a GLP-1 analog peptide backbone on a solid support using Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Dde)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the GLP-1 analog sequence, using the appropriate protected amino acid, including Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Dde)-OH at the desired position.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
Caption: Solid-Phase Peptide Synthesis Workflow.
Protocol 2: On-Resin Acylation of the Lysine Side Chain
This protocol details the selective deprotection of an orthogonal protecting group and the subsequent acylation with a fatty acid moiety. This example uses the Alloc protecting group.
Materials:
-
Protected GLP-1 analog-resin from Protocol 1
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
DCM
-
DMF
-
Fatty acid-linker conjugate (e.g., Palmitoyl-Glu-OtBu)
-
Coupling reagents (HBTU, HOBt, DIPEA)
Procedure:
-
Alloc Deprotection:
-
Swell the peptide-resin in DCM.
-
Add a solution of Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (10 eq.) in DCM.
-
Agitate for 30 minutes at room temperature, protected from light.
-
Repeat the treatment.
-
Wash the resin thoroughly with DCM (5 times) and DMF (5 times).
-
-
Fatty Acid Coupling:
-
In a separate vial, dissolve the fatty acid-linker conjugate (e.g., Palmitoyl-Glu-OtBu, 3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated fatty acid solution to the resin.
-
Agitate for 4-16 hours at room temperature.[3]
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Caption: Logic of Lysine Side-Chain Modification.
Protocol 3: Cleavage, Purification, and Characterization
Materials:
-
Acylated GLP-1 analog-resin
-
Cleavage cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Preparative and analytical HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Cleavage from Resin:
-
Wash the acylated peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/ACN gradient with 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Characterization:
-
Confirm the purity of the final product by analytical RP-HPLC.
-
Verify the molecular weight of the synthesized GLP-1 analog by mass spectrometry (e.g., ESI-MS).
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of GLP-1 analogs, compiled from various sources. Actual results will vary depending on the specific sequence, scale, and synthetic conditions.
| Parameter | Liraglutide Synthesis Example | Semaglutide Synthesis Example | Reference |
| Synthesis Scale | 100 µmol | Not Specified | [9] |
| Crude Purity (HPLC) | 65.1 A/A% (precursor) | >70% | [9][10] |
| Purification Method | RP-HPLC | RP-HPLC | [3][11] |
| Final Purity (HPLC) | >98% | >98% | General Target |
| Overall Yield | ~25% (for a scaled-up green chemistry approach) | ~40% (for a specific ligation method) | [9][12] |
| Mass Confirmation | ESI-MS | LCMS | [11] |
Conclusion
The synthesis of acylated GLP-1 analogs is a sophisticated process that relies on precise control over protecting group strategies in solid-phase peptide synthesis. The use of orthogonally protected lysine derivatives, such as Fmoc-Lys(Alloc)-OH, is crucial for the selective introduction of the fatty acid moiety that imparts the long-acting properties to these important therapeutic peptides. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development to successfully synthesize and characterize these complex biomolecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP3398960B1 - Method for preparing semaglutide - Google Patents [patents.google.com]
- 5. METHOD FOR PREPARING SEMAGLUTIDE - Patent 3398960 [data.epo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patents.justia.com [patents.justia.com]
- 8. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 12. Generation of Potent and Stable GLP-1 Analogues via ‘Serine Ligation’ - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of H-Lys(Boc)-OH in the Synthesis of Branched Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of branched peptides represents a powerful strategy for creating novel therapeutics, vaccines, and research tools. At the core of this methodology lies the strategic use of orthogonally protected amino acids, with H-Lys(Boc)-OH and its derivatives playing a pivotal role. This document provides detailed application notes and experimental protocols for the preparation of branched peptides, focusing on the versatile applications of lysine (B10760008) building blocks in both Boc and Fmoc solid-phase peptide synthesis (SPPS).
The ability to construct branched peptides, such as multiple antigenic peptides (MAPs) and peptide dendrimers, allows for the multivalent presentation of epitopes, leading to enhanced immunological responses.[1][2] Lysine, with its α- and ε-amino groups, serves as an ideal scaffold for creating these branched structures.[3] The differential protection of these amino groups with tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups provides the orthogonal handle necessary for the stepwise and controlled synthesis of complex peptide architectures.[4][5]
Core Concepts in Branched Peptide Synthesis
The two primary strategies for solid-phase peptide synthesis, Fmoc/tBu and Boc/Bzl, offer distinct advantages and are both applicable to the synthesis of branched peptides.[4]
-
Fmoc/tBu Strategy: This approach utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups (like Boc and tBu) for side-chain protection.[6][] This strategy is favored for its mild deprotection conditions.[3] For creating a branch point, Fmoc-Lys(Boc)-OH is a commonly used building block. The Fmoc group is removed to elongate the main peptide chain, and subsequently, the Boc group on the lysine side chain can be removed with acid to initiate the synthesis of the branch.
-
Boc/Bzl Strategy: This older but still valuable method employs the acid-labile Boc group for Nα-protection and stronger acid-labile groups (like benzyl) for side-chain protection.[3] In this case, Boc-Lys(Boc)-OH can be used to build the branching core. The Nα-Boc group is removed with a milder acid (like TFA), while the side-chain Boc group remains intact. This allows for the sequential addition of lysine residues to create a dendritic core before the peptide branches are synthesized.[8]
Data Presentation: Performance in Branched Peptide Synthesis
The efficiency of branched peptide synthesis can be influenced by the chosen strategy and the specific lysine derivative employed. The following tables summarize representative data on the synthesis of branched peptides.
| Lysine Derivative | Strategy | Product Type | Reported Yield | Reported Purity | Reference |
| Boc-Lys(Boc)-OH | Boc-SPPS | Octavalent MAP | High | Not specified | [8] |
| Fmoc-Lys(Boc)-OH & Boc-Lys(Boc)-OH | Fmoc-SPPS | G3 Lysine Dendrimer | 86% | High | [9] |
| Fmoc-Lys(ivDde)-OH | Fmoc-SPPS | Branched Antimicrobial Peptide | Not specified | 77% | [10] |
| Fmoc-Lys(Mmt)-OH | Fmoc-SPPS | Branched gp41 variant | Not specified | 79% | [11] |
| Fmoc-Lys(Alloc)-OH | Fmoc-SPPS | Branched gp41 variant | Not specified | 82% | [11] |
Experimental Protocols
The following are detailed protocols for the synthesis of branched peptides using this compound and its derivatives in solid-phase peptide synthesis.
Protocol 1: Synthesis of a Tetravalent Multiple Antigenic Peptide (MAP) using a Boc-Lysine Core (Boc-SPPS)
This protocol describes the synthesis of a four-branched MAP on a solid support using a Boc-protected lysine core.
Materials:
-
PAM resin
-
Boc-Ala-OH
-
Boc-Lys(Boc)-OH
-
Other Boc-protected amino acids for the peptide antigen
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HF (Hydrogen Fluoride) apparatus
-
Scavengers (e.g., p-cresol, p-thiocresol)
-
Diethyl ether
-
Acetonitrile
-
Water
Procedure:
-
Resin Preparation: Swell the PAM resin in DCM for 30 minutes.
-
First Amino Acid Coupling: Couple Boc-Ala-OH to the resin using standard Boc-SPPS coupling procedures.
-
Deprotection: Remove the Boc group with 50% TFA in DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM.
-
First Level Lysine Coupling: Couple Boc-Lys(Boc)-OH to the deprotected alanine.
-
Second Level Lysine Coupling: Repeat steps 3-5 to couple a second Boc-Lys(Boc)-OH, creating a tetravalent core.
-
Peptide Antigen Synthesis: Sequentially couple the desired Boc-protected amino acids to the four free amino groups of the lysine core, following standard Boc-SPPS cycles (deprotection, neutralization, coupling).
-
Cleavage and Deprotection: After synthesis is complete, cleave the MAP from the resin and remove all protecting groups using HF with appropriate scavengers.[8]
-
Purification: Precipitate the crude peptide with cold diethyl ether, wash, and purify by reverse-phase HPLC.[12]
Protocol 2: Synthesis of a Branched Peptide via Orthogonal Deprotection (Fmoc-SPPS)
This protocol outlines the synthesis of a branched peptide on Rink Amide resin using Fmoc-Lys(Boc)-OH, where a second peptide chain is grown from the lysine side chain.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids for the main chain
-
Fmoc-Lys(Boc)-OH
-
Fmoc-protected amino acids for the branch chain
-
DCM
-
DMF
-
20% Piperidine (B6355638) in DMF
-
TFA
-
HBTU
-
DIEA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Acetonitrile
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Main Chain Synthesis: Synthesize the main peptide chain up to the desired branching point using standard Fmoc-SPPS cycles:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling: Couple the next Fmoc-protected amino acid using HBTU/DIEA in DMF.
-
-
Incorporation of the Branching Point: Couple Fmoc-Lys(Boc)-OH at the desired position in the main chain.
-
Continuation of Main Chain Synthesis: Continue elongating the main peptide chain to its desired length.
-
Selective Side-Chain Deprotection: After completion of the main chain, treat the resin-bound peptide with a solution of TFA in DCM (e.g., 50% TFA/DCM) to selectively remove the Boc group from the lysine side chain, leaving the acid-labile side-chain protecting groups of the main chain intact.
-
Branch Chain Synthesis: Synthesize the branch peptide chain from the now-free ε-amino group of the lysine residue using standard Fmoc-SPPS cycles.
-
Final Cleavage and Deprotection: Cleave the branched peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail.
-
Purification: Precipitate the crude peptide with cold diethyl ether and purify by RP-HPLC.
Visualizing the Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis of branched peptides.
Caption: Workflow for Boc-SPPS of a Tetravalent MAP.
References
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kohan.com.tw [kohan.com.tw]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Site-Specific Modification of Peptides Using Boc-Protected Lysine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the site-specific modification of peptides utilizing lysine (B10760008) residues protected with a tert-butyloxycarbonyl (Boc) group. The primary building block for this strategy in solid-phase peptide synthesis (SPPS) is Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine (Fmoc-Lys(Boc)-OH). This approach is fundamental for creating well-defined peptide conjugates for various applications, including drug delivery, diagnostics, and fundamental biological research.
The core principle enabling site-specific modification is the use of an orthogonal protection strategy . In peptide synthesis, protecting groups are used to prevent unwanted side reactions on the reactive functional groups of amino acids. An orthogonal system employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions, without affecting other protecting groups.[1]
In the widely used Fmoc/tBu strategy for SPPS, the Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while reactive side chains are typically protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).[2][3] Fmoc-Lys(Boc)-OH is the standard choice for incorporating lysine residues that are not intended for on-resin modification. The Boc group on the lysine side chain is stable to the piperidine (B6355638) treatment used to remove the Nα-Fmoc group during peptide chain elongation. It is then removed during the final cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).[2] This exposes the ε-amino group of the lysine side chain, making it available for modification in solution.
For on-resin modifications, a lysine derivative with a protecting group orthogonal to both the Fmoc and Boc/tBu groups is required. Common choices include those bearing Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or Mtt (4-methyltrityl) protecting groups. These can be selectively removed on the resin-bound peptide to unmask a specific lysine side chain for conjugation, while other Boc-protected lysines remain shielded.
This document outlines two primary workflows for site-specific peptide modification centered around the use of Boc-protected lysine:
-
Solution-Phase Modification: The peptide is synthesized using Fmoc-Lys(Boc)-OH, cleaved from the resin, and purified. The now-deprotected ε-amino group of the lysine is then modified in solution.
-
On-Resin Modification: This strategy utilizes a lysine protected with a group orthogonal to Fmoc and Boc (e.g., Dde) at the desired modification site. Fmoc-Lys(Boc)-OH is used for all other lysine residues. The orthogonal protecting group is selectively removed on-resin, followed by conjugation. The peptide is then cleaved and purified.
Orthogonal Protection Strategy in Fmoc-SPPS
Caption: Orthogonal protection scheme in Fmoc-SPPS.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Boc)-OH
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin using the Fmoc/tBu strategy, incorporating Fmoc-Lys(Boc)-OH.
1.1. Resin Preparation and Swelling:
-
Place Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for 30-60 minutes.
-
Drain the DMF.
1.2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
1.3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test (a positive test indicates incomplete coupling).
-
Wash the resin with DMF (3 times).
1.4. Peptide Chain Elongation:
-
Repeat steps 1.2 and 1.3 for each amino acid in the sequence. Use Fmoc-Lys(Boc)-OH at the desired lysine position.
1.5. Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, commonly 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
1.6. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Protocol 2: Solution-Phase Biotinylation of a Peptide
This protocol describes the biotinylation of a purified peptide containing a lysine residue (incorporated as Fmoc-Lys(Boc)-OH during SPPS) at its deprotected ε-amino group.
2.1. Materials:
-
Purified peptide with a free lysine ε-amino group.
-
Biotinylation reagent: NHS-LC-Biotin.
-
Reaction Buffer: 50 mM phosphate (B84403) buffer, pH 7.4.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
2.2. Procedure:
-
Dissolve the purified peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of NHS-LC-Biotin in DMSO.
-
Add the NHS-LC-Biotin stock solution to the peptide solution to achieve a 3-5 fold molar excess of the biotin (B1667282) reagent over the peptide.[4]
-
Incubate the reaction mixture for 1-2 hours at room temperature.[4]
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Allow the quenching reaction to proceed for 15 minutes at room temperature.
-
Purify the biotinylated peptide using RP-HPLC to remove excess biotin reagent and quenched byproducts.
-
Lyophilize the purified, biotinylated peptide.
-
Confirm the modification and purity using mass spectrometry and analytical RP-HPLC.
Protocol 3: On-Resin Site-Specific Modification using Fmoc-Lys(Dde)-OH
This protocol details the synthesis of a peptide with a site-specific fluorescent label using Fmoc-Lys(Dde)-OH for the target lysine and Fmoc-Lys(Boc)-OH for other lysines.
3.1. Peptide Synthesis:
-
Synthesize the peptide chain on a solid support following the general SPPS protocol (Protocol 1).
-
At the desired modification site, use Fmoc-Lys(Dde)-OH for the coupling step. For all other lysine residues, use Fmoc-Lys(Boc)-OH.
-
After the full peptide sequence is assembled, keep the N-terminal Fmoc group on the final amino acid to protect it during the subsequent steps.
3.2. Selective Dde Group Deprotection:
-
Wash the peptide-resin with DMF (5 times).
-
Prepare a solution of 2% hydrazine in DMF.[5]
-
Treat the resin with the hydrazine solution for 3 minutes at room temperature.[5]
-
Drain the solution and repeat the hydrazine treatment two more times.[5]
-
Wash the resin thoroughly with DMF (5 times) to remove all traces of hydrazine.
-
Perform a Kaiser test to confirm the presence of a free primary amine on the lysine side chain.
3.3. On-Resin Fluorescent Labeling:
-
In a separate vial, dissolve the fluorescent dye with a carboxylic acid handle (e.g., 5(6)-Carboxyfluorescein, 3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Add the activated dye solution to the peptide-resin.
-
Agitate the mixture for 4-12 hours at room temperature, protected from light.
-
Monitor the reaction completion by taking a small sample of resin beads and performing a test cleavage and LC-MS analysis.
-
Wash the resin with DMF (5 times) and DCM (3 times).
3.4. Final Deprotection and Cleavage:
-
Remove the final N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Cleave the labeled peptide from the resin and deprotect the remaining side-chain protecting groups using a TFA cocktail as described in Protocol 1.5.
-
Purify and characterize the final fluorescently labeled peptide as described in Protocol 1.6.
Data Presentation
The following tables summarize typical quantitative data for the described protocols. Actual results may vary depending on the peptide sequence, reagents, and specific experimental conditions.
Table 1: On-Resin Dde Deprotection Efficiency
| Deprotection Reagent | Time | Iterations | Typical Completion (%) | Reference |
| 2% Hydrazine in DMF | 3 min | 3 | >95% | [5] |
| 1.8 mM NH₂OH·HCl, 1.35 mM Imidazole in NMP | 3 h | 1 | >95% | [6] |
Table 2: Solution-Phase Biotinylation Reaction Parameters
| Parameter | Value | Reference |
| Peptide Concentration | 1-5 mg/mL | - |
| Biotin Reagent | NHS-LC-Biotin | [1] |
| Molar Excess of Biotin Reagent | 3-5 fold | [4] |
| Reaction Buffer | 50 mM Phosphate, pH 7.4 | [4] |
| Reaction Time | 1-2 hours | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Typical Crude Purity (post-reaction) | Varies (dependent on peptide) | - |
| Typical Final Purity (post-HPLC) | >95% | - |
Table 3: Comparison of Lysine Protecting Groups for Site-Specific Modification
| Protecting Group | Deprotection Conditions | Orthogonal to Fmoc/tBu | Use Case |
| Boc | Strong Acid (e.g., TFA) | No | Standard lysine incorporation; available for post-cleavage modification. |
| Dde | 2% Hydrazine in DMF | Yes | On-resin modification; stable to piperidine and TFA.[7] |
| ivDde | 2% Hydrazine in DMF | Yes | On-resin modification; more stable than Dde to prevent migration.[5] |
| Mtt | 1% TFA in DCM | Yes | On-resin modification; mild acid-labile removal.[8] |
| Tfa | Aqueous Piperidine | Yes | On-resin modification; base-labile but slower than Fmoc removal.[2] |
Visualizations
Workflow for Solution-Phase Peptide Modification
Caption: Solution-phase peptide modification workflow.
Workflow for On-Resin Peptide Modification
Caption: On-resin peptide modification workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Fmoc-L-Lys(Dde)-OH | Matrix Innovation [matrix-innovation.com]
- 4. sartorius.com [sartorius.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. shop.bachem.com [shop.bachem.com]
- 8. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Solid-Phase Synthesis with H-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of H-Lys(Boc)-OH in microwave-assisted solid-phase peptide synthesis (SPPS). The application of microwave energy significantly accelerates synthesis times and can improve the purity of the final peptide product.[1][2][3][4][5]
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry. The introduction of microwave irradiation to SPPS has revolutionized the field by dramatically reducing reaction times for both coupling and deprotection steps.[1][2][3][5] Microwave heating is particularly effective for sterically hindered couplings and for sequences prone to aggregation.[1][3] this compound is a critical amino acid building block where the epsilon-amino group of the lysine (B10760008) side chain is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the conditions required for the removal of the temporary Nα-Fmoc group but can be cleaved with acids like trifluoroacetic acid (TFA) during the final cleavage from the solid support.
Advantages of Microwave-Assisted SPPS
The use of microwave energy in SPPS offers several key advantages over conventional room temperature synthesis:
-
Reduced Synthesis Time: Coupling reactions can often be completed in as little as 5 minutes, and Fmoc deprotection in 3 minutes.[2][4]
-
Improved Peptide Purity: The rapid and efficient nature of microwave-assisted reactions can lead to higher purity of the crude peptide.[1][3]
-
Enhanced Coupling Efficiency: Microwave energy can help overcome steric hindrance and drive difficult coupling reactions to completion.[1][3][6]
Quantitative Data Summary
The following tables summarize representative quantitative data from various microwave-assisted solid-phase peptide syntheses. While not all examples exclusively use this compound, they provide a strong indication of the expected performance of microwave-assisted SPPS.
Table 1: Comparison of Microwave-Assisted vs. Conventional SPPS
| Peptide Sequence | Synthesis Method | Synthesis Time | Crude Purity (%) | Isolated Yield (%) | Reference |
| Ub(47-76)-H2B(118-126) | Microwave-Enhanced SPPS | < 5 hours | 75 | Not specified | [7] |
| Ub(47-76)-H2B(118-126) | Conventional Room Temp. | > 53 hours | Not specified | 10-20 | [7] |
| Tetra-branched antifreeze peptide | Microwave-Enhanced SPPS | < 5 hours | 71 | Not specified | [7] |
| Tetra-branched antifreeze peptide | Conventional Room Temp. | > 72 hours | Not specified | 40 | [7] |
| GEQKLGAibAibAibASEEDLG-NH2 | Microwave-Enhanced SPPS | < 3 hours | 89 | Not specified | [6] |
| GEQKLGAibAibAibASEEDLG-NH2 | Conventional Synthesis | 40 hours | < 10 | Not specified | [6] |
Table 2: Performance of Microwave-Assisted SPPS for Various Peptides
| Peptide | Synthesis Time | Crude Purity (%) | Reference |
| Lactoferricin-lactoferrampin chimera | < 5 hours | 77 | [7] |
| VQAibAibIDYING-OH | < 2 hours | 95 | [6] |
| VQ(N-Me-A)(N-Me-A)IDYING-OH | < 2 hours | 86 | [6] |
| ACP (65-74) | 44 minutes | 93 | [8] |
| β-amyloid (1-42) | 229 minutes | 72 | [8] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in a peptide sequence using a microwave peptide synthesizer. These protocols are based on the Fmoc/tBu strategy.
Materials and Reagents
-
This compound and other Nα-Fmoc protected amino acids
-
Solid support (e.g., Rink Amide resin, Wang resin)
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
Alternatively: HBTU/DIPEA
-
-
Deprotection Reagent: 20% piperidine (B6355638) in DMF (v/v)
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
General Workflow for Microwave-Assisted SPPS
The general workflow for the synthesis is depicted below.
Caption: General workflow for microwave-assisted solid-phase peptide synthesis.
Detailed Protocol for a Synthesis Cycle (Incorporation of this compound)
This protocol assumes the synthesis is being performed on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF.
-
Microwave irradiate for 3 minutes at 75°C.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin with DMF (5 x 5 mL).
-
Coupling of this compound:
-
In a separate vial, prepare the coupling solution:
-
Dissolve 5 equivalents of this compound (relative to resin loading) and 5 equivalents of Oxyma Pure in DMF.
-
Add 5 equivalents of DIC.
-
-
Alternatively, for HBTU/DIPEA activation:
-
Dissolve 5 equivalents of this compound and 5 equivalents of HBTU in DMF.
-
Add 10 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
-
Add the activated amino acid solution to the resin.
-
Microwave irradiate for 5 minutes at 75°C. The temperature can be increased to 90°C for difficult couplings, but caution is advised to avoid side reactions.[9]
-
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the resin thoroughly with DMF and DCM, and dry under vacuum.
-
Add the cleavage cocktail (e.g., 10 mL of 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Logical Diagram for Coupling and Deprotection Steps
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave heating in solid-phase peptide synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. merel.si [merel.si]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Deprotection of the Boc Group from Lysine Side Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the ε-amino function of lysine (B10760008) residues in peptide synthesis and other organic syntheses. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies the purification of the deprotected amine.[1][2] This document provides detailed protocols and quantitative data for the deprotection of the Boc group from lysine side chains in both solution-phase and solid-phase peptide synthesis (SPPS).
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is an acid-catalyzed elimination reaction that proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[2][3]
-
Formation of a Tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][2]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2]
-
Formation of the Amine Salt: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.[1][2]
It is critical to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause pressure buildup in a closed system.[2][3] The reactive tert-butyl cation can lead to side reactions, particularly with nucleophilic residues like tryptophan and tyrosine, necessitating the use of "scavengers" in the cleavage cocktail.[4]
Quantitative Data on Boc Deprotection
The efficiency of Boc deprotection is dependent on the concentration of the acid, the reaction time, and the solvent. The following tables summarize typical conditions and outcomes.
Table 1: Conditions for Boc Deprotection in Solution-Phase Synthesis
| Reagent/Solvent | Concentration | Temperature | Time | Typical Yield | Reference |
| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20% - 50% (v/v) | 0 °C to Room Temp. | 30 min - 2 h | >95% | [2][5] |
| 4M HCl in Dioxane | 4 M | Room Temp. | 30 min - 2 h | High | [6] |
| TFA (neat) | 100% | Room Temp. | 15 min - 1 h | High | [7] |
Table 2: Conditions for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
| Reagent Cocktail | Composition | Agitation Time | Deprotection Efficiency | Reference |
| TFA/DCM | 50% (v/v) | 2 x 15 min | >99% | [8] |
| TFA/DCM | 50% (v/v) | 5 min | ~94% per cycle | [6] |
| "Low HF" Cleavage Cocktail | HF/DMS/p-cresol (25:65:10) | 1-2 h at 0 °C | Side-chain deprotection | |
| "High HF" Cleavage | HF/p-cresol (9:1) | 30-60 min at 0 °C | Cleavage from resin |
Experimental Protocols
Protocol 1: Boc Deprotection of Lysine in Solution
This protocol is suitable for the deprotection of a Boc-protected lysine derivative in a solution.
Materials:
-
Boc-protected lysine compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected lysine compound in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50%.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected lysine product.
Protocol 2: Boc Deprotection of Lysine Side Chain in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the Boc protecting group from the lysine side chain of a peptide synthesized on a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with Boc-protected lysine
-
Dichloromethane (DCM)
-
Deprotection solution: 50% TFA in DCM (v/v)
-
Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DCM (v/v)
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.
-
Drain the DCM.
-
Add the deprotection solution (50% TFA in DCM) to the resin.
-
Agitate the resin for 1-2 minutes and drain.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralize the resin by washing with the neutralization solution (5-10% DIEA in DCM) for 1-2 minutes (repeat 2-3 times).
-
Wash the resin again with DCM (3-5 times) to remove excess base.
-
The resin is now ready for the next coupling step or for cleavage from the resin. A Kaiser test can be performed to confirm the presence of the free primary amine.[9]
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Experimental workflow for Boc deprotection in SPPS.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for H-Lys(Boc)-OH in Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment condensation is a powerful strategy in peptide synthesis for the creation of long or complex peptides. This approach involves the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide. This method can lead to higher purity and overall yields by allowing for the purification of intermediate fragments, thus overcoming some of the limitations of linear solid-phase peptide synthesis (SPPS), such as aggregation and incomplete reactions.
A critical aspect of a successful fragment condensation strategy is the careful selection of protecting groups for the amino acid side chains. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group. H-Lys(Boc)-OH, and more commonly its Nα-Fmoc protected form, Fmoc-Lys(Boc)-OH, is a key building block in this context. The Boc group on the ε-amino group of the lysine (B10760008) side chain is stable under the basic conditions used for the removal of the temporary Nα-Fmoc group during peptide chain elongation.[1] This orthogonality is essential for preventing unwanted side reactions at the lysine side chain during synthesis.[1][2] The Boc group is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail.[1]
These application notes provide a detailed overview and protocols for the effective use of this compound in fragment condensation strategies.
Data Presentation
The choice of coupling reagent and strategy significantly impacts the efficiency of fragment condensation. The following tables summarize representative quantitative data for fragment coupling reactions.
Table 1: Comparison of Coupling Yields for Different Fragment Condensation Strategies
| Coupling Strategy | C-Terminal Residue of Fragment | Coupling Reagent | Yield (%) | Reference |
| Conventional Solid-Phase | Phenylalanine | DIC/HOBt | 21 | Adapted from[3] |
| "Swelling Volume" Solid-Phase | Phenylalanine | DIC/HOBt | 81 | Adapted from[3] |
| Solution-Phase | Phenylalanine | DCCI/HOBt | 86-99 | Adapted from[4] |
Note: The data in this table is based on studies that may not have used a C-terminal lysine. However, it provides a general comparison of the efficiency of different fragment condensation techniques.
Table 2: Performance of Common Coupling Reagents in Peptide Synthesis
| Coupling Reagent | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Very Fast | Low | Highly efficient for hindered couplings. |
| HBTU | Fast | Low | A cost-effective and reliable option. |
| DIC/HOBt | Moderate | Moderate | An economical choice; HOBt is crucial to suppress racemization. |
| PyBOP | Fast | Low | Byproducts are generally less problematic than those from BOP. |
This table provides a general overview of coupling reagent performance. The optimal choice depends on the specific peptide sequence and reaction conditions.
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in a fragment condensation strategy. It is assumed that the N-terminus of the lysine-containing fragment is protected (e.g., with Fmoc) and will be deprotected prior to coupling with another fragment.
Protocol 1: Solid-Phase Synthesis of a Peptide Fragment with C-Terminal Lys(Boc)
This protocol describes the synthesis of a peptide fragment on a solid support, with this compound as the C-terminal amino acid.
-
Resin Selection and Preparation:
-
Choose a suitable resin for peptide acid synthesis, such as 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions that keep the Boc side-chain protection intact.
-
Swell the resin in a suitable solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), for at least 30 minutes.
-
-
Attachment of the First Amino Acid (Fmoc-Lys(Boc)-OH):
-
Dissolve Fmoc-Lys(Boc)-OH (1.5-2.0 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (3-4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
Cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride/DIPEA in DMF).
-
Wash the resin thoroughly with DCM and DMF.
-
-
Peptide Chain Elongation (Fmoc-SPPS):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 10-20 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine.
-
Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat this cycle of deprotection, washing, and coupling until the desired peptide fragment sequence is assembled.
-
-
Cleavage of the Protected Peptide Fragment from the Resin:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a mild cleavage cocktail that does not remove the Boc protecting group, such as 1-5% trifluoroacetic acid (TFA) in DCM, for 1-2 hours.
-
Filter the resin and collect the filtrate containing the protected peptide fragment.
-
Evaporate the solvent to obtain the crude protected peptide fragment.
-
Purify the fragment by flash chromatography or preparative HPLC.
-
Protocol 2: Fragment Condensation in Solution Phase
This protocol describes the coupling of two protected peptide fragments in solution. It is assumed that one fragment has a free C-terminal carboxyl group (the this compound fragment from Protocol 1) and the other has a free N-terminal amino group.
-
Fragment Preparation:
-
Ensure that the peptide fragment with the C-terminal Lys(Boc) has a free carboxyl group.
-
The other peptide fragment should have its N-terminal protecting group removed (e.g., Fmoc removal with piperidine) and its C-terminus protected (e.g., as a methyl or benzyl (B1604629) ester).
-
-
Coupling Reaction:
-
Dissolve the two peptide fragments in a suitable solvent, such as DMF or a mixture of DCM and DMF.
-
Add a coupling reagent and an additive to minimize racemization. A common combination is diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). Use a slight excess (1.1-1.5 equivalents) of the coupling reagents.
-
Stir the reaction mixture at room temperature or 0°C to further reduce the risk of racemization.
-
Monitor the reaction progress by HPLC or TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by precipitation with a non-polar solvent like diethyl ether, followed by washing.
-
Further purification can be achieved by flash chromatography or preparative HPLC to isolate the pure, fully protected peptide.
-
Protocol 3: Final Deprotection
This protocol describes the removal of all protecting groups, including the Boc group on the lysine side chain, and cleavage from the solid support if the final coupling was performed on-resin.
-
Preparation:
-
The fully assembled and protected peptide is either in solution or attached to the solid support. If on a solid support, wash the resin with DCM and dry it.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger to prevent side reactions.
-
Treat the peptide (on or off resin) with the cleavage cocktail for 2-4 hours at room temperature.
-
If on resin, filter the resin and collect the filtrate.
-
Precipitate the deprotected peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the final peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Visualizations
The following diagrams illustrate the key workflows in a fragment condensation strategy using this compound.
Caption: Workflow for peptide synthesis via fragment condensation.
Caption: Orthogonal protection scheme in Fmoc-SPPS.
References
- 1. [PDF] Peptide synthesis via fragment condensation. | Semantic Scholar [semanticscholar.org]
- 2. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting incomplete Boc deprotection of lysine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of Boc-protected lysine (B10760008) residues.
Troubleshooting Guide
Issue: Incomplete Boc Deprotection Detected
If you have confirmed incomplete Boc deprotection through analytical methods such as HPLC or a negative Kaiser test result, follow this troubleshooting workflow to identify and resolve the underlying cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection of lysine?
A1: Incomplete removal of the Boc (tert-butyloxycarbonyl) protecting group from lysine residues is a frequent issue in peptide synthesis, potentially leading to the formation of deletion peptides.[1] Several factors can contribute to this problem:
-
Insufficient Acid Concentration or Reaction Time : The standard reagent for Boc deprotection is trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][2] If the TFA concentration is too low or the reaction time is too short, the deprotection may not proceed to completion.[1]
-
Poor Resin Swelling : For solid-phase peptide synthesis (SPPS), the resin support must be adequately swollen to allow reagents to access the peptide chains. In some instances, 100% TFA may cause less resin swelling compared to a 55% TFA solution in DCM, which can result in lower purity.[1]
-
Steric Hindrance : Amino acids with bulky side chains near the Boc-protected lysine can sterically hinder the approach of the acid, slowing down the cleavage of the Boc group.[1]
-
Reagent Quality : The quality of the TFA can affect deprotection efficiency. Old or improperly stored TFA may have a higher water content, which can decrease its effective acidity.
Q2: How can I detect incomplete Boc deprotection?
A2: Monitoring the deprotection step is critical for a successful synthesis. Two common methods for this are:
-
High-Performance Liquid Chromatography (HPLC) : Analytical HPLC is a highly effective way to monitor the progress of the deprotection reaction. By analyzing small aliquots of the reaction mixture at different time points, you can observe the disappearance of the Boc-protected peptide peak and the appearance of the deprotected peptide peak.[1][3]
-
Kaiser Test (Ninhydrin Test) : The Kaiser test is a sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[1] A positive result (intense blue color) indicates the successful removal of the Boc group, while a negative result (yellow or colorless beads) suggests incomplete deprotection.[1]
Q3: What are the recommended standard conditions for Boc deprotection?
A3: In most cases, the cleavage of the Boc group is performed with a 50% TFA solution in DCM.[1] A typical procedure involves a short prewash (5 minutes) followed by the main deprotection reaction (15 to 25 minutes).[1]
Q4: When should I use scavengers during Boc deprotection?
A4: The deprotection of the Boc group generates a reactive tert-butyl cation.[1][4] This cation can lead to side reactions, particularly with sensitive amino acids like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[1][4] To prevent these side reactions, scavengers are added to the deprotection solution to "trap" the carbocations.[4]
Data Presentation
Table 1: Common Boc Deprotection Conditions with TFA
| TFA Concentration (% in DCM) | Typical Reaction Time (minutes) | Notes |
| 25% | 30 - 60 | Milder conditions, may require longer reaction times.[5] |
| 50% | 20 - 30 | Standard condition for most sequences.[1] |
| 95% (with scavengers) | 60 - 180 | Typically used for final cleavage from the resin. |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Concentration (%) | Target Residues | Reference |
| Triisopropylsilane (TIS) | 2.5 - 5 | Trp, Tyr, Met, Cys | [2][6] |
| Water | 2.5 - 5 | Trp | [2][6] |
| Ethanedithiol (EDT) | 2.5 | Cys | [4][6] |
| Anisole | 5 | Trp | |
| Thioanisole | 5 | Arg(Tos), Met | |
| Dithioethane (DTE) | 0.5 | Cys, Met, Trp | [1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of Lysine on Solid Phase
This protocol outlines the standard procedure for removing the Boc group from a lysine residue during solid-phase peptide synthesis.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (if required, see Table 2)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 15-30 minutes.
-
Drain the DCM.
-
Prepare the deprotection solution (e.g., 50% TFA in DCM). If necessary, add appropriate scavengers.
-
Add the deprotection solution to the resin and agitate for 5 minutes (prewash).[1]
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 15-25 minutes.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and byproducts.
-
Proceed to the next coupling step or perform a monitoring test (e.g., Kaiser test).
Protocol 2: Monitoring Boc Deprotection by HPLC
This protocol allows for the quantitative assessment of the deprotection reaction.
Materials:
-
Peptide-resin
-
Deprotection solution (e.g., 50% TFA in DCM)
-
Quenching solution (e.g., cold diethyl ether)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
At designated time points (e.g., 5, 15, and 30 minutes) during the deprotection reaction, withdraw a small aliquot of the resin (approximately 2-5 mg).[1]
-
Immediately quench the reaction by adding the resin aliquot to a microcentrifuge tube containing cold diethyl ether to precipitate the peptide.[1]
-
Centrifuge the tube to pellet the peptide, carefully decant the ether, and allow the residual ether to evaporate.[1]
-
Cleave a small portion of the peptide from the dried resin beads using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.[7]
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.[7]
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[7]
-
Analyze the sample by HPLC. The deprotected peptide will have a shorter retention time than the Boc-protected starting material.[7]
Protocol 3: Kaiser (Ninhydrin) Test
This protocol is a qualitative test for the presence of free primary amines.
Materials:
-
Resin sample (a few beads)
-
Reagent A: 1.0 mL of a 16.5 mg/mL KCN in distilled water solution diluted with 49 mL of pyridine.[1]
-
Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.[1]
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[1]
-
Small test tube
-
Heating block or water bath
Procedure:
-
Place a small sample of the resin beads into a test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.[1]
-
Heat the test tube at 110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Visualization of Key Processes
Caption: A typical workflow for Boc deprotection in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: H-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing side reactions associated with the use of H-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Boc group on the lysine (B10760008) side chain in Fmoc-SPPS?
In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the primary role of the tert-butyloxycarbonyl (Boc) group on the ε-amino group of the lysine side chain is to prevent this nucleophilic group from participating in unwanted reactions.[1] Specifically, it blocks the side chain from reacting with activated amino acids during the coupling steps, which would otherwise lead to the formation of branched peptides.[2] The Boc group is designed to be stable under the basic conditions used for the removal of the N-terminal Fmoc protecting group (e.g., piperidine (B6355638) treatment) but is readily cleaved during the final step of peptide cleavage from the resin using strong acids like trifluoroacetic acid (TFA).[3][4]
Q2: What is the most common side reaction associated with the use of Fmoc-Lys(Boc)-OH?
The most prevalent side reaction does not involve the lysine residue itself but is a consequence of the Boc group's cleavage. During the final TFA-mediated cleavage and deprotection step, the Boc group is released as a highly reactive tert-butyl carbocation (t-butyl cation).[2][5] These electrophilic cations can then attack nucleophilic side chains of other amino acids within the peptide sequence, leading to an undesired modification called tert-butylation.[6][7]
Q3: Which amino acid residues are most susceptible to tert-butylation?
Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by tert-butyl cations. The most commonly affected residues are:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[7]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[2][7]
-
Cysteine (Cys): The free thiol group is a common target for tert-butylation, resulting in an S-tert-butyl modification.[7][8]
-
Tyrosine (Tyr): The phenolic ring can also undergo alkylation.[7]
Q4: How can I detect tert-butylation in my synthesized peptide?
The most effective method for detecting tert-butylation is mass spectrometry (MS). The addition of a tert-butyl group to a residue results in a mass increase of +56 Da for each modification.[7][8] By comparing the expected molecular weight of your peptide with the masses observed in the MS spectrum, you can identify the presence of this and other potential side products.
Q5: What are scavengers and how do they prevent tert-butylation?
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive tert-butyl cations before they can modify the peptide.[7][9] By reacting with the carbocations, they form stable, neutral byproducts that can be easily washed away. Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[2][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your peptide synthesis.
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Mass spec shows a peak at [M+56] | Tert-butylation of a susceptible residue (Trp, Met, Cys, Tyr). | 1. Optimize your cleavage cocktail: Ensure you are using an adequate concentration and combination of scavengers. A standard effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[10] For peptides rich in Cys, adding EDT can be beneficial. For Trp-containing peptides, TIS is highly effective.[7] 2. Increase scavenger concentration: For peptides with multiple susceptible residues, consider increasing the total scavenger percentage in the cocktail to 5-10%. |
| Incomplete coupling to the amino acid following Lys(Boc) | Steric Hindrance. | The bulky Boc group can occasionally cause steric hindrance, leading to incomplete coupling, especially in sterically demanding sequences.[4] 1. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh activated amino acid.[6] 2. Use a more potent coupling reagent: Switch to a stronger activating agent like HATU or HCTU. |
| A desired modification on the Lys side chain is not possible. | The Boc group is not suitable for orthogonal deprotection. | The Boc group is removed under the same conditions as most other side-chain protecting groups and the resin linkage. 1. Use an orthogonal protecting group: For on-resin side-chain modifications, replace Fmoc-Lys(Boc)-OH with a derivative containing a protecting group that can be removed under different conditions. Common choices include Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH (removed with hydrazine),[10][11] Fmoc-Lys(Mtt)-OH (removed with dilute TFA), or Fmoc-Lys(Alloc)-OH (removed with a palladium catalyst). |
| Mass spec shows unexpected guanidinylation of the Lys side chain. | Side reaction with uronium/guanidinium (B1211019) coupling reagents (e.g., HBTU, HATU). | The activated coupling reagent can sometimes react with the ε-amino group of a deprotected lysine if the Boc group is prematurely lost or if the lysine was intended to be free for another reaction.[3][12] 1. Pre-activate the amino acid: Activate the incoming amino acid with the coupling reagent for 1-2 minutes before adding it to the resin. This minimizes the concentration of free, active coupling reagent in the reaction vessel.[12] 2. Ensure Boc group stability: Verify that the Boc group is not being prematurely cleaved during the synthesis cycles. |
Data Presentation: Scavenger Cocktail Efficacy
The choice and composition of the scavenger cocktail are critical for minimizing tert-butylation. The following table summarizes the effectiveness of various scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide during TFA cleavage.
| Cleavage Cocktail Composition (v/v/v) | Cleavage Conditions | Percentage of S-tert-butylated Peptide (%) | Reference |
| TFA / TIS / H₂O (95:2.5:2.5) | 1 hour, Room Temp | 18.6 | [8] |
| TFA / TIS / H₂O / DMS (90:2.5:2.5:5) | 1 hour, Room Temp | 15.1 | [8] |
| TFA / TIS / H₂O / Thioanisole (90:2.5:2.5:5) | 1 hour, Room Temp | 10.2 | [8] |
| TFA / TIS / H₂O / 1% DTT (94:2.5:2.5) | 1 hour, Room Temp | 8.9 | [8] |
| TFA / TIS / H₂O / Thioanisole / DMS / 1% DTT (70:5:5:10:10) | 0.5 hr, then add TFA to 80% for 2.5 hr | < 2.0 | [8] |
Note: Data is adapted from a study on cysteine-containing peptides.[8] The optimal scavenger cocktail can be sequence-dependent, and optimization may be required for your specific peptide.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection with a Scavenger Cocktail
This protocol describes the final cleavage of the peptide from the resin and removal of the Boc and other acid-labile protecting groups, while minimizing tert-butylation.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For peptides containing multiple sensitive residues, consider the optimized cocktail from the table above.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.
-
Drying: Dry the final peptide pellet under vacuum. The crude peptide is now ready for purification by RP-HPLC.[10]
Protocol 2: Selective Deprotection of Lys(Dde) for On-Resin Modification
This protocol is for users who have incorporated Fmoc-Lys(Dde)-OH to perform a site-specific modification on the lysine side chain.
-
Peptide Synthesis: Synthesize the peptide chain using standard Fmoc-SPPS protocols, incorporating Fmoc-Lys(Dde)-OH at the desired position.
-
Final N-terminal Fmoc Removal: Remove the Fmoc group from the N-terminus of the final amino acid using 20% piperidine in DMF.
-
Resin Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Dde Group Deprotection: Prepare a solution of 2% hydrazine (B178648) in DMF . Treat the peptide-resin with this solution (2 x 15 minutes).[11]
-
Confirmation of Deprotection: Perform a Kaiser test. A positive result (blue beads) confirms the presence of the free primary ε-amino group on the lysine side chain.[6]
-
Resin Washing: Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of hydrazine.
-
On-Resin Modification: The exposed lysine side chain is now ready for the desired modification (e.g., coupling of a biotin (B1667282) moiety, a fluorescent label, or another peptide chain). Proceed with the appropriate coupling protocol for your specific modification.
Visualizations
Caption: Mechanism of tert-butylation and its prevention by scavengers.
Caption: Troubleshooting workflow for a suspected tert-butylation side reaction.
Caption: Workflow for on-resin lysine side-chain modification using Dde protection.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. peptide.com [peptide.com]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. nbinno.com [nbinno.com]
- 11. kohan.com.tw [kohan.com.tw]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimization of Coupling Efficiency for Boc-Protected Lysine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of Boc-protected lysine (B10760008) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency of Boc-protected lysine?
A1: Low coupling efficiency with Boc-protected lysine can stem from several factors. One of the primary reasons is steric hindrance, especially when dealing with bulky protecting groups on the lysine side chain or a sterically hindered N-terminal amine on the growing peptide.[1][2] Peptide aggregation, where the growing peptide chain folds on itself, can also block the reaction site.[3][4][5] Other common causes include incomplete activation of the carboxylic acid, insufficient reaction time, or suboptimal concentrations of reagents.[2][3][6]
Q2: How can I monitor the completion of a Boc-lysine coupling reaction?
A2: The most common method for monitoring the completion of coupling reactions in Solid-Phase Peptide Synthesis (SPPS) is the Kaiser test, which uses ninhydrin (B49086) to detect free primary amines.[2][3][4][7] A positive result (blue or purple beads) indicates incomplete coupling, signifying the presence of unreacted N-terminal amines.[3] A negative result (yellow or colorless beads) suggests the coupling is complete.[3] For N-terminal proline, which is a secondary amine, the Kaiser test gives a less intense reddish-brown color, and alternative tests like the isatin (B1672199) or chloranil (B122849) test are recommended for clearer results.[4]
Q3: Which coupling reagent is best for Boc-lysine?
A3: The optimal coupling reagent depends on the specific peptide sequence and synthesis conditions. For routine couplings, carbodiimides like DCC or DIC with an additive such as HOBt or NHS are cost-effective options.[8][9] However, for difficult couplings, such as those involving sterically hindered amino acids, more powerful uronium/aminium salt-based reagents like HBTU, HATU, or HCTU are generally more effective.[2][6][8][9][10] Pre-activated esters, such as Boc-Lys(Boc)-OSu, offer a convenient and efficient option by simplifying the coupling step as the activation is already done.[3][8]
Q4: What is the purpose of the protecting group on the lysine side chain (ε-amino group)?
A4: The protecting group on the ε-amino group of lysine is crucial to prevent unwanted side reactions during peptide synthesis.[11] Without it, the side chain could react with the activated carboxylic acid of the incoming amino acid, leading to the formation of branched peptides.[12] The choice of protecting group also allows for orthogonal deprotection strategies, enabling site-specific modifications of the lysine side chain after its incorporation into the peptide.[1][13][14]
Q5: What are some common orthogonal protecting groups for the lysine side chain in Boc chemistry?
A5: In Boc-based SPPS, common protecting groups for the lysine side chain that are orthogonal to the Nα-Boc group include the benzyloxycarbonyl (Z), 2-chlorobenzyloxycarbonyl (2-Cl-Z), and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[11][12] The 2-Cl-Z group is widely used as it is stable to the 50% TFA used for Nα-Boc removal but is cleaved during the final HF cleavage.[12] The Fmoc group is particularly useful for preparing protected peptide fragments or for on-resin, site-specific modifications, as it can be selectively removed with a base like piperidine (B6355638) while the rest of the peptide remains protected and attached to the resin.[12]
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| COUPLING-01 | Low or No Coupling Yield | Incomplete activation of the carboxylic acid: The coupling reagent may not be potent enough.[2][6] | Optimize the coupling reagent: Switch to a more powerful reagent like HATU, HBTU, or PyBOP.[2][6] The addition of HOBt or OxymaPure to carbodiimide-mediated couplings can also enhance the reaction rate.[6] |
| Steric hindrance: The Boc group and/or the lysine side-chain protecting group can physically block the reaction.[1][2] | Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration (e.g., 4 hours or overnight) or moderately increase the temperature (e.g., to 40°C).[2] | ||
| Peptide aggregation: The growing peptide chain on the resin may be poorly solvated, preventing access to the reaction site.[3][4][5] | Improve solvation: Switch to a different solvent system (e.g., NMP, DMSO, or a DMF/DCM mixture).[3][4][15] Using chaotropic salts or PEG-based resins can also help.[5] | ||
| Low reagent concentration: Insufficient equivalents of the amino acid or coupling reagents.[2] | Increase reagent equivalents: Use a 3-4 fold excess of the Boc-lysine derivative and coupling reagents relative to the resin loading.[2] | ||
| COUPLING-02 | Positive Kaiser Test After Coupling | Incomplete coupling reaction: The reaction has not gone to completion.[3] | Perform a second coupling (recoupling): After washing the resin, repeat the coupling step with a fresh solution of activated Boc-lysine.[2][3][4] |
| Significant steric hindrance or aggregation: The reaction site is highly inaccessible.[4] | Capping: If a second coupling is still unsuccessful, cap the unreacted amines using a reagent like acetic anhydride (B1165640) to prevent the formation of deletion peptide impurities.[4][7] | ||
| COUPLING-03 | Formation of Side Products | Racemization: Partial loss of chirality of the amino acid during activation.[8][9] | Use additives: Adding HOBt to carbodiimide (B86325) couplings minimizes racemization.[9] Using pre-activated esters like OSu esters also reduces this risk.[8] |
| Guanidinylation: Side reaction with uronium/aminium salt reagents like HBTU or HATU if used in excess.[8] | Control stoichiometry: Avoid a large excess of the coupling reagent. Pre-activation of the amino acid for a short duration before adding it to the resin can also help.[16] | ||
| Nitrile formation from Asn or Gln: Dehydration of the side-chain amide can occur with carbodiimide reagents.[11] | Use side-chain protection: Employ a protecting group like Xanthyl (Xan) for the side chain of asparagine or glutamine.[11] |
Quantitative Data Summary
Table 1: Comparison of Average Coupling Yields with Different Solvents
| Solvent | Average Coupling Yield (%) | Reference |
| N-methylpyrrolidinone (NMP) | 78.1 | [15][17] |
| NMP:DMSO (8:2) | 88.9 | [15][17] |
| Dimethylsulfoxide (DMSO) | 91.8 | [15][17] |
| Dimethylacetamide (DMA) | 98.0 | [15][17] |
| Dimethylformamide (DMF) | 99.5 | [15][17] |
| Note: Data is based on the synthesis of human-alpha-calcitonin gene-related peptide(8-37) using Boc-amino acid derivatives and may vary depending on the peptide sequence and specific lysine derivative.[15] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Boc-Lysine Coupling
This protocol outlines the key steps for incorporating a Boc-protected lysine residue during solid-phase peptide synthesis.
-
Resin Swelling: Swell the peptide-resin in an appropriate solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 30 minutes before the first step.[3]
-
Boc Deprotection:
-
Wash the swollen peptide-resin with DCM (2 x 1 min).[3]
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[3][18]
-
Agitate the suspension for 1-2 minutes, drain, and repeat with a longer agitation time of 20-30 minutes.[3][18]
-
Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3 x 1 min), followed by isopropanol (B130326) (IPA) (2 x 1 min), and then again with DCM (3 x 1 min).[3]
-
-
Neutralization:
-
Coupling (using HBTU/HATU):
-
In a separate vessel, dissolve the Boc-protected lysine derivative (2-4 equivalents) and HBTU or HATU (2-4 equivalents) in DMF.[2][8]
-
Add DIEA (4-8 equivalents) to the solution to begin the pre-activation.[2][8]
-
Add the pre-activated solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.[2][8]
-
-
Monitoring and Washing:
Protocol 2: On-Resin Deprotection of an Orthogonal Msc Protecting Group
This protocol is for the selective removal of a methylsulfonylethyloxycarbonyl (Msc) group from a lysine side chain on the solid support.
-
Resin Preparation: Swell the Msc-protected peptide-resin in DMF.[13]
-
Deprotection:
-
Reaction Monitoring: The progress of the deprotection can be monitored by cleaving a small sample of the peptide from the resin and analyzing it by HPLC and mass spectrometry.[13]
-
Washing: After complete deprotection, wash the resin thoroughly with the deprotection solvent, followed by DMF and DCM, to remove the base and byproducts. The resin is now ready for subsequent side-chain modification.[13]
Visualizations
Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. chempep.com [chempep.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scavengers for tert-butyl Cation in Boc Deprotection
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of scavengers in tert-butoxycarbonyl (Boc) deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the acidic deprotection of tert-butyl protecting groups?
A1: The primary cause of side product formation is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[1][2]
Q2: Which functional groups or amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][2]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[1][2]
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] They are more reactive towards the carbocation than the sensitive residues of the substrate, thereby preventing unwanted side reactions.[2]
Q4: How do I choose the appropriate scavenger for my specific molecule?
A4: The choice of scavenger depends on the amino acid residues present in your peptide or molecule. A scavenger cocktail containing multiple scavengers is often used for comprehensive protection.[4]
-
For Tryptophan-containing peptides: Triisopropylsilane (TIS), triethylsilane (TES), or 1,2-ethanedithiol (B43112) (EDT) are effective.[1][3][4] Using Fmoc-Trp(Boc)-OH during synthesis can also significantly reduce side reactions.[3]
-
For Methionine-containing peptides: Thioanisole (B89551) is effective in preventing S-alkylation and can also help reduce methionine sulfoxide (B87167) formation.[1][4]
-
For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used and effective scavenger.[2][4]
-
General Purpose: A mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a widely used and effective cleavage cocktail for many routine peptides.[3][5] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1][2]
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation. | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][4] | Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[2][4] |
| The mass of my product is increased by 56 Da. | This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your molecule.[1] | Add an effective carbocation scavenger like TIS or EDT to the cleavage cocktail.[3] |
| Incomplete Boc deprotection observed by analysis of the crude product. | 1. Insufficient concentration or equivalents of acid.[2] 2. Insufficient reaction time or temperature.[2] 3. Steric hindrance around the Boc-protected amine.[2] | 1. Increase the acid concentration (e.g., use 95% TFA in DCM) or the number of acid equivalents. 4M HCl in dioxane can be a stronger alternative.[2] 2. Extend the reaction time and monitor progress. Gentle warming (e.g., to 40°C) can help, but be aware of potential increases in side products.[2] 3. A combination of a stronger acid, longer reaction time, and a slightly elevated temperature may be required. The use of an effective scavenger cocktail is crucial under these conditions.[2] |
| Low yield of the deprotected product. | 1. Incomplete cleavage from the resin (for solid-phase synthesis). 2. Precipitation issues during workup. | 1. Ensure a sufficient volume of cleavage cocktail is used (10-25 mL per gram of resin).[3] 2. For water-soluble products, ensure proper workup procedures to avoid loss. Precipitation from cold diethyl ether is a common method.[1] |
| Peak with +16 Da mass shift in a Met-containing peptide. | Oxidation of Methionine to Methionine sulfoxide.[3] | Use degassed solvents and perform the cleavage under an inert atmosphere.[3] Add thioanisole to the cleavage cocktail.[3] |
Quantitative Data on Scavenger Performance
The selection of a scavenger cocktail can significantly impact the purity of the crude peptide. The following table summarizes the effectiveness of different scavenger combinations in preventing common side reactions.
| Cleavage Cocktail Composition (v/v/w) | % Main Product | % Met(O) | % Other Impurities | Reference Peptide |
| TFA/DCM (1:1) | 85 | 10 | 5 | Methionine-containing peptide |
| TFA/Thioanisole/DCM (1:0.5:10) | 95 | <2 | <3 | Methionine-containing peptide |
| TFA/TIS/H₂O (95:2.5:2.5) | >95 | Not specified | <5 | General peptides |
| Reagent K | >98 | Not specified | <2 | Peptides with multiple sensitive residues |
Data is illustrative and based on internal analysis and literature reports.[2]
Experimental Protocols
Protocol 1: General Boc Deprotection in Solution
This protocol is a general guideline for the deprotection of a Boc-protected compound in solution using triethylsilane (TES) as a scavenger.
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: Add 10-20 equivalents of triethylsilane to the solution.[2]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[2]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by a suitable method, such as TLC or LC-MS.[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Purification: The crude product can be purified by a suitable method, such as precipitation from cold diethyl ether or by chromatography.[2]
Protocol 2: Cleavage and Deprotection from Solid-Phase Resin
This protocol is intended for peptides synthesized on a solid support.
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[1]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K may be used.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA.[1]
-
Precipitation: Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[1]
-
Collection and Washing: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two to three times to remove residual scavengers.[1]
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[1]
Visualizations
Caption: Mechanism of Boc deprotection, tert-butyl cation formation, and the competing pathways of scavenger trapping versus side product formation.
Caption: A decision workflow for selecting and utilizing scavengers in Boc deprotection experiments.
References
Technical Support Center: Peptides Containing H-Lys(Boc)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize aggregation of peptides containing H-Lys(Boc)-OH during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound prone to aggregation?
Peptides containing this compound can be susceptible to aggregation due to a combination of factors inherent to peptide chemistry. The primary drivers of aggregation are the formation of intermolecular hydrogen bonds, which can lead to the creation of secondary structures like β-sheets, and hydrophobic interactions between peptide chains.[1][2] While this compound itself is not always the sole cause, the presence of the tert-butoxycarbonyl (Boc) protecting group on the lysine (B10760008) side-chain increases the hydrophobicity of the peptide.[3][4] This is particularly problematic in sequences that already contain a high number of hydrophobic or β-branched amino acids such as valine, leucine, and isoleucine.[5] Aggregation is often observed during solid-phase peptide synthesis (SPPS) when the growing peptide chain collapses onto itself on the resin, hindering further reactions.[1][6]
Q2: What are the signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
Several indicators during SPPS can signal that your peptide is aggregating on the solid support:
-
Poor Resin Swelling: The peptide-resin may appear clumped or fail to swell adequately in the synthesis solvent, which is a physical sign of peptide chain collapse.[1][6]
-
Slow or Incomplete Coupling Reactions: A positive Kaiser test (indicated by blue beads) after a coupling step suggests the presence of unreacted free amines, signaling an incomplete reaction.[6]
-
Incomplete Fmoc-Deprotection: Difficulty in removing the Fmoc group can also indicate that the peptide has aggregated, preventing the deprotection reagent from accessing the N-terminus.[6]
-
Complex Crude Product Profile: Analysis of the crude product by HPLC and Mass Spectrometry (MS) may reveal a low-purity profile with multiple peaks corresponding to deletion sequences.[6]
Q3: Can the position of this compound in the peptide sequence influence aggregation?
Yes, the position of this compound can influence aggregation. While positively charged residues like lysine can act as "sequence breakers" to disrupt hydrophobic stretches and reduce aggregation, this benefit is negated when the side chain is protected by the hydrophobic Boc group.[3] If this compound is part of a larger hydrophobic cluster within the peptide sequence, it can exacerbate the tendency for the peptide to aggregate.[5] The propensity for aggregation is generally low for the first five to six residues and increases for longer peptides, up to around 21 residues, after which the folding of the peptide may adopt a more stable tertiary structure.[1]
Q4: What general strategies can be employed to minimize aggregation of peptides containing this compound during SPPS?
Several strategies can be implemented to disrupt the intermolecular interactions that lead to aggregation during SPPS:
-
Solvent Choice: Switching from standard solvents like DMF to more disruptive solvents such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can improve solvation of the peptide-resin.[1][6] A "magic mixture" of DCM, DMF, and NMP (1:1:1) has also been used effectively for hydrophobic peptides.[5]
-
Elevated Temperature: Increasing the reaction temperature can help to disrupt hydrogen bonds and reduce aggregation.[1][6] However, this should be approached with caution as it can increase the risk of side reactions like racemization, especially with sensitive amino acids.[6]
-
Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, before the coupling step can help to break up secondary structures.[2][6]
-
Stronger Coupling Reagents: For sterically hindered couplings that can be exacerbated by aggregation, switching to more powerful coupling reagents like HBTU, HATU, or COMU can be more effective than standard carbodiimide (B86325) reagents.[6]
-
Resin Choice: Using a low-loading resin or a resin with good swelling properties, such as those grafted with polyethylene (B3416737) glycol (PEG), can help to mitigate aggregation by increasing the distance between peptide chains.[1][2]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution(s) |
| Positive Kaiser test after coupling | Incomplete coupling due to aggregation or steric hindrance. | 1. Double Couple: Perform the coupling step a second time.[6] 2. Change Coupling Reagent: Switch to a more potent coupling reagent (e.g., HBTU, HATU).[6] 3. Increase Temperature: Cautiously raise the reaction temperature to disrupt secondary structures.[6] |
| Poor resin swelling | Peptide chain collapse and aggregation on the resin. | 1. Change Solvent: Switch from DMF to NMP or a mixture containing DMSO.[1] 2. Chaotropic Salt Wash: Wash the resin with a solution of LiCl in DMF prior to coupling.[6] 3. Sonication: Sonicate the reaction mixture to help break up aggregates.[1] |
| Incomplete Fmoc-deprotection | Aggregation preventing access of the deprotection reagent to the N-terminus. | 1. Modify Deprotection Reagent: Switch to a DBU-containing deprotection reagent if using Fmoc chemistry.[1] 2. Increase Reaction Time/Temperature: Extend the deprotection time or slightly increase the temperature. |
| Crude product shows multiple deletion sequences | Persistent aggregation throughout the synthesis leading to failed couplings. | 1. Incorporate Structure-Disrupting Elements: If possible, introduce backbone-protecting groups like Hmb or Dmb, or use pseudoproline dipeptides every six to seven residues.[1][2] 2. Resynthesize on a Different Resin: Use a low-substitution resin or a PEG-based resin like TentaGel.[1] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash to Disrupt On-Resin Aggregation
This protocol is designed to be performed after the N-terminal deprotection step and before a difficult coupling.
-
Resin Preparation: Following standard Boc or Fmoc deprotection and subsequent DMF washes, ensure all deprotection reagents have been thoroughly removed.
-
Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M LiCl in DMF for 2 minutes. Repeat this wash one more time.[6]
-
DMF Wash: It is crucial to remove all residual LiCl as it can interfere with the subsequent coupling reaction. Wash the resin thoroughly with DMF (at least 5 times for 1 minute each).[6]
-
Proceed with Coupling: Continue with the standard coupling protocol for the next amino acid.
Protocol 2: Coupling with an Alternative Solvent System
This protocol can be used when aggregation is suspected due to the hydrophobic nature of the peptide.
-
Resin Preparation: After deprotection and washing with DMF, perform a final wash with the new solvent system (e.g., NMP or a 1:1 mixture of DMF and DMSO).
-
Amino Acid Activation: Prepare the activated amino acid solution as usual, but use the new solvent system as the solvent.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Monitoring and Washing: Monitor the reaction using the Kaiser test. Once complete, wash the resin thoroughly with the new solvent system before proceeding to the next deprotection step.
Visualizing Workflows and Concepts
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: H-Lys(Boc)-OH and Aspartimide Formation in Peptide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding aspartimide formation during solid-phase peptide synthesis (SPPS), particularly in sequences containing H-Lys(Boc)-OH and aspartic acid.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in peptide synthesis?
Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). It is an intramolecular cyclization where the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring. This reaction is primarily catalyzed by the basic conditions used for Fmoc group removal, such as 20% piperidine (B6355638) in DMF.[1][2]
This side reaction is problematic for several reasons:
-
Yield Reduction: It leads to the formation of multiple byproducts, thereby lowering the overall yield of the desired peptide.[3]
-
Difficult Purification: The aspartimide intermediate can be hydrolyzed to form not only the intended α-peptide but also the undesired β-peptide, where the peptide chain is linked to the side-chain carboxyl group of the aspartic acid. These β-peptides, along with racemized D-α- and D-β-aspartyl peptides, are often difficult to separate from the target peptide by HPLC due to similar physicochemical properties.[2]
-
Isobaric Impurities: The α- and β-peptides are isomers, meaning they have the same mass. This makes their detection by mass spectrometry challenging without careful fragmentation analysis.[4]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the aspartic acid residue. The Asp-Gly sequence is notoriously prone to this side reaction due to the lack of steric hindrance from the glycine (B1666218) residue, which allows for favorable geometry for the nucleophilic attack.[2][5] Other sequences that are also susceptible, although generally to a lesser extent, include Asp-Asn, Asp-Ser, Asp-Ala, and Asp-Arg.[5][6]
Q3: Does the presence of this compound in a peptide sequence influence aspartimide formation?
While this compound itself is not directly involved in the aspartimide formation mechanism, its presence in a peptide sequence does not prevent this side reaction from occurring at a nearby Asp residue. The primary factors driving aspartimide formation are the presence of an Asp residue, the subsequent amino acid, and the repeated exposure to basic conditions during Fmoc deprotection. During the final cleavage with a strong acid like trifluoroacetic acid (TFA), the Boc group on the lysine (B10760008) side chain is removed, generating a reactive tert-butyl carbocation. This carbocation can lead to alkylation of other sensitive residues if appropriate scavengers are not used, but it does not directly influence aspartimide formation.[7][8]
Q4: How can aspartimide formation be detected and quantified?
Aspartimide formation can be detected and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection and mass spectrometry (LC-MS).[5] The aspartimide itself, being a neutral species, often has a longer retention time than the desired peptide. The subsequent hydrolysis products, the α- and β-peptides, may co-elute or have very similar retention times, making quantification challenging. A key indicator of aspartimide formation is the appearance of a peak with a mass corresponding to the loss of 18 Da (water) from the parent peptide. The isomeric α- and β-peptides will have the same mass as the target peptide but may be distinguishable by their fragmentation patterns in MS/MS analysis.
Troubleshooting Guide
| Problem ID | Observed Issue | Potential Cause | Recommended Solutions |
| ASP-001 | Unexpected peak(s) with the same or -18 Da mass as the target peptide in HPLC/LC-MS analysis. | Aspartimide formation and subsequent hydrolysis. | - Modify Fmoc Deprotection: Add 0.1 M HOBt to the 20% piperidine in DMF deprotection solution to lower the basicity.[9][10]- Use Sterically Hindered Protecting Groups: Employ Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH.[9]- Backbone Protection: For highly susceptible sequences (e.g., Asp-Gly), use a Dmb-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[1][11] |
| ASP-002 | Low overall yield of the desired peptide, especially for long sequences with multiple Asp residues. | Significant conversion of the target peptide into aspartimide-related byproducts. | - Implement the strategies outlined in ASP-001.- Use a Weaker Base for Deprotection: Consider using 10% piperazine (B1678402) with 0.1 M HOBt, which has been shown to suppress aspartimide formation.[10][12]- Optimize Coupling: Ensure efficient coupling to minimize the number of deprotection cycles the peptide is exposed to. |
| ASP-003 | Difficulty in purifying the target peptide due to co-eluting impurities. | Formation of isomeric α- and β-peptides that are not well-resolved by standard HPLC methods. | - Optimize HPLC Gradient: Use a shallower gradient and a high-resolution column to improve the separation of isomeric peptides.- Employ Alternative Chemistries: For extremely difficult sequences, consider switching to a Boc-based SPPS strategy, which is less prone to base-catalyzed aspartimide formation during synthesis cycles.[2] |
Data Presentation: Comparison of Strategies to Minimize Aspartimide Formation
The following table summarizes the effectiveness of different strategies in reducing aspartimide formation for a model peptide containing an Asp-Gly sequence.
| Strategy | Aspartic Acid Derivative | Deprotection Conditions | Relative Aspartimide Formation |
| Standard | Fmoc-Asp(OtBu)-OH | 20% Piperidine in DMF | High |
| Modified Deprotection | Fmoc-Asp(OtBu)-OH | 20% Piperidine, 0.1 M HOBt in DMF | Moderate Reduction |
| Bulky Protecting Group | Fmoc-Asp(OMpe)-OH | 20% Piperidine in DMF | Low |
| Bulky Protecting Group | Fmoc-Asp(OBno)-OH | 20% Piperidine in DMF | Very Low (~0.1% per cycle)[9] |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 20% Piperidine in DMF | Complete Prevention[9][11] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (High Risk of Aspartimide Formation)
This protocol is a standard procedure for Fmoc deprotection and is provided as a baseline.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Deprotection: a. Drain the DMF from the swollen resin. b. Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. c. Agitate the mixture for 3-5 minutes at room temperature. d. Drain the deprotection solution. e. Repeat steps b-d for an additional 10-15 minutes.
-
Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine before proceeding to the coupling step.[6]
Protocol 2: Modified Fmoc Deprotection with HOBt (Reduced Aspartimide Formation)
This protocol is a simple and effective modification to reduce aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: a. Drain the DMF. b. Add the 20% piperidine/0.1 M HOBt solution to the resin. c. Agitate the mixture for 10 minutes at room temperature. d. Drain the deprotection solution. e. Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times) before the next coupling step.[9]
Protocol 3: Incorporation of a Backbone-Protected Dipeptide (Complete Prevention)
This protocol is highly recommended for sequences containing the Asp-Gly motif.
-
Fmoc Deprotection: Perform Fmoc deprotection on the N-terminal amino acid of the resin-bound peptide using a standard or modified protocol (e.g., Protocol 2).
-
Dipeptide Coupling: a. In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 equivalents relative to resin loading) and an activating agent such as HATU (1.5-2 equivalents) in DMF. b. Add DIEA (3-4 equivalents) to the solution and pre-activate for 1-2 minutes. c. Add the activated dipeptide solution to the deprotected peptide-resin. d. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[1]
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent hydrolysis.
Caption: Troubleshooting workflow for addressing aspartimide formation.
Caption: Overview of preventative strategies for aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 12. interanalyt.ru [interanalyt.ru]
Technical Support Center: Side-Chain Alkylation of Tryptophan with H-Lys(Boc)-OH
Disclaimer: The direct side-chain alkylation of tryptophan with H-Lys(Boc)-OH is a novel transformation and is not a widely documented standard procedure in scientific literature. The following troubleshooting guide, FAQs, and protocols are based on established principles of peptide chemistry, tryptophan modification, and plausible reaction mechanisms. Researchers should consider this a theoretical guide and may need to perform extensive optimization.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the side-chain alkylation of tryptophan with this compound?
A1: Direct alkylation using this compound is challenging as it is not an electrophile. A plausible approach involves the in situ generation of a reactive species. One hypothetical pathway is a photocatalyzed reaction where a radical is generated from an activated form of the lysine (B10760008) derivative, which then adds to the C2 position of the tryptophan indole (B1671886) ring. Another possibility could be a Mannich-type reaction if the lysine's alpha-amino group is converted to an iminium ion, or a Pictet-Spengler reaction, though this would require the lysine derivative to be in an aldehyde form.
Q2: At which position on the tryptophan side-chain is the alkylation expected to occur?
A2: The most common position for the alkylation of the tryptophan indole ring is the C2 position, as it is highly nucleophilic.[1][2] Other positions, such as N1, C4, and C7, can also react depending on the reaction conditions and the catalyst used. Oxidation of the tryptophan side chain is a common side reaction.[2]
Q3: What are the most common side reactions to be aware of?
A3:
-
Oxidation: The indole ring of tryptophan is susceptible to oxidation, which can lead to byproducts like kynurenine.[2][3] This can be minimized by working under an inert atmosphere and using degassed solvents.
-
Di-alkylation: Multiple lysine molecules may react with the tryptophan side-chain, especially if a large excess of the lysine derivative is used.
-
Reaction at other nucleophilic sites: If the tryptophan is part of a larger peptide, other residues with nucleophilic side chains (like lysine, histidine, or cysteine) could potentially react, although C2-alkylation of tryptophan is often highly selective.[1]
-
Racemization: The stereochemistry of both the tryptophan and lysine chiral centers could be compromised under harsh reaction conditions (e.g., strong acid or base, high temperatures).
Q4: How can I confirm that the alkylation has been successful?
A4: A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): The most direct evidence will be a mass shift corresponding to the addition of the this compound moiety (minus a hydrogen atom) to the tryptophan residue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For 1H NMR, the disappearance of the proton signal at the C2 position of the indole ring is a strong indicator of successful alkylation at this position.[4] 2D NMR techniques like HMBC and NOESY can help to definitively establish the connectivity between the lysine and tryptophan side chains.
-
High-Performance Liquid Chromatography (HPLC): A change in the retention time of the product compared to the starting materials can indicate that a reaction has occurred. This is also the primary method for assessing purity and for purification.[5]
Q5: What is the best method for purifying the final product?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying modified peptides.[5] A gradient of water and acetonitrile (B52724), both typically containing 0.1% trifluoroacetic acid (TFA), is used to elute the product from a C18 column.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Ineffective activation of this compound. | Investigate different activation methods for the lysine derivative. If pursuing a photocatalyzed route, ensure the appropriate photosensitizer and light source are used. |
| Low reactivity of the tryptophan side-chain. | Ensure the pH of the reaction medium is optimal. For some modifications, acidic conditions can enhance reactivity.[6] | |
| Sub-optimal reaction conditions. | Systematically vary reaction parameters such as temperature, reaction time, and concentration of reactants and catalysts. | |
| Multiple Products Observed (by HPLC or MS) | Oxidation of Tryptophan: Presence of oxygen. | Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Di-alkylation or poly-alkylation: High concentration of the lysine derivative. | Reduce the molar excess of the this compound derivative. Consider a slower, dropwise addition of the lysine derivative to the reaction mixture. | |
| Side reactions at other amino acid residues: Non-specific reaction conditions. | If applicable, protect other reactive amino acid side chains. Adjust the pH to favor modification at the tryptophan indole ring. | |
| Starting Material Remains Unchanged | Inactive catalyst or reagents. | Use fresh, high-purity reagents and catalysts. If using a photocatalyst, ensure it has not degraded. |
| Insufficient reaction time or temperature. | Monitor the reaction over a longer period. If the reaction is known to be thermally sensitive, consider a modest increase in temperature. | |
| Difficulty in Product Purification | Product co-elutes with starting materials or byproducts. | Optimize the HPLC gradient. A shallower gradient can improve resolution. Try a different stationary phase (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., formic acid instead of TFA). |
| Product is insoluble. | Adjust the pH of the purification buffers. The addition of organic modifiers like isopropanol (B130326) might improve solubility. | |
| Product Instability | Degradation during workup or purification. | Perform workup and purification at low temperatures. Use buffers at a pH where the product is most stable. Lyophilize the purified product immediately. |
Experimental Protocols
Hypothetical Photocatalytic C2-Alkylation of a Tryptophan-Containing Peptide
This protocol is a hypothetical adaptation of known photocatalytic methods for tryptophan alkylation.
-
Preparation of Activated Lysine Derivative: (This is a hypothetical activation step) In a light-protected flask, dissolve this compound and a suitable activating agent (e.g., N-hydroxysuccinimide ester formation or conversion to a radical precursor) in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Reaction Setup: In a separate reaction vessel, dissolve the tryptophan-containing peptide in degassed DMSO or a mixture of DMSO and water. Add the photocatalyst (e.g., an iridium or ruthenium complex).
-
Reaction Execution: Under an inert atmosphere, add the activated lysine derivative solution to the peptide solution. Irradiate the mixture with a suitable light source (e.g., a blue LED lamp) with stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by LC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench it by turning off the light source and exposing it to air. Dilute the reaction mixture with water containing 0.1% TFA.
-
Purification: Purify the crude product by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water (both with 0.1% TFA).
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC, high-resolution mass spectrometry, and NMR spectroscopy.
Quantitative Data Summary for Tryptophan C2-Alkylation (Literature-Based)
The following table summarizes typical reaction conditions and yields for the C2-alkylation of tryptophan found in the literature, which can serve as a benchmark for optimizing the novel reaction with this compound.
| Parameter | Typical Range/Value | Reference |
| Reaction Time | 10 min - 24 h | [4] |
| Temperature | Room Temperature | N/A |
| Solvent | DMSO, DMF, CH2Cl2 | [4] |
| Catalyst | Photocatalyst (e.g., Ir(ppy)3), Metal-free | [4] |
| Yield (Isolated) | 40% - 90% | [4] |
| Purity (after HPLC) | >95% | [5] |
Visualizations
References
- 1. Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Improving yield and purity in syntheses with H-Lys(Boc)-OH
Welcome to the technical support center for H-Lys(Boc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yield and purity in chemical syntheses involving Nε-tert-butyloxycarbonyl-L-lysine.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: this compound is a protected amino acid derivative primarily used in peptide synthesis, particularly in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] The Boc (tert-butyloxycarbonyl) group protects the ε-amino group of the lysine (B10760008) side chain, preventing it from participating in unwanted side reactions during peptide bond formation.[3] This protection is crucial for ensuring the correct peptide sequence and achieving high purity. The Boc group is stable under the conditions required for peptide coupling but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage and deprotection step.[3][4]
Q2: What are the most common causes of low yield and purity when using this compound?
A2: Low yield and purity can stem from several factors:
-
Incomplete Coupling: The coupling of this compound or the subsequent amino acid may be inefficient, leading to truncated or deletion sequences.[5]
-
Side Reactions During Deprotection: The removal of the Boc group generates a reactive tert-butyl cation, which can lead to the alkylation of nucleophilic residues like tryptophan and methionine if not properly scavenged.[6]
-
Suboptimal Deprotection/Cleavage Conditions: Incomplete removal of the Boc group from the lysine side chain or other protecting groups can result in a heterogeneous mixture of peptides. Conversely, overly harsh cleavage conditions can degrade the target peptide.[4]
-
Formation of Side Products: Besides tert-butylation, other side reactions such as racemization or modifications from coupling reagents can occur, complicating purification.[7]
-
Inefficient Purification: Poor recovery from purification steps, such as RP-HPLC, can significantly lower the final yield.
Q3: Which coupling reagents are most effective for incorporating this compound?
A3: For standard incorporation of this compound, a variety of coupling reagents can be effective. However, for challenging sequences or to ensure high efficiency, uronium/aminium and phosphonium (B103445) salt-based reagents are highly recommended. These include HATU, HBTU, and PyBOP.[8][9] While cost-effective, carbodiimides like DIC, when used with an additive like HOBt, can also be employed, though they may be less potent for sterically hindered couplings.[8] The choice of reagent can impact both the coupling efficiency and the potential for side reactions like racemization.[9]
Q4: What is the role of scavengers during the final cleavage step, and which ones should I use?
A4: During the final cleavage with a strong acid like TFA, the Boc group is removed, generating a reactive tert-butyl carbocation.[6] This carbocation can alkylate electron-rich amino acid residues such as tryptophan (Trp) and methionine (Met), leading to impurities with an additional mass of +56 Da.[6] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive cations before they can modify the peptide.[6] Common scavengers and their targets are summarized in the table below. A widely used general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
Troubleshooting Guides
Issue 1: Low Coupling Efficiency (Incomplete Reaction)
Symptom: A positive ninhydrin (B49086) (Kaiser) test after the coupling step, indicating the presence of unreacted primary amines.[5] This leads to deletion sequences in the final peptide, which can be difficult to separate during purification.
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Steric Hindrance | 1. Switch to a more powerful coupling reagent: Use HATU or HBTU instead of DIC/HOBt.[9]2. Increase reaction time: Extend the coupling time from 1-2 hours to 4 hours or even overnight. 3. Double couple: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.[5] | More potent reagents can overcome the energy barrier for sterically hindered couplings. Extended reaction times and double coupling increase the probability of reaction completion. |
| Peptide Aggregation | 1. Change solvent: Switch from DMF to NMP, which can be better at disrupting secondary structures.[10]2. Increase temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-50°C). | Aggregation can make the N-terminus of the growing peptide chain inaccessible. NMP is a more polar solvent that can help solvate the peptide chain more effectively. Increased temperature can provide the energy to break up aggregates. |
| Insufficient Reagents | Increase equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 2-4 equivalents relative to the resin's substitution level). | Ensuring a sufficient concentration of reactants can drive the reaction to completion, especially for difficult couplings. |
| Persistent Incomplete Coupling | Cap unreacted amines: After a double coupling attempt, treat the resin with a capping solution (e.g., 20% acetic anhydride (B1165640) in DMF) to terminate the unreacted chains. | Capping prevents the formation of deletion sequences, which simplifies the final purification process by ensuring that incomplete sequences are terminated and have a different chemical nature from the target peptide. |
Issue 2: Low Purity of Crude Peptide After Cleavage
Symptom: HPLC analysis of the crude peptide shows multiple peaks, indicating a mixture of products.
Possible Causes & Solutions:
| Possible Cause | Solution | Rationale |
| Side-chain Tert-butylation | Use an effective scavenger cocktail: During TFA cleavage, include scavengers like Triisopropylsilane (TIS) and water. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.[6] | The Boc group's removal generates tert-butyl cations that can alkylate nucleophilic residues (Trp, Met, Cys). Scavengers trap these cations. TIS is particularly effective at reducing the tert-butyl cation.[6] |
| Incomplete Deprotection of Side Chains | 1. Increase cleavage time: Extend the TFA cleavage time from 2 hours to 3-4 hours.[11]2. Use a stronger cleavage cocktail: For very resistant protecting groups, consider harsher cleavage methods like HF or TFMSA, though these require specialized equipment and handling procedures.[12] | Bulky or sterically hindered protecting groups on other amino acids may require longer exposure to TFA for complete removal. |
| Guanidinylation of Lysine Side Chain | Avoid excess uronium reagents: Use a slight excess of the coupling reagent (e.g., HBTU, HATU) but avoid large excesses, especially during long coupling times. | Uronium-based coupling reagents like HBTU and HATU can react with free amino groups to form a guanidinium (B1211019) moiety, leading to a +42 Da modification. While more common on the N-terminus, it can potentially occur on the lysine side chain if it becomes deprotected.[7][13] |
| Racemization | 1. Use racemization-suppressing additives: When using carbodiimides, always include HOBt or OxymaPure.2. Choose appropriate coupling reagents: HATU is known to have lower racemization rates compared to HBTU.[9]3. Avoid excessive base and high temperatures. | Racemization can occur during the activation step of the amino acid. Certain reagents and conditions can minimize the formation of the oxazolone (B7731731) intermediate that leads to loss of stereochemical integrity.[14] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Acronym | Key Advantages | Considerations |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | High coupling efficiency, reduces side reactions, widely used. | Can exist as a guanidinium cation, which may have different reactivity. Potential for guanidinylation side reactions if used in excess.[7][8] |
| O-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HATU | Very efficient, especially for hindered couplings; low racemization rates.[9] | More expensive than HBTU. Can also cause guanidinylation side reactions.[7][13] |
| N,N'-Diisopropylcarbodiimide | DIC | Cost-effective, simple to use. | Generally less reactive for hindered couplings. Produces a diisopropylurea (DIU) byproduct that is soluble in most organic solvents. Often requires an additive like HOBt or OxymaPure to improve efficiency and reduce racemization. |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate | PyBOP | Strong coupling reagent, particularly effective for N-methyl amino acids. | Byproducts are non-carcinogenic compared to its predecessor, BOP. |
Table 2: Common Scavenger Cocktails for TFA-Mediated Cleavage
| Scavenger Cocktail Composition (v/v) | Target Residues | Purpose |
| TFA / TIS / H₂O (95:2.5:2.5) | Trp, Met, Cys, Tyr | General purpose; TIS is a potent reducing agent for the tert-butyl cation. Water helps suppress aspartimide formation.[6] |
| TFA / Thioanisole / EDT (90:5:5) | Arg(Tos), Met, Trp | Thioanisole scavenges benzyl (B1604629) and tosyl cations. Ethanedithiol (EDT) is effective for scavenging trityl cations and preventing Met oxidation. |
| TFA / Phenol / Thioanisole / H₂O / EDT (82.5:5:5:5:2.5) | Arg, Trp, Met, Cys, Tyr | "Reagent K", a very strong and broad-spectrum scavenger cocktail for complex peptides with multiple sensitive residues. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Transfer the activated amino acid solution to the vessel containing the resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress with a qualitative method like the Kaiser test.
-
Washing: Upon completion (negative Kaiser test), wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Boc Deprotection and Cleavage from Resin
-
Resin Preparation: After the final coupling, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. For a general-purpose cleavage, use TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin) and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding it dropwise to a stirred, cold solution of diethyl ether (10 times the volume of the filtrate).
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 3: RP-HPLC Purification of Crude Peptide
-
Buffer Preparation:
-
Buffer A: 0.1% (v/v) TFA in HPLC-grade water.
-
Buffer B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of Buffer A. If solubility is poor, add small amounts of Buffer B or DMSO. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatography:
-
Equilibrate a C18 column with the starting percentage of Buffer B (e.g., 5% Buffer B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient. A typical scouting gradient is 5% to 65% Buffer B over 60 minutes.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peaks. Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product as a fluffy white powder.
Visualizations
Caption: A generalized workflow for SPPS incorporating this compound.
Caption: A troubleshooting decision tree for low purity peptide synthesis.
References
- 1. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: H-Lys(Boc)-OH Stability and Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of H-Lys(Boc)-OH in various peptide coupling reagents. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful incorporation of Boc-protected lysine (B10760008) into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: How stable is the ε-Boc protecting group on this compound during standard peptide coupling reactions?
The ε-Boc (tert-butyloxycarbonyl) protecting group on the lysine side chain is generally very stable under the standard conditions used for peptide coupling in both solid-phase and solution-phase synthesis.[1][2] The Boc group is known to be stable towards most nucleophiles and bases, including the tertiary amine bases like N,N-diisopropylethylamine (DIPEA) that are commonly used during the coupling step.[3] Its removal requires acidic conditions, such as treatment with trifluoroacetic acid (TFA), which are not employed during the coupling reaction itself.[1][4]
Q2: Are there any specific coupling reagents that are known to cause degradation or side reactions with the Boc group of this compound?
Currently, there is no significant evidence to suggest that standard, modern coupling reagents such as HATU, HBTU, or DIC/HOBt directly attack or cleave the ε-Boc group of lysine under typical reaction conditions. The primary concerns during the coupling step are not the stability of the Boc group itself, but rather other potential side reactions common to peptide synthesis.
Q3: What is guanidinylation, and should I be concerned about it when using this compound?
Guanidinylation is a side reaction associated with uronium/aminium-based coupling reagents like HBTU and HATU.[5][6] It involves the transfer of a tetramethylguanidinium group from the coupling reagent to a free amino group, most commonly the N-terminal α-amino group of the growing peptide chain.[5] This results in a +98 Da mass addition and terminates chain elongation. While the ε-amino group of this compound is protected, the free α-amino group of the resin-bound peptide is susceptible. To minimize this risk, it is recommended to use a stoichiometric amount of the coupling reagent relative to the carboxylic acid and to pre-activate the this compound for a short period before adding it to the peptide-resin.[6]
Q4: Can intramolecular lactam formation occur with this compound during coupling?
Intramolecular cyclization to form a lactam is a known side reaction for amino acids with side-chain amino groups. However, this is a more significant issue for shorter-chain amino acids like ornithine.[7] Lysine, with its longer four-carbon side chain, does not readily form a stable cyclic lactam under standard coupling conditions.[7] Therefore, the risk of lactam formation with this compound is considered very low.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Steric hindrance from the bulky Boc group or adjacent residues.2. Aggregation of the peptide chain on the solid support.3. Inefficient activation of this compound. | 1. Switch to a more powerful coupling reagent like HATU.[8] 2. Extend the coupling reaction time or perform a double coupling.[9]3. Change the solvent to disrupt aggregation (e.g., use NMP instead of DMF, or add chaotropic agents). |
| Presence of a +98 Da Adduct on the N-Terminus | Guanidinylation of the N-terminal amine by excess HBTU or HATU.[5][6] | 1. Use a 1:1 molar ratio of the coupling reagent to this compound.[6]2. Use a short pre-activation time (1-2 minutes) before adding the activated amino acid to the resin.[8]3. Consider using a phosphonium-based reagent like PyBOP, which does not cause guanidinylation.[6] |
| Racemization of the Lysine Residue | 1. Over-activation of the amino acid.2. Presence of excess base.3. Use of carbodiimides (e.g., DIC) without an additive. | 1. Minimize the time between activation and coupling.2. Use a weaker base like sym-collidine instead of DIPEA, especially if racemization is a recurring issue.[5]3. Always use additives like HOBt or, more effectively, Oxyma or HOAt when using carbodiimide (B86325) coupling reagents.[10] |
| Formation of N-acylurea (with DIC/DCC) | A common side reaction of carbodiimide reagents where the activated O-acylisourea intermediate rearranges to a stable N-acylurea.[11] | 1. Ensure the addition of HOBt or Oxyma, which converts the O-acylisourea to a more stable active ester, minimizing the side reaction.[8][11] |
Data Presentation: Comparison of Common Coupling Reagents
The following table provides a qualitative comparison of common coupling reagents for the incorporation of this compound. The stability of the ε-Boc group is considered high for all listed reagents under standard conditions.
| Coupling Reagent | Class | Relative Efficiency | Racemization Risk | Key Side Reactions / Considerations |
| HATU | Uronium Salt | Very High | Very Low | Guanidinylation of the N-terminal amine if used in excess.[5][8] Highly efficient for sterically hindered couplings. |
| HBTU | Uronium Salt | High | Low | Guanidinylation of the N-terminal amine if used in excess.[5][8] |
| DIC / HOBt | Carbodiimide | Moderate | Low (with HOBt) | Formation of insoluble N,N'-diisopropylurea byproduct. Potential for N-acylurea formation.[10] |
| DIC / Oxyma | Carbodiimide | High | Very Low | Oxyma is generally more effective than HOBt at suppressing racemization. |
| PyBOP | Phosphonium Salt | High | Low | Byproduct (HMPA) from the older BOP reagent is carcinogenic; PyBOP is a safer alternative.[10] Does not cause guanidinylation. |
Experimental Protocols
Protocol 1: Coupling of this compound using HATU
-
Resin Preparation: Swell the peptide-resin (1 equivalent) with a free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Pre-activation: Add DIPEA (6 equivalents) to the activation mixture and agitate for 1-2 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the swollen resin.
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Coupling of this compound using DIC/HOBt
-
Resin Preparation: Swell the peptide-resin (1 equivalent) with a free N-terminal amine in DMF for 30 minutes.
-
Amino Acid Solution: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction completion using the Kaiser test.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents and the soluble diisopropylurea byproduct.
Visualizations
Caption: General workflow for a single coupling cycle of this compound in SPPS.
Caption: Troubleshooting decision tree for this compound coupling issues.
References
- 1. nbinno.com [nbinno.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: H-Lys(Boc)-OH Coupling Strategies
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the coupling of H-Lys(Boc)-OH.
Frequently Asked Questions (FAQs)
Q1: Why can this compound be considered a "difficult" amino acid to couple?
While this compound is a standard derivative used in Fmoc-based peptide synthesis, coupling difficulties can arise due to steric hindrance.[1][2] The bulky tert-butyloxycarbonyl (Boc) protecting group on the side chain can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, especially in sterically demanding sequences or when the peptide-resin is aggregated.[3][4]
Q2: What is the most common side reaction associated with the Boc group on lysine (B10760008) during SPPS?
The Boc group itself is generally stable during the standard Fmoc deprotection and coupling cycles.[2] The primary side reaction concern arises during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin. The Boc group generates a reactive tert-butyl carbocation, which can lead to the alkylation of nucleophilic residues like tryptophan and cysteine if appropriate scavengers are not used in the cleavage cocktail.[1][5]
Q3: How can I monitor the completion of an this compound coupling reaction?
The most common method for monitoring coupling completion on the solid phase is the qualitative Kaiser test (or ninhydrin (B49086) test).[6][7] This colorimetric test detects the presence of free primary amines on the peptide-resin. A positive result (blue/purple beads) indicates an incomplete reaction, signaling the need for a second coupling or a capping step.[6][8] A negative result (yellow/colorless beads) suggests a complete coupling.[9]
Q4: What is "double coupling" and when should it be used for this compound?
Double coupling is the process of repeating the amino acid coupling step with fresh reagents before proceeding to the next Fmoc deprotection.[3] It is a common strategy to drive a difficult coupling reaction, such as with a sterically hindered residue or an aggregating sequence, to completion. If a Kaiser test is positive after the initial planned coupling time, a second coupling is highly recommended.[3]
Q5: What is "capping" and how does it relate to difficult this compound couplings?
Capping is the process of acetylating any unreacted N-terminal amines on the growing peptide chain after a coupling step.[10][11] This is typically done using acetic anhydride (B1165640).[10] If a coupling reaction with this compound is incomplete even after a double coupling, capping is performed to terminate the unreacted chains. This prevents the formation of deletion sequences (peptides missing the lysine residue), which can be difficult to separate from the desired product during purification.[10]
Troubleshooting Guide for Difficult this compound Couplings
This guide addresses the issue of a positive Kaiser test after the initial coupling of this compound, indicating unreacted free amines.
Issue: Positive Kaiser Test After Coupling
A positive Kaiser test confirms that the coupling reaction is incomplete. The following workflow can be used to diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for overcoming difficult couplings. Onium salt-based reagents are generally recommended for sterically hindered residues. Below is a summary of illustrative performance data for various coupling reagents in a model difficult coupling scenario.
| Coupling Reagent/Method | Relative Coupling Time | Estimated Yield (%) | Risk of Side Reactions | Key Considerations |
| DIC/HOBt | Standard (e.g., 2-4 hr) | 85-95% | Moderate | Cost-effective standard. May be insufficient for highly aggregated sequences. |
| HBTU/DIPEA | Fast (e.g., 30-60 min) | >95% | Moderate (Guanidinylation) | Highly efficient, but excess reagent can cause chain termination.[12][13] |
| HATU/DIPEA | Very Fast (e.g., 10-30 min) | >98% | Low-Moderate (Guanidinylation) | Generally more reactive and provides better protection against racemization than HBTU.[13][14] |
| COMU/DIPEA | Very Fast (e.g., 10-30 min) | >98% | Low | A safer and highly efficient alternative to benzotriazole-based reagents like HBTU/HATU.[13][15] |
Note: Data is illustrative and based on general performance for difficult couplings. Actual results may vary based on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
Objective: To qualitatively assess the presence of free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.[16]
Procedure:
-
Collect a small sample of peptide-resin (approx. 10-15 beads) and place it in a small glass test tube.[6]
-
Wash the beads thoroughly with a suitable solvent (e.g., DMF, then ethanol) to remove residual reagents.[3]
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.[6]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: High concentration of free primary amines (incomplete coupling).[6]
-
Yellow/Colorless: Absence of free primary amines (complete coupling).[9]
Caption: Experimental workflow for the Kaiser test.
Protocol 2: Recommended Double Coupling Procedure
Objective: To drive an incomplete coupling reaction to completion.
Procedure:
-
Following the first coupling attempt and a positive Kaiser test, drain the reaction solution from the resin.
-
Wash the peptide-resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of this compound and your chosen coupling reagent (e.g., HATU) and base (e.g., DIPEA) at the same concentration used for the initial coupling.
-
Add the newly prepared and activated amino acid solution to the peptide-resin.[3]
-
Agitate the reaction mixture at room temperature for the recommended time (e.g., 1-2 hours).
-
After the second coupling is complete, drain the solution and wash the resin with DMF (3x).
-
Perform another Kaiser test to verify the completion of the reaction. If the test is negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines (Protocol 3).[3]
Protocol 3: Capping of Unreacted Amines
Objective: To terminate unreacted peptide chains by acetylation.
Reagents:
-
Capping Solution: A mixture of acetic anhydride and a base (e.g., DIPEA or Pyridine) in DMF. A common composition is 5% acetic anhydride and 5% DIPEA in DMF.[10][11]
Procedure:
-
After the final coupling attempt (e.g., after a double coupling that still results in a positive Kaiser test), wash the peptide-resin with DMF (3 times).
-
Prepare the capping solution fresh.
-
Add the capping solution to the resin and agitate for 20-30 minutes at room temperature.[11]
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all residual capping reagents.[10]
-
Proceed to the N-terminal Fmoc deprotection of the successfully coupled chains.
Caption: Logical relationship for coupling and troubleshooting decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing H-Lys(Boc)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and purification, high-performance liquid chromatography (HPLC) is an indispensable analytical tool. The choice of protecting groups for reactive amino acid side chains, such as the ε-amino group of lysine (B10760008), is a critical factor that significantly influences the chromatographic behavior of a peptide. This guide provides an objective comparison of the reversed-phase HPLC (RP-HPLC) analysis of peptides containing H-Lys(Boc)-OH (tert-butyloxycarbonyl protected lysine) with alternatives such as peptides containing unprotected lysine or lysine protected with other common groups like Z (benzyloxycarbonyl).
The Boc group is known for its bulkiness and significant hydrophobicity, which directly impacts the retention and separation of peptides during RP-HPLC analysis. Understanding these effects is crucial for method development, impurity profiling, and overall quality control.
The Impact of Lysine Protection on RP-HPLC Performance
The primary role of the Boc group on the lysine side chain in the context of HPLC is to increase the overall hydrophobicity of the peptide. In reversed-phase chromatography, where a nonpolar stationary phase is used, more hydrophobic molecules interact more strongly with the column, leading to longer retention times. This increased retention can be advantageous for separating the target peptide from more polar impurities. However, it can also present challenges, such as the need for higher organic solvent concentrations for elution and the potential for peak broadening if chromatographic conditions are not optimized.
Comparative HPLC Analysis Data
The following table summarizes representative HPLC data for a model peptide (e.g., Tyr-Gly-Gly-Phe-Xxx, where Xxx is the lysine variant) analyzed under identical RP-HPLC conditions. This data illustrates the expected shifts in retention time and potential changes in peak shape based on the lysine protecting group.
| Parameter | Peptide with H-Lys-OH | Peptide with this compound | Peptide with H-Lys(Z)-OH |
| Protecting Group | None (Unprotected) | tert-butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Z) |
| Relative Hydrophobicity | Low | High | Moderate-High |
| Expected Retention Time (min) | 12.5 | 21.8 | 18.2 |
| Peak Asymmetry (As) | 1.1 | 1.4 | 1.2 |
| Theoretical Plates (N) | 15000 | 11000 | 13500 |
| Resolution (Rs) from a polar impurity | 2.1 | 4.5 | 3.8 |
Note: The values presented are illustrative and based on the general principles of peptide chromatography. Actual results will vary depending on the specific peptide sequence, HPLC system, column, and mobile phase conditions.
The data clearly indicates that the Boc-protected peptide exhibits the longest retention time due to the high hydrophobicity of the Boc group.[1] The Z-group, also hydrophobic but less so than Boc, results in a shorter retention time compared to the Boc-variant but is still significantly more retained than the unprotected peptide. The increased hydrophobicity of the protected peptides generally leads to better resolution from early-eluting, polar impurities. However, the bulkiness of the Boc group can sometimes lead to increased peak tailing (higher asymmetry) and reduced column efficiency (lower theoretical plates) if interactions with the stationary phase are not optimal.[2]
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reliable and reproducible HPLC analysis of peptides containing this compound.
Protocol 1: Standard Analytical RP-HPLC for Purity Assessment
This protocol outlines a standard method for analyzing the purity of a crude peptide containing this compound after synthesis and cleavage.
Materials & Equipment:
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN)[2]
-
Sample: Crude peptide dissolved in Mobile Phase A (approx. 1 mg/mL)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added. Filter the sample through a 0.22 µm syringe filter.[3]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (wash)
-
40-45 min: 95% B (wash)
-
45-50 min: 95% to 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the crude purity by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage. The identity of the main peak should be confirmed by mass spectrometry.
Protocol 2: Comparative Analysis of Lysine-Protected Peptides
This protocol is designed to compare the retention behavior of peptides with different lysine protecting groups.
Materials & Equipment:
-
Same as Protocol 1
-
Peptide standards:
-
Peptide with unprotected H-Lys-OH
-
Peptide with this compound
-
Peptide with H-Lys(Z)-OH
-
Procedure:
-
Sample Preparation: Prepare 1 mg/mL solutions of each peptide standard in Mobile Phase A.
-
HPLC Conditions: Use the same HPLC conditions as outlined in Protocol 1 to ensure a direct comparison.
-
Data Analysis: Overlay the chromatograms of the three peptides. Record the retention time, peak asymmetry, and theoretical plates for the main peak of each peptide. Calculate the resolution between the main peaks.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.
Caption: General workflow for the HPLC analysis of a crude synthetic peptide.
Caption: Logical relationship between lysine protection and HPLC behavior.
Conclusion
The HPLC analysis of peptides containing this compound is a routine yet critical step in peptide chemistry. The presence of the Boc protecting group imparts a significant increase in hydrophobicity, leading to longer retention times on reversed-phase columns.[1] This characteristic can be leveraged to improve separation from polar impurities but may require careful optimization of gradient conditions to ensure good peak shape and resolution. In comparison, peptides with unprotected lysine are far more polar and elute much earlier, while those with a Z-group exhibit intermediate hydrophobicity. The choice of analytical method and the interpretation of chromatographic data must, therefore, take the nature of the lysine protecting group into account to ensure accurate assessment of peptide purity and identity.
References
A Comparative Guide to the Mass Spectrometry Characterization of Boc-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS). Its effective use and subsequent characterization are critical for ensuring the quality and purity of synthetic peptides destined for research and therapeutic applications. Mass spectrometry (MS) stands as a primary analytical technique for the detailed characterization of these molecules. This guide provides an objective comparison of the mass spectrometric behavior of Boc-protected peptides against common alternatives, namely Fmoc-protected and unprotected peptides. The information herein is supported by established fragmentation principles and available experimental data to aid researchers in interpreting mass spectra and optimizing their analytical workflows.
Performance Comparison in Mass Spectrometry
The choice of an N-terminal protecting group significantly influences a peptide's behavior within the mass spectrometer. This section compares key performance aspects of Boc-protected peptides with Fmoc-protected and unprotected peptides during MS analysis.
Key Fragmentation Pathways and Ionization Characteristics
The defining feature of Boc-protected peptides in mass spectrometry is their susceptibility to specific fragmentation pathways under common ionization techniques like electrospray ionization (ESI). The Boc group is thermally labile and readily fragments, often within the ion source of the mass spectrometer, a phenomenon known as in-source fragmentation or in-source decay.[1]
Boc-Protected Peptides:
-
Characteristic Neutral Losses: Upon collision-induced dissociation (CID), Boc-protected peptides exhibit characteristic neutral losses that serve as diagnostic markers. The two primary fragmentation pathways are the loss of isobutylene (B52900) (C4H8), resulting in a mass decrease of 56 Da, and the loss of tert-butanol (B103910) (C4H10O), leading to a 74 Da mass reduction.[1]
-
In-Source Fragmentation: A significant challenge in the analysis of Boc-protected peptides is their propensity for in-source fragmentation, where the Boc group is lost before mass analysis.[2][3] This can lead to the observation of both the intact protected peptide and the deprotected peptide in the initial MS1 spectrum, complicating data interpretation.[2] The extent of in-source fragmentation can be influenced by the ESI source conditions.[2]
-
Fragmentation Pattern: After the initial loss of the Boc group, the resulting deprotected peptide fragments along its backbone, producing the typical b- and y-ion series that provide sequence information.[1]
Fmoc-Protected Peptides:
-
Fragmentation Behavior: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is generally more stable under typical ESI-MS conditions compared to the Boc group.[][] Its fragmentation is less pronounced in-source. In MS/MS analysis, the most characteristic fragmentation is the neutral loss of the fluorenylmethoxy group.
-
Ionization: The bulky and aromatic nature of the Fmoc group can potentially influence the ionization efficiency of the peptide, though direct quantitative comparisons with Boc-protected peptides are not extensively documented in the literature.
Unprotected Peptides:
-
Fragmentation Pattern: Unprotected peptides with a free N-terminus primarily fragment along the peptide backbone, generating predictable b- and y-ion series, which are fundamental for peptide sequencing.[6] The presence of a free N-terminal amine can influence the charge state and fragmentation pathways.[7][8]
The following table summarizes the key mass spectrometric characteristics of peptides with different N-terminal modifications.
| Feature | Boc-Protected Peptide | Fmoc-Protected Peptide | Unprotected Peptide |
| Primary Ionization | [M+H]+, [M+Na]+ | [M+H]+, [M+Na]+ | [M+H]+, [M+Na]+ |
| Key Diagnostic Fragments | Neutral loss of isobutylene (-56 Da) or tert-butanol (-74 Da) | Neutral loss of fluorenylmethoxy group | Standard b and y ions |
| In-Source Fragmentation | High potential, leading to co-observation of protected and deprotected species | Low potential | Not applicable |
| Sequence Coverage | Generally good after initial Boc group loss | Generally good | Generally good |
| Identification Confidence | High, aided by characteristic neutral losses | High | High, based on standard fragmentation patterns |
| Potential Challenges | Spectral complexity due to in-source fragmentation | Potential for ion suppression due to the bulky group | None related to protecting groups |
Supporting Experimental Data
While direct quantitative comparisons of the mass spectrometric performance of Boc- and Fmoc-protected peptides are limited in published literature, data from peptide synthesis outcomes provide indirect evidence of their stability and behavior, which can influence the complexity of the final sample for MS analysis.
The following table presents illustrative data from the synthesis of a model peptide using both Boc and Fmoc strategies, highlighting the typical crude purity and yield that can be expected. A cleaner crude product generally leads to less complex mass spectra and easier data interpretation.
| Parameter | Boc Strategy | Fmoc Strategy | Notes |
| Crude Peptide Purity (by HPLC) | ~55-75% | ~70-85% | The milder deprotection conditions of the Fmoc strategy often result in fewer side reactions and a purer crude product.[9][10] |
| Final Purified Peptide Yield | ~25-40% | ~30-50% | Higher crude purity simplifies purification, often leading to a better overall recovery of the final peptide with the Fmoc strategy.[9][10] |
Note: This data is illustrative and can vary significantly depending on the peptide sequence, coupling reagents, and specific synthesis conditions.
Experimental Protocols
Accurate mass spectrometric characterization of Boc-protected peptides requires optimized analytical methods. Below are detailed protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation for Mass Spectrometry
-
Peptide Cleavage and Deprotection (from solid support):
-
For Boc-SPPS, the peptide is typically cleaved from the resin with strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). This process also removes most side-chain protecting groups.
-
-
Crude Peptide Purification:
-
The cleaved peptide is precipitated with cold diethyl ether, washed, and dried.
-
The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Sample Formulation for LC-MS/MS:
-
The purified peptide fraction is lyophilized to remove solvents.
-
The dried peptide is reconstituted in a solvent compatible with ESI-MS, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes is a typical starting point for separating peptides. The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Flow Rate: 0.3 - 1.0 mL/min for analytical scale HPLC.
-
Injection Volume: 5 - 10 µL.
-
MS System: An electrospray ionization tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
MS1 Scan Range: m/z 300 - 2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: A stepped or ramped collision energy (e.g., 20-40 eV) is recommended to ensure fragmentation of both the Boc group (if present) and the peptide backbone.
Mandatory Visualizations
Experimental Workflow for MS Characterization of a Boc-Protected Peptide
Caption: Workflow for the synthesis, purification, and mass spectrometry analysis of a Boc-protected peptide.
Logical Relationship of Fragmentation Pathways
Caption: Key fragmentation pathways for a Boc-protected peptide in ESI-MS/MS.
References
- 1. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: H-Lys(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and overall success.[1] This guide provides an objective comparison of these two cornerstone methodologies, focusing on the incorporation of the essential amino acid lysine (B10760008), represented by the use of H-Lys(Boc)-OH in Boc-SPPS and Fmoc-Lys(Boc)-OH in Fmoc-SPPS. This analysis is supported by established chemical principles and outlines detailed experimental protocols to inform your selection process.
The strategic use of protecting groups that can be selectively removed without affecting others is paramount for the successful synthesis of complex peptides.[2] In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that are removed under distinct chemical conditions, allowing for the selective deprotection of a specific functional group on a growing peptide chain while all other protected functionalities remain intact.[2]
The Core Chemistry: A Tale of Two Protecting Groups
The fundamental difference between the Boc and Fmoc strategies lies in the chemistry of the N-terminal protecting group and the corresponding deprotection and cleavage conditions.[1][]
The Boc Strategy: This classic approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-protection. The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[][4] Side-chain protecting groups, such as the Boc group on the ε-amino group of lysine (this compound), are generally benzyl-based and require a very strong acid, like hydrofluoric acid (HF), for removal during the final cleavage step.[5]
The Fmoc Strategy: This has become the more mainstream choice due to its milder reaction conditions.[][6] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is removed by a weak base, typically a solution of piperidine (B6355638) in DMF.[][] In this strategy, the side-chain protecting groups, including the Boc group on the ε-amino group of lysine in Fmoc-Lys(Boc)-OH, are acid-labile and are removed during the final cleavage with TFA.[5][8] This creates a truly orthogonal protection scheme.[5][]
Performance Comparison: Boc vs. Fmoc Strategy for Lysine Incorporation
While both methods can produce high-quality peptides, their performance can vary depending on the specific peptide sequence, length, and complexity. The following table summarizes the key characteristics and performance metrics of each strategy for incorporating lysine.
| Feature | Boc Strategy (using this compound) | Fmoc Strategy (using Fmoc-Lys(Boc)-OH) | Key Considerations |
| Nα-Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)[][9] | 20-50% Piperidine in Dimethylformamide (DMF)[][10] | Fmoc deprotection is generally considered milder.[6] |
| Side-Chain Protection (Lysine) | Boc (removed with strong acid like HF)[5] | Boc (removed with TFA during final cleavage)[8][11] | The Fmoc/tBu strategy offers true orthogonality.[5][] |
| Final Cleavage Reagent | Strong acids (e.g., HF, TFMSA)[5] | Trifluoroacetic acid (TFA) cocktail[12] | Boc strategy requires specialized, highly corrosive reagents and equipment.[6] |
| Reaction Conditions | Harsher, repeated exposure to acid can degrade sensitive residues.[4] | Milder, better suited for acid-sensitive sequences.[][6] | Fmoc is advantageous for peptides with post-translational modifications.[6] |
| Side Reactions | Risk of t-butylation of sensitive residues (e.g., Trp, Met) from the Boc group.[5] Diketopiperazine and aspartimide formation can occur.[13] | Diketopiperazine formation, aspartimide formation, and piperidine adducts are possible.[10] The dibenzofulvene byproduct of Fmoc deprotection must be scavenged.[5] | Scavengers are crucial in both strategies to minimize side reactions.[14] |
| Coupling Reagents | Traditionally paired with carbodiimides like DCC/HOBt.[] | Highly compatible with modern, efficient coupling reagents like HBTU and HATU.[] | Modern coupling reagents often lead to higher efficiency and lower racemization.[] |
| Automation & Scalability | Well-established for large-scale production with extensive validation data.[] | Milder conditions and ease of monitoring make it well-suited for automated cGMP manufacturing.[] | Fmoc strategy is generally favored for modern automated synthesizers.[6] |
| Cost-Effectiveness | Lower cost of some traditional reagents.[] | Potentially more cost-effective overall due to shorter reaction times and recyclability of some reagents.[] | Fmoc-protected amino acids are widely available and diverse.[] |
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis for the incorporation of a lysine residue.
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a DMF/DCM mixture.
-
The reaction is typically carried out for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
-
Deprotection of the Boc Group:
-
Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Nα-Boc group.[5]
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt with a 10% solution of diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin with DCM and DMF to prepare for the next coupling step.
-
-
Coupling of this compound:
-
Dissolve this compound and an activating agent (e.g., HBTU, HATU) in DMF.
-
Add a base such as DIPEA to the solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a qualitative ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
Final Cleavage:
-
After the desired peptide sequence is assembled, treat the resin with a strong acid such as liquid hydrogen fluoride (B91410) (HF) to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the lysine side chain.
-
Precipitate and wash the crude peptide with cold diethyl ether.
-
Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours.
-
-
Deprotection of the Fmoc Group:
-
Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the Nα-Fmoc group.[]
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Coupling of Fmoc-Lys(Boc)-OH:
-
Dissolve Fmoc-Lys(Boc)-OH (1.5-2.0 equivalents relative to resin substitution) and a coupling reagent (e.g., HATU, HBTU) in DMF.[15]
-
Add a non-nucleophilic base such as DIPEA (1.5-2.0 equivalents).[15]
-
Add the solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Final Cleavage and Side-Chain Deprotection:
-
After completing the peptide sequence, treat the resin with a cleavage cocktail, typically containing TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[12]
-
This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group from the lysine side chain, simultaneously.[8]
-
Precipitate and wash the crude peptide with cold diethyl ether.
-
Visualizing the Synthetic Workflows
To further elucidate the differences between these two synthetic strategies, the following diagrams illustrate the core workflows.
Caption: A generalized workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: A generalized workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Orthogonality of Protecting Groups
The concept of orthogonality is central to the efficiency and success of SPPS, particularly for complex peptides. The following diagram illustrates the orthogonal relationship between the protecting groups in the Fmoc/tBu strategy.
Caption: Orthogonality of protecting groups in Fmoc-SPPS.
Conclusion and Recommendations
The choice between the Boc and Fmoc strategies for incorporating lysine into a peptide sequence is a critical decision that depends on the specific requirements of the synthesis.
The Boc strategy , utilizing this compound, is a mature and robust method, particularly for large-scale production of peptides that are stable to strong acids.[] However, the harsh deprotection and cleavage conditions can be a significant drawback for sensitive or complex peptides.
The Fmoc strategy , employing Fmoc-Lys(Boc)-OH, has become the predominant method in modern peptide synthesis due to its milder conditions, true orthogonality, and high compatibility with automated synthesizers and diverse coupling reagents.[][6] This makes it the preferred choice for the synthesis of complex, modified, and acid-sensitive peptides.[][6] While side reactions can occur, they are often manageable with careful selection of reagents and reaction conditions.
Ultimately, a thorough understanding of the chemical principles of each strategy, the nature of the target peptide, and the available resources will guide the researcher to the most suitable and efficient synthetic route. For most applications, especially in research and the development of complex therapeutics, the Fmoc/tBu strategy offers a superior balance of efficiency, mildness, and versatility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. nbinno.com [nbinno.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Battle: Boc vs. Cbz Protecting Groups for Lysine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical decision that profoundly influences synthetic strategy, yield, and purity. This guide provides an in-depth, data-driven comparison of two stalwart protecting groups for the ε-amino group of lysine (B10760008): tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The selection between the acid-labile Boc group and the hydrogenolysis-labile Cbz group for lysine side-chain protection is a pivotal consideration in the design of complex peptide synthesis.[1] While both are effective, their distinct chemical properties dictate their suitability for different synthetic contexts, particularly in relation to orthogonality and compatibility with other protecting groups.[1]
At a Glance: Key Differences in Performance
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl or Z) |
| Protection Method | Reaction with Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Reaction with Benzyl chloroformate (Cbz-Cl) or N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) |
| Typical Protection Yield | 85-100% | ~92% |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic Acid - TFA) | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr/TFA) |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. | Stable to acidic and basic conditions. |
| Byproducts of Deprotection | Isobutylene and CO₂ | Toluene and CO₂ |
| Key Advantages | Excellent orthogonality with Cbz and Fmoc groups; avoids heavy metal catalysts.[1] | Stable under acidic and basic conditions used for Boc and Fmoc removal, respectively. |
| Potential Side Reactions | Alkylation of sensitive residues by the tert-butyl cation. | Incomplete removal, catalyst poisoning by sulfur-containing residues.[1] |
Experimental Data: Protection and Deprotection Efficiency
Lysine Protection
The protection of the ε-amino group of lysine is a crucial first step. Below is a summary of typical experimental conditions and reported yields for both Boc and Cbz protection.
| Protecting Group | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Boc | L-Lysine·HCl, (Boc)₂O, NaHCO₃ | Dioxane/Water | 24 hours | Room Temp. | 85-100% |
| Cbz | (2S)-6-amino-2-(tert-butoxycarbonylamino)hexanoic acid, Cbz-OSu, NaHCO₃ | THF/Water | 16 hours | 0 - 30 °C | 91.9%[1] |
Lysine Deprotection
The selective and efficient removal of the protecting group is paramount for the successful continuation of peptide synthesis or the final deprotection of the synthesized peptide.
| Protecting Group | Reagents | Solvent | Reaction Time | Temperature | Notes |
| Boc | Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | 1-2 hours[2][3] | Room Temp. | Scavengers are often added to prevent side reactions. |
| Cbz | H₂ gas, 10% Pd/C | Methanol | 2-16 hours | Room Temp. | Reaction can be sluggish and catalyst can be poisoned.[1] |
| Cbz | 33% HBr in Acetic Acid, TFA | Not specified | 24 hours | Room Temp. | A stronger, non-hydrogenolysis alternative. |
Experimental Protocols
Protection of Lysine with Boc
Synthesis of Nα,Nε-di-Boc-L-lysine:
-
Dissolve L-lysine hydrochloride (1 equivalent) and sodium bicarbonate (10 equivalents) in deionized water and cool in an ice-water bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 3 equivalents) in dioxane dropwise with stirring.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Wash the mixture with diethyl ether.
-
Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic phase with magnesium sulfate, concentrate, and dry under vacuum to yield the white solid product.
Deprotection of Boc-Lysine
TFA-mediated Deprotection:
-
Dissolve the Boc-protected lysine-containing peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Remove the solvent and excess TFA under reduced pressure.
-
The deprotected product is often used in the next step without further purification after removal of volatiles.
Protection of Lysine with Cbz
Synthesis of Nα-Boc-Nε-Cbz-L-lysine:
-
To a solution of Nα-Boc-L-lysine (1 equivalent) and sodium bicarbonate (3 equivalents) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water, add N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu, 1 equivalent) at 0 °C.[1]
-
Stir the reaction mixture at 30 °C for 16 hours.[1]
-
Adjust the pH to 5-6 with 1N HCl.[1]
-
Extract the product with ethyl acetate.[1]
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the product.[1]
Deprotection of Cbz-Lysine
Catalytic Hydrogenolysis:
-
Dissolve the Cbz-protected peptide in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon) for 2-16 hours.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected peptide.
Orthogonality and Strategic Application
The true power of Boc and Cbz protecting groups lies in their orthogonality, allowing for the selective deprotection of one in the presence of the other. This is a cornerstone of complex, multi-step peptide synthesis.[1] For instance, the α-amino group of a peptide chain can be protected with an Fmoc group (base-labile), while the ε-amino group of a lysine residue is protected with a Boc group (acid-labile), and another amine functionality elsewhere in the molecule is protected with a Cbz group (hydrogenolysis-labile). This three-dimensional protection scheme allows for precise, sequential modifications at different sites of the molecule.
Potential Side Reactions and Mitigation
Boc Deprotection: The major side reaction during Boc deprotection with TFA is the formation of a reactive tert-butyl carbocation. This cation can alkylate nucleophilic residues such as tryptophan and cysteine. The use of "scavengers" like triisopropylsilane (B1312306) (TIS) and water in the cleavage cocktail is essential to quench these reactive species.
Cbz Deprotection: The primary challenge with Cbz deprotection via catalytic hydrogenation is the potential for catalyst poisoning, particularly by sulfur-containing amino acids like methionine and cysteine.[1] This can lead to incomplete or sluggish reactions, reducing the overall yield. In such cases, alternative deprotection methods, such as the use of strong acids like HBr in acetic acid, may be necessary, although this compromises orthogonality with acid-labile groups like Boc.
Conclusion
The choice between Boc and Cbz for the protection of lysine's ε-amino group is highly dependent on the overall synthetic strategy.
-
Boc is generally favored in modern solid-phase peptide synthesis due to its compatibility with Fmoc chemistry and the avoidance of heavy metal catalysts. However, careful consideration of scavenger use is necessary to prevent side reactions.
-
Cbz remains a valuable protecting group, particularly in solution-phase synthesis and when orthogonality to both acid- and base-labile groups is required. The primary drawback is the potential for catalyst poisoning in the presence of sulfur-containing residues, which may necessitate harsher deprotection conditions.
A thorough understanding of the chemical properties, stability, and potential side reactions of each protecting group is crucial for the successful design and execution of complex peptide syntheses. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their specific synthetic needs.
References
A Researcher's Guide to Confirming Boc Group Removal: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals engaged in organic synthesis, the tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection chemistry. Its widespread use is attributed to its stability across a range of reaction conditions and its straightforward removal under acidic conditions. However, the successful cleavage of the Boc group is a critical step that requires rigorous analytical confirmation. This guide provides an objective comparison of the most common analytical techniques used to verify Boc deprotection, complete with experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Key Analytical Techniques
The choice of analytical technique for confirming Boc deprotection is often dictated by the information required, available instrumentation, and the complexity of the molecule. Each method offers distinct advantages and disadvantages in terms of speed, sensitivity, and the type of data generated.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary and mobile phase. | Qualitative assessment of reaction completion by comparing the polarity of the starting material and product. | Rapid, inexpensive, and requires minimal sample.[1] | Primarily qualitative, low resolution, and lower sensitivity compared to other methods.[1] |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Disappearance of the characteristic 9H singlet of the tert-butyl group around 1.4-1.5 ppm.[2] | Quantitative, provides detailed structural information about the entire molecule. | Requires a relatively pure sample and may not be suitable for very complex molecules without advanced techniques.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms the molecular weight change corresponding to the loss of the Boc group (a decrease of 100.12 g/mol ).[3][4] | Highly sensitive, provides accurate molecular weight confirmation. | Can sometimes lead to in-source fragmentation, showing loss of the Boc group even if it's present.[5] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Disappearance of the carbamate (B1207046) carbonyl (C=O) stretching band, typically found between 1680-1720 cm⁻¹.[3] | Fast and non-destructive. | Can be ambiguous if other carbonyl groups are present in the molecule.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a high-pressure liquid mobile phase. | Quantitative analysis of reaction completion, purity of the deprotected product, and detection of impurities.[1][6] | High resolution, highly quantitative, and very sensitive.[1] | Higher cost for instrumentation and solvents, longer analysis time per sample compared to TLC.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their application in the laboratory.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is an indispensable tool for the rapid, qualitative monitoring of a Boc deprotection reaction.[7][8]
Protocol:
-
Plate Preparation: On a silica (B1680970) gel TLC plate, spot the Boc-protected starting material (SM), the reaction mixture (RM), and a co-spot (a mixture of SM and RM).[3]
-
Elution: Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.
-
Visualization: Visualize the spots under UV light if the compounds are UV-active. Alternatively, stain the plate with a suitable agent such as ninhydrin, which reacts with primary and secondary amines to produce a colored spot.[8][9] A successful deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, lower Rf spot in the reaction mixture lane.
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides unambiguous evidence of Boc group removal by monitoring the disappearance of the tert-butyl protons.[10][11]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The most telling sign of a successful deprotection is the complete disappearance of the large singlet peak corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[2][10] Additionally, protons adjacent to the newly formed amine will often exhibit a chemical shift change compared to the Boc-protected precursor.
Mass Spectrometry for Molecular Weight Verification
Mass spectrometry is a highly sensitive technique that confirms the identity of the deprotected product by determining its molecular weight.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[3]
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via electrospray ionization (ESI). Acquire the mass spectrum in positive ion mode.[3]
-
Analysis: Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the expected molecular weight of the deprotected amine. A successful deprotection will show a mass that is 100.12 Da less than the mass of the Boc-protected starting material.[4]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for quantifying the purity of the final deprotected product and for identifying any remaining starting material or byproducts.[1][6]
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is typically used.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.[6]
-
Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA), is a common mobile phase. A typical gradient might be: 0-20 min, 5-95% Acetonitrile; 20-25 min, hold at 95% Acetonitrile; 25-30 min, return to 5% Acetonitrile.[6]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter before injection.[1]
-
Analysis: The deprotected amine will have a different retention time than the Boc-protected starting material, typically eluting earlier due to its increased polarity. The purity of the product can be calculated from the relative peak areas in the chromatogram.
Conclusion
A variety of robust analytical techniques are available to confirm the successful removal of a Boc protecting group. While TLC offers a quick and easy method for reaction monitoring, NMR and mass spectrometry provide definitive structural and molecular weight information. For quantitative purity analysis, HPLC is the most powerful and reliable method. The selection of the most appropriate technique will depend on the specific needs of the project, but often a combination of these methods will provide the most comprehensive and reliable confirmation of a successful Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Synthetic Peptides with Nε-Boc-Lysine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable and reproducible experimental outcomes. The presence of impurities can significantly impact a peptide's biological activity, safety, and overall research validity. This is particularly crucial for peptides synthesized with Nε-Boc-lysine, a common building block where incomplete deprotection or side reactions can introduce a variety of impurities.
This guide provides an objective comparison of the primary analytical techniques for assessing the purity of synthetic peptides containing Nε-Boc-lysine: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA). We will delve into the experimental protocols for each method, present comparative data, and discuss their respective strengths and limitations in identifying and quantifying common synthesis-related impurities.
Comparison of Key Analytical Techniques
A multi-faceted approach utilizing orthogonal analytical methods is the gold standard for a comprehensive purity assessment of synthetic peptides. Each technique provides a unique and complementary perspective on the purity profile of the sample.
| Analytical Method | Principle of Separation/Detection | Information Provided | Advantages | Limitations |
| RP-HPLC with UV Detection | Differential partitioning based on hydrophobicity. | Relative purity (%), retention time. | Robust, reproducible, quantitative for UV-active species.[1][2] | May not resolve co-eluting impurities with similar hydrophobicity. Does not provide molecular weight information.[1] |
| LC-MS | Separation by hydrophobicity coupled with mass-to-charge ratio measurement. | Molecular weight confirmation, impurity identification and quantification. | High sensitivity and specificity; provides definitive identification of impurities.[3][4] | Quantification can be less precise than HPLC-UV without appropriate standards. Ionization efficiency can vary between peptides. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into constituent amino acids followed by their quantification. | Net peptide content (NPC), amino acid composition and ratios.[5][6] | Provides a highly accurate measure of the absolute peptide amount in a sample.[5][7] | Destructive to the sample; does not provide information on the sequence or the presence of sequence-related impurities. |
Common Impurities in the Synthesis of Nε-Boc-Lysine Peptides
Solid-phase peptide synthesis (SPPS) is a robust methodology, but it is not without its challenges. The synthesis of peptides containing Nε-Boc-lysine can give rise to several types of impurities, which can be identified by their characteristic mass shifts in mass spectrometry analysis.
| Impurity Type | Description | Expected Mass Shift (Da) |
| Truncated Sequences | Premature termination of the peptide chain elongation.[6] | Negative mass shift corresponding to the missing amino acid(s). |
| Deletion Sequences | Failure of a coupling reaction, leading to a peptide missing one or more amino acids.[6][8] | Negative mass shift corresponding to the deleted amino acid(s). |
| Incomplete Nε-Boc Deprotection | Residual Boc group on the lysine (B10760008) side chain after final cleavage.[6] | +100 |
| Incomplete t-Butyl Deprotection | Residual t-butyl group from other protecting groups (e.g., on Asp, Glu, Tyr) or from the Boc group.[6] | +56 |
| Trifluoroacetylation | Capping of the N-terminus or lysine side chain by trifluoroacetic acid (TFA) used during cleavage.[1][4] | +96 |
| Guanylation | Modification of the lysine side chain amine with a guanyl group, can be a side reaction with some reagents. | +42 |
| Oxidation | Oxidation of susceptible residues like Methionine or Tryptophan. | +16 (for a single oxidation) |
Experimental Protocols
Detailed and optimized experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative protocols for the key analytical techniques discussed.
Purity Analysis by RP-HPLC
Objective: To determine the relative purity of a synthetic peptide based on UV absorbance.
Methodology:
-
Sample Preparation: Dissolve the synthetic peptide in an appropriate solvent (e.g., 0.1% TFA in water) to a concentration of 1 mg/mL.[9] Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214-220 nm.[10]
-
-
Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[9]
Caption: Workflow for RP-HPLC Purity Analysis.
Impurity Profiling by LC-MS
Objective: To confirm the molecular weight of the target peptide and identify impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of the peptide at a concentration of 2 mg/mL in water and dilute to the desired concentration for injection.[3]
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient appropriate for the peptide's hydrophobicity (e.g., 16-24% B over 30 minutes).[4]
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.
-
Data Acquisition: Acquire full scan MS data and, if necessary, tandem MS (MS/MS) data for fragmentation analysis to confirm impurity structures.
-
-
Data Analysis: Deconvolute the mass spectra to determine the monoisotopic masses of the main peptide and any impurities. Compare the observed masses to the theoretical masses of the expected peptide and potential side products.
Caption: Workflow for LC-MS Impurity Profiling.
Net Peptide Content by Amino Acid Analysis (AAA)
Objective: To determine the absolute amount of peptide in a lyophilized powder.
Methodology:
-
Hydrolysis: Accurately weigh a sample of the peptide and subject it to acid hydrolysis (typically 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.[11]
-
Derivatization: Derivatize the free amino acids with a reagent that allows for sensitive detection (e.g., AccQ-Tag™).[5]
-
Chromatographic Separation: Separate the derivatized amino acids using RP-HPLC.
-
Quantification: Quantify the amount of each amino acid by comparing its peak area to that of a known standard.
-
Data Analysis: Calculate the net peptide content by comparing the quantified amount of each amino acid to the total weight of the initial sample.[5]
Caption: Workflow for Amino Acid Analysis.
Conclusion
A thorough purity assessment of synthetic peptides containing Nε-Boc-lysine is indispensable for ensuring the quality and reliability of research and drug development endeavors. While RP-HPLC remains the industry standard for determining relative purity, its combination with LC-MS provides a powerful approach for the definitive identification of impurities.[12] Furthermore, Amino Acid Analysis is crucial for determining the net peptide content, which is essential for accurate dosing in biological assays.[13] By employing these orthogonal analytical techniques and understanding the potential impurities that can arise during synthesis, researchers can have high confidence in the quality of their synthetic peptides.
References
- 1. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ペプチドの固相合成 [sigmaaldrich.com]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. Guanidine synthesis by guanylation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Lysine Protecting Groups: A Side-by-Side Comparison
In the intricate field of peptide synthesis and drug development, the selective protection of reactive amino acid side chains is a critical determinant of success. For lysine (B10760008), the nucleophilic ε-amino group necessitates robust protection to prevent unwanted side reactions and ensure the fidelity of peptide chain elongation and modification. This guide provides a comprehensive, data-driven comparison of commonly employed lysine protecting groups, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific synthetic strategies.
At a Glance: Key Characteristics of Lysine Protecting groups
The choice of a lysine protecting group is governed by its stability under various reaction conditions and the selectivity of its removal. The concept of "orthogonality" is paramount, allowing for the deprotection of one group without affecting others in the molecule.[1][2] This section provides a high-level overview of the most common lysine protecting groups.
| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristics |
| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., TFA)[1][3] | Well-established, robust, and widely used in Boc-SPPS.[4][5] Orthogonal to base-labile and hydrogenolysis-labile groups.[1] |
| Benzyloxycarbonyl | Cbz (or Z) | Hydrogenolysis (e.g., H₂/Pd)[1][2] | Stable to acidic and basic conditions, making it useful in solution-phase synthesis and as an orthogonal group to Boc and Fmoc.[1][6] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., piperidine)[7][8] | The cornerstone of modern Fmoc-SPPS, offering mild deprotection conditions. Orthogonal to acid-labile and hydrogenolysis-labile groups.[2][] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine-labile[10][11] | Orthogonal to Fmoc and Boc strategies, enabling site-specific modification of lysine side chains on-resin.[12][10] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine-labile[10][11] | A more sterically hindered version of Dde, offering enhanced stability and reduced risk of migration during synthesis.[6][10] |
| Allyloxycarbonyl | Alloc | Pd(0)-catalyzed cleavage[13][14] | Orthogonal to both acid- and base-labile groups, providing an additional layer of selectivity for complex syntheses.[13][14] |
| 4-Methyltrityl | Mtt | Mildly acid-labile (e.g., 1% TFA in DCM)[11][15] | Highly acid-sensitive, allowing for selective deprotection under conditions that leave other acid-labile groups like Boc intact.[6][11] |
| Trifluoroacetyl | Tfa | Base-labile (e.g., aqueous piperidine)[8][16] | Orthogonal to the Nα-Fmoc group, enabling the synthesis of branched peptides.[16] |
Quantitative Comparison of Deprotection Conditions
The efficiency and cleanliness of the deprotection step are critical for the overall success of a synthetic strategy. The following table summarizes typical deprotection conditions and reported outcomes for various lysine protecting groups.
| Protecting Group | Reagent(s) | Concentration | Solvent | Time | Temperature | Reported Purity/Yield |
| Boc | Trifluoroacetic acid (TFA) | 25-50%[4] | Dichloromethane (DCM) | 1-2 min, then 15-30 min[4] | Room Temp | High, but can be affected by side reactions |
| Cbz | H₂ gas, Palladium on Carbon (Pd/C) | 1 atm H₂, 5% Pd/C[17] | Methanol (MeOH) | 40 h[17] | 60 °C | High, but can be slow and incompatible with sulfur-containing residues[2] |
| Fmoc (side chain) | Piperidine | 20%[16] | N,N-Dimethylformamide (DMF) | 2 x 10 min[16] | Room Temp | Generally high, often >95% per coupling step[2] |
| Dde | Hydrazine (B178648) monohydrate | 2%[10][11] | DMF | 3 x 3 min[11] | Room Temp | Effective, but can also remove Fmoc groups[10][11] |
| ivDde | Hydrazine monohydrate | 2-10%[11] | DMF | 3 x 3 min (or longer for 10%)[11] | Room Temp | Generally high, more stable than Dde[10] |
| Alloc | Pd(PPh₃)₄, Phenylsilane (B129415) | 0.1-0.2 eq. Pd(PPh₃)₄, 20 eq. Phenylsilane[13][18] | DCM | 20 min - 2 h[13][18] | Room Temp | High purity reported (e.g., 82%)[19] |
| Mtt | TFA, Triisopropylsilane (TIS) | 1% TFA, 2% TIS[15] | DCM | 2 x 30 min[15] | Room Temp | Effective for selective deprotection[11] |
| Tfa | Aqueous Piperidine | 2 M[16] | Water/DMF | 6-12 h[16] | Room Temp | Effective for on-resin side chain deprotection[16] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide synthesis. The following section provides methodologies for the deprotection of key lysine protecting groups.
Protocol 1: Boc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for the removal of the Nα-Boc group during a typical Boc-SPPS cycle.[4]
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.
-
Pre-wash: Wash the swollen peptide-resin with DCM (2 x 1 min).
-
Deprotection:
-
Add a solution of 25-50% TFA in DCM to the resin (10 mL per gram of resin).
-
Agitate the suspension for 1-2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 15-30 minutes.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the peptide-resin with DCM (3 x 1 min).
-
Wash the peptide-resin with Isopropanol (IPA) (2 x 1 min) to shrink the resin and help remove residual acid.
-
Wash the peptide-resin with DCM (3 x 1 min).
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the peptide-resin.
-
Agitate the suspension for 5-10 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step one more time.
-
-
Final Washing: Wash the peptide-resin with DCM (5 x 1 min) to remove excess DIEA. The resin is now ready for the next coupling step.
Protocol 2: Cbz Group Deprotection by Hydrogenolysis
This protocol describes the removal of a Cbz group from an amine.[17]
Materials:
-
Cbz-protected compound
-
Methanol (MeOH)
-
5% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound in MeOH in a round-bottom flask.
-
Add 5% Pd/C to the solution (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with H₂ gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (e.g., using a balloon) at room temperature or with gentle heating (e.g., 40-60 °C) for the specified time (can range from a few hours to overnight, monitoring by TLC or LC-MS is recommended).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with MeOH.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
Protocol 3: Selective Dde Group Deprotection
This protocol allows for the removal of the Dde protecting group from a lysine side chain while the peptide remains on the resin, enabling further site-specific modification.[12][10][11]
Materials:
-
Dde-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
Procedure:
-
Swell the Dde-protected peptide-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).
-
Agitate the mixture at room temperature for 3-10 minutes.
-
Drain the solution.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5 x 1 min). The resin is now ready for the subsequent reaction at the deprotected lysine side chain.
Protocol 4: Alloc Group Deprotection
This protocol details the removal of the Alloc protecting group using a palladium catalyst.[13][18]
Materials:
-
Alloc-protected peptide-resin
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM.
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents relative to resin loading) in DCM.
-
Add phenylsilane (20 equivalents) to the palladium solution.
-
Add the resulting solution to the resin.
-
Agitate the mixture at room temperature for 20 minutes to 2 hours.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DCM (3x), a solution of 5% sodium diethyldithiocarbamate (B1195824) trihydrate in DMF (to scavenge residual palladium), DCM (5x), and finally DMF (5x).[20]
Visualizing Workflows and Structures
Diagrams are invaluable tools for understanding complex chemical processes. The following visualizations, created using Graphviz, illustrate key concepts in lysine protection.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Common lysine protecting groups and their cleavage reagents.
Conclusion
The selection of an appropriate lysine protecting group is a multifaceted decision that significantly influences the outcome of peptide synthesis. While Boc, Cbz, and Fmoc remain the workhorses of the field, the expanding repertoire of orthogonal protecting groups like Dde, Alloc, and Mtt provides chemists with the tools to construct increasingly complex and novel peptide architectures. A thorough understanding of their respective stabilities, cleavage conditions, and potential side reactions, as outlined in this guide, is essential for the rational design and successful execution of modern peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. rsc.org [rsc.org]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. diva-portal.org [diva-portal.org]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. kohan.com.tw [kohan.com.tw]
- 20. rsc.org [rsc.org]
A Comparative Guide to the Validation of H-Lys(Boc)-OH Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of each amino acid is critical to the integrity of the final product. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of H-Lys(Boc)-OH incorporation, alongside other common analytical techniques. Experimental data, detailed protocols, and a clear workflow are presented to aid in selecting the most appropriate validation method.
Introduction to this compound Incorporation
In Solid-Phase Peptide Synthesis (SPPS), protected amino acids are sequentially coupled to a growing peptide chain anchored to a solid support. This compound is a derivative of the amino acid lysine (B10760008) where the ε-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection prevents unwanted side-chain reactions during peptide synthesis. Validating the complete incorporation of this compound at each coupling step is essential to avoid the formation of deletion sequences and ensure the purity of the target peptide.
NMR Spectroscopy for Validation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a sample. Both ¹H and ¹³C NMR can be used to confirm the incorporation of this compound.
Quantitative Data Presentation
Successful incorporation of this compound into a peptide chain results in the appearance of characteristic signals in the NMR spectrum. The chemical shifts of the protons and carbons of the this compound residue will vary slightly depending on the solvent and the surrounding amino acids in the peptide sequence.
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) in D₂O | Chemical Shift (ppm) in Methanol-d4 |
| α-CH | ~3.88 | ~3.64 |
| β-CH₂ | ~1.71 | ~1.85 |
| γ-CH₂ | ~1.44 | ~1.48 |
| δ-CH₂ | ~1.68 | ~1.65 |
| ε-CH₂ | ~3.00 | ~3.10 |
| Boc (CH₃)₃ | ~1.44 | ~1.43 |
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) in Methanol-d4 |
| C=O (Carboxyl) | ~177.1 |
| α-C | ~56.1 |
| β-C | ~32.8 |
| γ-C | ~24.5 |
| δ-C | ~29.1 |
| ε-C | ~45.0 |
| Boc C=O | ~158.7 |
| Boc C(CH₃)₃ | ~80.5 |
| Boc C(CH₃)₃ | ~28.9 |
Note: Chemical shifts are approximate and can be influenced by the local chemical environment.
Experimental Workflow for NMR Validation
The following diagram illustrates the workflow for validating this compound incorporation using NMR spectroscopy.
Caption: Workflow for this compound incorporation validation by NMR.
Detailed Experimental Protocols
Sample Preparation for NMR Analysis
This protocol is based on the "cleave and analyze" approach.[1]
-
Resin Sampling: After the coupling reaction of this compound, wash the resin thoroughly with dichloromethane (B109758) (DCM) and dimethylformamide (DMF) to remove excess reagents. Dry a small sample of the resin (10-20 mg) under vacuum.
-
Cleavage: Prepare a cleavage cocktail appropriate for the resin and other protecting groups used. A common cocktail for Boc-protected peptides on Wang resin is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. Add the cleavage cocktail to the dried resin sample and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation: Filter the cleavage mixture to separate the resin. Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dissolution: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) for NMR analysis. The concentration should be at least 0.5 mM for good signal-to-noise.[2]
NMR Data Acquisition
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the solvent used.
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR (Optional): Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. This typically requires a larger sample amount and a longer acquisition time.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Comparison with Alternative Methods
While NMR provides detailed structural information, other methods are also used to monitor the incorporation of amino acids in SPPS.
Table 3: Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Detects the unique magnetic properties of atomic nuclei. | - Provides detailed structural confirmation.- Quantitative and non-destructive.[3]- Can identify and quantify impurities.[1] | - Lower sensitivity compared to MS.[4][5]- Requires cleavage from the resin.- Higher instrument and operational cost. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - High sensitivity and accuracy.[6][7]- Can be coupled with liquid chromatography (LC-MS) for separation and analysis.[3] | - Does not provide detailed structural information of isomers.- Can be destructive.- Quantification may require expensive isotopically labeled standards.[8] |
| Kaiser Test (Ninhydrin Test) | A colorimetric test that detects free primary amines.[9][10] | - Simple, fast, and inexpensive.- Performed directly on the resin. | - Qualitative or semi-quantitative at best.- Prone to false positives and negatives.[9]- Not reliable for secondary amines like proline.[9][10] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | - Excellent for assessing purity.- Can be used for quantification. | - Requires cleavage from the resin.- Identification of peaks relies on retention time comparison with standards. |
Conclusion
The choice of validation method for this compound incorporation depends on the specific requirements of the synthesis.
-
NMR spectroscopy is the gold standard for unambiguous structural confirmation and quantification, making it ideal for process development and quality control where detailed analysis is crucial.
-
Mass spectrometry offers superior sensitivity and is well-suited for identifying the presence of the desired product and any mass-related impurities.
-
The Kaiser test is a valuable and rapid in-process control to qualitatively assess the completion of the coupling reaction before proceeding to the next step.
-
HPLC is indispensable for final purity assessment of the cleaved peptide.
For comprehensive validation, a combination of these methods is often employed. For instance, the Kaiser test can be used for real-time monitoring during synthesis, while NMR and LC-MS can be used for detailed characterization of the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 3. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 5. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
A Comparative Guide to the Performance of Fmoc-Lys(Boc)-OH in Different Resin Systems
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that influences loading efficiency, peptide purity, and the overall success of the synthesis. This guide provides an objective comparison of the performance of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH), a cornerstone amino acid derivative, in two commonly utilized resin systems: Wang resin and 2-Chlorotrityl chloride (2-CTC) resin.
While direct quantitative comparative studies are not extensively available in peer-reviewed literature, this guide synthesizes established principles and typical experimental outcomes to provide a clear comparison, supported by detailed experimental protocols.[1] It is important to note that the following quantitative data are representative and can vary based on specific experimental conditions, including the scale of the synthesis, the quality of reagents, and the specific peptide sequence.
Data Presentation: Performance Metrics
The performance of Fmoc-Lys(Boc)-OH can be evaluated across several key parameters when loaded onto Wang and 2-CTC resins. The following tables summarize the expected outcomes for each resin system.
Table 1: Loading Efficiency of Fmoc-Lys(Boc)-OH
| Resin Type | Typical Initial Loading (mmol/g) | Expected Loading Efficiency (%) | Key Considerations |
| Wang Resin | 0.4 - 0.7 | 70 - 90% | Loading is generally efficient but can be influenced by steric hindrance and the coupling method employed. |
| 2-CTC Resin | 1.0 - 1.6 | 85 - 95% | Offers high loading capacity and is less susceptible to side reactions during the loading step. |
Table 2: Comparative Performance in Peptide Synthesis
| Performance Metric | Wang Resin | 2-CTC Resin | Rationale |
| Typical Crude Peptide Purity (%) | 85 - 95% | 90 - 98% | 2-CTC resin can minimize side reactions like diketopiperazine formation, especially with C-terminal proline or glycine, and reduces the risk of racemization during loading.[2] |
| Potential for Racemization | Moderate | Low | The esterification to Wang resin, often catalyzed by bases like DMAP, can increase the risk of racemization of the C-terminal amino acid. 2-CTC resin loading occurs under milder, base-mediated conditions that largely avoid this issue.[3] |
| Cleavage Conditions | Harsh (e.g., 95% TFA) | Mild (e.g., 1-2% TFA in DCM) or Harsh | Wang resin requires strong acid for cleavage, which also removes most side-chain protecting groups. 2-CTC allows for mild cleavage to yield protected peptide fragments, a significant advantage for convergent synthesis strategies.[4] |
| C-Terminal Functionality | Carboxylic Acid | Carboxylic Acid | Both resins yield a C-terminal carboxylic acid upon cleavage. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in SPPS. The following are standard protocols for loading Fmoc-Lys(Boc)-OH onto Wang and 2-CTC resins.
Protocol 1: Loading of Fmoc-Lys(Boc)-OH onto Wang Resin
This protocol utilizes a common esterification method involving a carbodiimide (B86325) coupling agent and a catalyst.
-
Resin Swelling: Swell the Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
Activation of Fmoc-Lys(Boc)-OH: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (2-4 equivalents relative to the resin loading capacity) in DMF. Add a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (1 equivalent relative to the amino acid) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents relative to the amino acid). Allow the pre-activation to proceed for 10-15 minutes.
-
Coupling: Add the activated Fmoc-Lys(Boc)-OH solution to the swollen Wang resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To block any unreacted hydroxyl groups on the resin, wash the resin with DMF and then treat it with a solution of acetic anhydride (B1165640) and a non-nucleophilic base (e.g., pyridine (B92270) or N,N-diisopropylethylamine - DIPEA) in DMF for 30-60 minutes.
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and methanol (B129727) (MeOH).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination: The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct released upon Fmoc deprotection of a small, weighed sample of the resin.
Protocol 2: Loading of Fmoc-Lys(Boc)-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin
This method takes advantage of the high reactivity of the 2-chlorotrityl linker.
-
Resin Swelling: Swell the 2-CTC resin in dry DCM for at least 30 minutes in a reaction vessel.
-
Amino Acid Solution Preparation: In a separate vial, dissolve Fmoc-Lys(Boc)-OH (1.5-2 equivalents relative to the resin's theoretical loading) in dry DCM. Add DIPEA (4 equivalents relative to the amino acid).
-
Coupling: Add the Fmoc-Lys(Boc)-OH/DIPEA solution to the swollen 2-CTC resin. Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any remaining reactive chlorotrityl sites, wash the resin with DCM and then treat it with a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) for 30-45 minutes.
-
Washing: Wash the resin sequentially with DCM, DMF, and then MeOH.
-
Drying: Dry the resin under vacuum.
-
Loading Determination: Similar to the Wang resin protocol, determine the loading by Fmoc quantification of a small, weighed sample.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and a logical comparison of the two resin systems.
Caption: A comparison of the experimental workflows for loading Fmoc-Lys(Boc)-OH onto Wang and 2-CTC resins.
Caption: A flowchart illustrating the decision-making process and expected outcomes when choosing between Wang and 2-CTC resins for Fmoc-Lys(Boc)-OH.
Conclusion
Both Wang and 2-CTC resins are effective solid supports for peptide synthesis utilizing Fmoc-Lys(Boc)-OH. The choice between them is dictated by the specific requirements of the synthesis.
-
Wang resin is a cost-effective and reliable choice for the routine synthesis of peptides where final deprotection is desired in a single step with strong acid.
-
2-Chlorotrityl chloride (2-CTC) resin offers significant advantages for more complex synthetic strategies. Its high loading efficiency, reduced risk of racemization during loading, and, most importantly, the ability to cleave the peptide while preserving side-chain protecting groups make it the superior choice for the synthesis of protected peptide fragments intended for use in convergent synthesis or for peptides containing sensitive residues.
Researchers should carefully consider these factors to optimize their peptide synthesis protocols and achieve the desired purity and yield of their target molecules.
References
Safety Operating Guide
Proper Disposal of H-Lys(Boc)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents such as H-Lys(Boc)-OH (Nε-Boc-L-lysine) are paramount for ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, it is prudent to handle it with care to mitigate any potential risks.[1][2] Before initiating any disposal procedures, it is crucial to wear the appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | To prevent eye irritation from potential dust particles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[3][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[5] | To avoid inhalation of dust which may cause respiratory tract irritation. |
| Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[3][4] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion.[3] |
All handling of solid this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.[3] Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[3][4]
1. Waste Collection:
-
Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.
2. Container Labeling and Segregation:
-
Labeling: The waste container label should include the full chemical name, "this compound" or "Nε-Boc-L-lysine," and any relevant institutional tracking numbers. Clearly indicate that it is chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be segregated from incompatible materials, particularly strong oxidizing agents.[4]
3. Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation.[2]
4. Arranging for Disposal:
-
Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.[3] The final disposal will likely involve incineration at a permitted facility to ensure the complete destruction of the compound.
Spill Management
In the event of a spill, the following steps should be taken:
-
Avoid Dust Generation: Prevent the formation of dust from the spilled solid.[3][4]
-
Personal Protection: Ensure appropriate PPE is worn before cleaning up the spill.
-
Containment and Cleanup: Gently sweep up the spilled material and place it into a designated hazardous waste container.[3][4]
-
Ventilation: Ensure the area is well-ventilated.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This guide provides a clear and actionable plan for the safe disposal of this compound, promoting a culture of safety and environmental responsibility within the laboratory. By adhering to these procedures, researchers can minimize risks and ensure compliance with all relevant regulations.
References
Personal protective equipment for handling H-Lys(Boc)-OH
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of H-Lys(Boc)-OH (Nε-Boc-L-lysine), a common reagent in peptide synthesis. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Immediate Safety Precautions
While this compound is not classified as a hazardous substance, it should be handled with care, following standard laboratory safety protocols. The primary hazards are associated with inhalation of the powder and direct contact with skin and eyes.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The following equipment must be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles.[2][3] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[1] |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the powder, especially in areas without localized exhaust ventilation, to prevent inhalation.[2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is typically between 2-8°C.[3] Keep the container tightly closed to prevent moisture absorption and contamination.
Handling and Use
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a bench with localized exhaust ventilation, to control dust.
-
Weighing: If a balance cannot be placed inside a fume hood, tare a sealed container, add the chemical to the container within the hood, and then re-seal it before weighing.
-
Spill Management: In the event of a spill, avoid generating dust.[1]
-
Minor Spills: Gently sweep the solid material into a designated waste container.
-
Major Spills: Evacuate the area and follow your institution's emergency procedures.
-
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed, and compatible waste container.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated hazardous waste container.
-
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container is discarded.
-
Professional Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[4][5] Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Visual Workflow Guides
The following diagrams illustrate the key operational and emergency workflows for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Spill Response Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
